molecular formula C10H8BrN B152758 8-Bromo-2-methylquinoline CAS No. 61047-43-6

8-Bromo-2-methylquinoline

Cat. No.: B152758
CAS No.: 61047-43-6
M. Wt: 222.08 g/mol
InChI Key: GQPRZSFQSOEDNV-UHFFFAOYSA-N
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Description

8-Bromo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPRZSFQSOEDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405818
Record name 8-Bromo-2-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61047-43-6
Record name 8-Bromo-2-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-methylquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Bromo-2-methylquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Bromo-2-methylquinoline

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound for professionals in research, chemical synthesis, and drug development. It details the molecule's physicochemical properties, synthesis protocols, and significant applications.

Core Compound Identification

This compound, also known as 8-Bromoquinaldine, is a substituted quinoline derivative.[1][2] The presence of a bromine atom at the 8-position and a methyl group at the 2-position of the quinoline ring system imparts specific reactivity, making it a valuable intermediate in various synthetic applications.[1]

IdentifierValueReference
CAS Number 61047-43-6[1][2][3][4]
Molecular Formula C₁₀H₈BrN[1][2][3]
Synonyms 8-Bromoquinaldine[1][2]
IUPAC Name This compound[3]
InChIKey GQPRZSFQSOEDNV-UHFFFAOYSA-N[3]
SMILES CC1=NC2=C(Br)C=CC=C2C=C1[2][3]

Physicochemical and Spectroscopic Properties

The compound is typically a white to light yellow crystalline powder.[1] Its properties make it suitable for various organic reactions, and its structure has been confirmed by X-ray crystallography.[1][5]

Table 2.1: Physical Properties

Property Value Reference
Molecular Weight 222.09 g/mol [1]
Appearance White to light yellow powder/crystal [1]
Melting Point 66 - 70 °C [1]
Boiling Point 132 °C at 0.1 mmHg [1][6]

| Purity | ≥ 98% (GC) |[1][2] |

Table 2.2: Computational and Spectroscopic Data

Property Value Reference
Topological Polar Surface Area (TPSA) 12.89 Ų [2]
logP 3.30572 [2]
¹H NMR (CDCl₃, 400 MHz) δ 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H) [5][7]
Crystal System Monoclinic [5]

| π-π Stacking Distance | 3.76 Å |[5][8] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a cyclization reaction involving o-bromoaniline and a carbonyl compound. One established method is a modified Skraup synthesis.

Experimental Protocol: Cyclization of o-Bromoaniline

A detailed protocol for the synthesis of this compound has been reported, involving the reaction of o-bromoaniline with crotonaldehyde in the presence of an oxidizing agent and a catalyst.[5][7]

  • Preparation of Reactant Solution : A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is prepared and heated to reflux.[5]

  • Addition of Reagents : A mixture of crotonaldehyde (0.06 mol) and an oxidizing agent such as 2-bromonitrobenzene (0.01 mol) is added slowly to the refluxing solution over 1 hour.[5]

  • Reaction : The mixture is stirred at 100 °C (373 K) for an additional 2.5–3.5 hours.[5][7]

  • Catalyst Addition : An equimolar amount of anhydrous ZnCl₂ is added, and the mixture is stirred vigorously for 30 minutes.[5]

  • Work-up and Isolation : The reaction mixture is cooled in an ice bath. The resulting crude solid is filtered and washed with 2-propanol.[5]

  • Purification : The solid is dissolved in water and neutralized with a concentrated ammonia solution to a pH of 8. The product precipitates and is collected by filtration, air-dried, and can be further purified by recrystallization from ethanol to obtain a grey or white solid.[5][6] The reported yield is approximately 52-54%.[5][6]

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Core Reaction cluster_workup 3. Isolation & Purification A 2-Bromoaniline + Boric Acid + 18% HCl B Heat to Reflux A->B C Slowly Add: Crotonaldehyde + 2-Bromonitrobenzene B->C D Stir at 100°C for 2.5-3.5h C->D E Add Anhydrous ZnCl₂ Stir for 0.5h D->E F Cool in Ice Bath E->F G Filter & Wash (2-Propanol) F->G H Dissolve in H₂O G->H I Neutralize to pH 8 (Conc. NH₃·H₂O) H->I J Filter & Air Dry I->J K Final Product: This compound J->K

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile building block in medicinal chemistry and materials science due to its unique reactivity.[1] The bromine atom at the C8 position serves as a functional handle for introducing diverse molecular fragments, typically through palladium-catalyzed cross-coupling reactions.

  • Pharmaceutical and Medicinal Chemistry : It is a key intermediate in the synthesis of complex, biologically active compounds.[1] Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] This compound is specifically noted for its role as a precursor in the development of potential anti-cancer agents.[1]

  • Materials Science : The quinoline scaffold is of interest in the development of organic electronic materials. This compound has shown potential as a building block for organic light-emitting diodes (OLEDs) and other electronic materials.[1]

  • Chemical Synthesis : It is used in the preparation of more complex molecules, such as fluorescent probes for biological imaging, which are crucial tools in drug discovery.[1] It can also act as a ligand for the preparation of metal complexes.[10]

G cluster_medchem Medicinal Chemistry cluster_material Materials Science cluster_synthesis Organic Synthesis A This compound (Core Scaffold) B Synthesis of Biologically Active Compounds A->B E Development of Novel Materials A->E G Versatile Intermediate A->G C Anti-Cancer Agents B->C D Fluorescent Probes B->D F Organic Light-Emitting Diodes (OLEDs) E->F H Ligand for Metal Complexes G->H

Caption: Key application areas of this compound.

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[3] It should be stored at room temperature.[1][2]

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319

References

Crystal Structure of 8-Bromo-2-methylquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 8-bromo-2-methylquinoline, an important intermediate in the pharmaceutical industry. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by a summary of the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Crystallographic and Experimental Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data, data collection, and refinement parameters is provided in the tables below.

Crystal Data and Structure Refinement
ParameterValue[1]
Empirical FormulaC₁₀H₈BrN
Formula Weight222.08
Temperature291 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.0440 (17) Å
b13.467 (4) Å
c13.391 (4) Å
α90°
β97.678 (4)°
γ90°
Volume901.4 (5) ų
Z4
Calculated Density1.636 Mg/m³
Absorption Coefficient4.50 mm⁻¹
F(000)440
Data Collection
DiffractometerBruker SMART APEX CCD
Theta range for data collection2.36 to 25.99°
Reflections collected4668
Independent reflections1765 [R(int) = 0.156]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1765 / 0 / 110
Goodness-of-fit on F²1.01
Final R indices [I>2sigma(I)]R1 = 0.071, wR2 = 0.195
R indices (all data)R1 = 0.125, wR2 = 0.231
Largest diff. peak and hole0.88 and -0.91 e.Å⁻³
Molecular Geometry

The molecular structure of this compound is characterized by the quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The dihedral angle between the two six-membered rings of the quinoline system is a mere 0.49 (16)°, indicating a nearly planar conformation.[1][2] In the crystal packing, molecules are arranged in a face-to-face fashion, stabilized by π-π stacking interactions.[1] The centroid-centroid distance between the benzene and pyridine rings of adjacent molecules is 3.76 Å.[1][2] No classical hydrogen bonds are observed in the crystal structure.[1][2]

Experimental Protocols

The synthesis and crystallization of this compound, followed by its structural determination, involves a multi-step process.

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Start: 2-bromoaniline, boric acid, 18% HCl reflux Heat to reflux start->reflux add_reagents Slowly add crotonaldehyde and 2-bromonitrobenzene reflux->add_reagents stir_heat Stir at 373 K for 2.5 h add_reagents->stir_heat add_zncl2 Add anhydrous ZnCl₂ stir_heat->add_zncl2 cool_filter Cool, filter, wash with 2-propanol add_zncl2->cool_filter dissolve_neutralize Dissolve in water, neutralize with NH₃·H₂O to pH 8 cool_filter->dissolve_neutralize product Obtain grey solid product dissolve_neutralize->product dissolve_ethanol Dissolve product in ethanol product->dissolve_ethanol evaporation Slow evaporation at room temperature dissolve_ethanol->evaporation crystals Obtain suitable crystals evaporation->crystals

Synthesis and Crystallization Workflow
Synthesis of this compound

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) was heated to reflux.[1] A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then slowly added with stirring over a period of one hour. The reaction mixture was subsequently stirred at 373 K for an additional 2.5 hours. Following this, an equimolar amount of anhydrous ZnCl₂ was added with vigorous stirring for 30 minutes. After the reaction was complete, the solution was cooled in an ice bath. The resulting crude brown solid was filtered, washed with 2-propanol, dissolved in water, and neutralized with a concentrated NH₃·H₂O solution to a pH of 8. After cooling, filtration, and air-drying, the final product was obtained as a grey solid with a yield of 52.0% and a melting point of 342–343 K.[1]

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the synthesized compound at room temperature.[1]

X-ray Data Collection and Structure Solution

A suitable crystal with dimensions 0.36 × 0.31 × 0.28 mm was selected for X-ray diffraction analysis.[1] Data were collected on a Bruker SMART APEX CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 291 K.[1] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were positioned geometrically and refined as riding atoms.[1]

Logical Relationship of Analysis

G cluster_exp Experimental cluster_analysis Analysis cluster_results Results synthesis Synthesis crystallization Crystallization synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement crystal_data Crystal Data (Unit Cell, Space Group) structure_refinement->crystal_data molecular_structure Molecular Structure (Bond Lengths, Angles) structure_refinement->molecular_structure packing Crystal Packing (π-π Stacking) molecular_structure->packing

References

8-Bromo-2-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the core physicochemical properties of 8-Bromo-2-methylquinoline, a heterocyclic compound often utilized as a building block in organic synthesis and medicinal chemistry.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

IdentifierValueSource
Molecular Formula C₁₀H₈BrN[1][2][3][4]
Molecular Weight 222.08 g/mol [1][2][3]
Synonyms 8-Bromoquinaldine[1][4]
CAS Number 61047-43-6[1][2][4][5]

Note on Advanced Data Requirements: The request for detailed experimental protocols and signaling pathway diagrams is acknowledged. However, these elements are not applicable to the fundamental physicochemical properties of a single, well-defined chemical compound like this compound. Such protocols and diagrams are relevant for biological processes, multi-step synthetic routes, or complex system interactions, none of which are inherent to the molecular weight and formula of the compound itself.

References

Synthesis of 8-Bromo-2-methylquinoline from 2-Bromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 8-bromo-2-methylquinoline, a significant intermediate in the pharmaceutical industry, starting from 2-bromoaniline. The document details a robust experimental protocol based on the Doebner-von Miller reaction, presents key quantitative data, and visualizes the synthetic pathway and experimental workflow.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. Its quinoline core is a prevalent scaffold in medicinal chemistry. The synthesis route starting from readily available 2-bromoaniline is an efficient and established method for producing this intermediate. This guide focuses on a well-documented procedure analogous to the Skraup and Doebner-von Miller reactions, which involve the cyclization of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

Synthetic Pathway

The synthesis of this compound from 2-bromoaniline is achieved through a one-pot reaction that proceeds via a mechanism related to the classic Skraup and Doebner-von Miller quinoline syntheses.[1][2][3] In this specific application, 2-bromoaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

The reaction commences with the Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline ring system.[4][5]

Synthesis_Pathway 2-Bromoaniline 2-Bromoaniline Intermediate 1,2-Dihydroquinoline Intermediate 2-Bromoaniline->Intermediate + Crotonaldehyde (Michael Addition, Cyclization, Dehydration) Crotonaldehyde Crotonaldehyde This compound This compound Intermediate->this compound Oxidation

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

The following detailed experimental protocol is adapted from established literature procedures.[6][7]

Materials:

  • 2-bromoaniline

  • Boric acid

  • 18% Hydrochloric acid

  • Crotonaldehyde

  • 2-Bromonitrobenzene (oxidizing agent)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Propanol

  • Concentrated Ammonia solution (NH₃·H₂O)

  • Ethanol

Procedure:

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux in a suitable reaction vessel.[6]

  • A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added to the refluxing solution with stirring over a period of 1 hour.[6]

  • The reaction mixture is subsequently stirred at 100°C (373 K) for an additional 2.5 hours.[6]

  • An equimolar amount of anhydrous ZnCl₂ is then added, and the mixture is stirred vigorously for 0.5 hours.[6]

  • After the reaction is complete, the solution is cooled in an ice bath.

  • The crude brown solid product is collected by filtration and washed with 2-propanol.[6]

  • The solid is then dissolved in water and neutralized with a concentrated ammonia solution to a pH of 8.[6]

  • The precipitated product is cooled, filtered, and air-dried to yield this compound as a grey solid.[6]

  • Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol solution at room temperature.[6]

Quantitative Data

The following table summarizes the key quantitative data obtained from the synthesis.

ParameterValueReference
Reactants
2-Bromoaniline0.05 mol[6]
Crotonaldehyde0.06 mol[6]
Product
Yield52.0%[6]
Melting Point69-71 °C (342–343 K)[6][7]
Molecular FormulaC₁₀H₈BrN[6][8]
Molecular Weight222.08 g/mol [6][8]

Analytical Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

Analysis Data
¹H NMR (400 MHz, CDCl₃)δ: 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H)[6][7]
Crystal Data Monoclinic, a = 5.0440 (17) Å, b = 13.467 (4) Å, c = 13.391 (4) Å, β = 97.678 (4)°[6]

Experimental Workflow

The logical flow of the synthesis and purification process is outlined in the diagram below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix 2-Bromoaniline, Boric Acid, HCl Reflux Heat to Reflux Reactants->Reflux Addition Slowly add Crotonaldehyde & 2-Bromonitrobenzene Reflux->Addition Stirring Stir at 100°C for 2.5h Addition->Stirring ZnCl2 Add Anhydrous ZnCl₂ Stirring->ZnCl2 Cooling Cool in Ice Bath ZnCl2->Cooling Filtration1 Filter Crude Solid Cooling->Filtration1 Wash1 Wash with 2-Propanol Filtration1->Wash1 Dissolution Dissolve in Water Wash1->Dissolution Neutralization Neutralize with NH₃·H₂O (pH 8) Dissolution->Neutralization Filtration2 Filter Pure Product Neutralization->Filtration2 Drying Air Dry Filtration2->Drying Final_Product Final_Product Drying->Final_Product This compound

References

1H NMR and 13C NMR spectral data for 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 8-Bromo-2-methylquinoline. The information contained herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in various research and development applications, including drug discovery.

Chemical Structure and Numbering

The chemical structure of this compound is depicted below, with the standard IUPAC numbering system for the quinoline ring. This numbering is used for the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

The provided ¹H NMR data was acquired according to the following experimental parameters.

Instrumentation: Bruker SMART APEX CCD diffractometer.[1] Solvent: Deuterated chloroform (CDCl₃).[1] Spectrometer Frequency: 400 MHz.[1] Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

A general procedure for acquiring ¹³C NMR spectra of quinoline derivatives involves dissolving 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is typically recorded on a 100 or 125 MHz spectrometer with proton decoupling.

¹H NMR Spectral Data

The experimental ¹H NMR spectral data for this compound is summarized in the table below.[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.02m-2HH-4, H-5
7.73dd8.0, 1.21HH-7
7.33m-2HH-3, H-6
2.82s-3H-CH₃

¹³C NMR Spectral Data (Predicted)

As of the date of this document, publicly available, experimentally determined ¹³C NMR data for this compound could not be located. The following table presents predicted chemical shifts based on known substituent effects on the quinoline ring system. The chemical shifts of quinoline are used as a baseline, and the expected shifts due to the bromo and methyl substituents are applied. These values are for estimation purposes and should be confirmed by experimental data.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~158
C-3~122
C-4~136
C-4a~128
C-5~129
C-6~127
C-7~128
C-8~120 (ipso-carbon attached to Br)
C-8a~147
-CH₃~25

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chemical compound like this compound.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Magnet D->E F Acquire 1H and 13C NMR Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Picking and Integration H->I J Assign Signals to Structure I->J K K J->K Final Report

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Signaling Pathway Visualization (Conceptual)

The following diagram provides a conceptual representation of how NMR spectroscopy probes the chemical environment of atomic nuclei within a molecule.

NMR_Signaling A External Magnetic Field (B₀) B Nuclear Spin Alignment A->B C Radiofrequency Pulse B->C Perturbation D Excitation of Nuclei C->D E Relaxation and Emission of RF Signal D->E Return to Equilibrium F Free Induction Decay (FID) E->F G Fourier Transform F->G H NMR Spectrum G->H

Caption: Conceptual pathway from external magnetic field to the final NMR spectrum.

References

An In-depth Technical Guide to the Solubility of 8-Bromo-2-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 8-Bromo-2-methylquinoline, a significant intermediate in the pharmaceutical industry, in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this document provides solubility data for a closely related structural isomer, 6-Bromo-2-methylquinoline, to serve as a valuable reference. Furthermore, a detailed, generalized experimental protocol for determining the solubility of quinoline derivatives is presented to facilitate further research. The guide also includes a schematic representation of a common synthesis workflow for this compound.

Data Presentation: Solubility of 6-Bromo-2-methylquinoline

SolventTemperature (K)Mole Fraction Solubility (x₁) x 10²
Toluene323.153.318
Ethyl Acetate323.152.991
Acetone323.152.764
Acetonitrile323.152.528
N,N-Dimethylformamide (DMF)323.152.220
n-Propanol323.150.914
Isopropanol323.150.812
Ethanol323.150.390
Methanol323.150.100
Water323.150.003

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for the determination of the solubility of a quinoline derivative, such as this compound, in an organic solvent. This method is based on the widely used shake-flask method.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

    • Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Dilute the filtered sample to a known volume with the same organic solvent.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions to determine the concentration of dissolved this compound.

  • Calculation of Solubility:

    • From the concentration obtained from the calibration curve and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.

    • Solubility is typically expressed in mg/mL, g/L, or as a mole fraction.

Mandatory Visualization: Synthesis of this compound

The following diagram illustrates a common synthetic workflow for producing this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Bromoaniline D Heat to Reflux (Skraup Synthesis) A->D B Crotonaldehyde B->D C Hydrochloric Acid C->D E Cooling & Filtration D->E Crude Product F Neutralization (Ammonium Hydroxide) E->F G Extraction (e.g., Ether) F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J Purified Product

Caption: A generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Core Starting Materials for 8-Bromo-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and synthetic pathways for the preparation of 8-Bromo-2-methylquinoline, a significant intermediate in the pharmaceutical and material science sectors. This document outlines the primary synthetic routes, presents detailed experimental protocols, and summarizes quantitative data to facilitate research and development.

Introduction

This compound is a substituted quinoline derivative with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and fluorescent probes.[1] The strategic introduction of a bromine atom at the 8-position and a methyl group at the 2-position of the quinoline core allows for diverse subsequent chemical modifications. The selection of an appropriate synthetic strategy is paramount and is largely dictated by the availability and cost of the key starting materials.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of this compound predominantly proceeds via established quinoline synthesis methodologies, most notably the Doebner-von Miller reaction or a similar cyclization approach. These methods generally involve the reaction of a substituted aniline with an α,β-unsaturated carbonyl compound.

The most direct and commonly cited route to this compound involves the reaction of 2-bromoaniline with crotonaldehyde .[2][3] This approach is efficient as it directly introduces the desired substituents onto the quinoline ring system in a single cyclization step.

An alternative conceptual approach, while not directly leading to the target molecule but illustrating the synthesis of a key precursor type, is the Skraup synthesis. For instance, the synthesis of the related 8-bromo-6-methylquinoline starts with p-toluidine, which is first converted to 2-bromo-4-methylaniline through a sequence of acetylation, bromination, and hydrolysis.[4] This highlights that substituted anilines are the cornerstone for building the quinoline core.

Therefore, the primary and most crucial starting materials for the synthesis of this compound are:

  • 2-Bromoaniline : This provides the benzene ring and the nitrogen atom for the quinoline core, with the bromine atom pre-positioned at the correct location.

  • Crotonaldehyde : This four-carbon α,β-unsaturated aldehyde serves as the source for the pyridine ring of the quinoline system, including the methyl group at the 2-position.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction to produce this compound.

ProductStarting Material 1Starting Material 2Oxidizing AgentModeratorYield (%)Melting Point (°C)Reference
This compound2-BromoanilineCrotonaldehyde2-NitrobromobenzeneBoric Acid, HCl52.069-71[2][3]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the Doebner-von Miller reaction.

Synthesis of this compound from 2-Bromoaniline and Crotonaldehyde [2][3]

Materials:

  • 2-Bromoaniline (o-bromoaniline)

  • Crotonaldehyde

  • 2-Nitrobromobenzene (oxidizing agent)

  • Boric Acid (moderator)

  • 18% Hydrochloric Acid (solvent and catalyst)

  • Anhydrous Zinc Chloride (optional, catalyst)

  • Concentrated Ammonia Solution

  • 2-Propanol (for washing)

  • Ethanol (for recrystallization)

Procedure:

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is prepared in a suitable reaction vessel.[2]

  • The solution is heated to reflux.[2]

  • A mixture of crotonaldehyde (0.06 mol) and 2-nitrobromobenzene (0.01 mol) is added slowly to the refluxing solution with stirring over a period of 1 hour.[2]

  • The reaction mixture is then stirred at 100°C (373 K) for an additional 2.5 hours.[2]

  • An equimolar amount of anhydrous ZnCl₂ can be added with vigorous stirring for 0.5 hours to facilitate the reaction.[2]

  • After the reaction is complete, the solution is cooled in an ice bath.[2]

  • The crude brown solid that precipitates is filtered and washed with 2-propanol.[2]

  • The solid is then dissolved in water and neutralized with a concentrated ammonia solution to a pH of 8.[2]

  • The resulting precipitate is filtered, air-dried, to obtain the crude product.[2]

  • The final product, this compound, can be purified by recrystallization from ethanol.[2]

Diagrams

Logical Workflow for the Synthesis of this compound

A Starting Materials B 2-Bromoaniline A->B C Crotonaldehyde A->C D Reaction Mixture (Acidic Conditions) B->D C->D E Doebner-von Miller Reaction (Cyclization) D->E Heat, Oxidizing Agent F Crude Product (Precipitation) E->F G Purification (Recrystallization) F->G H This compound (Final Product) G->H

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Doebner-von Miller Reaction Mechanism

cluster_0 Michael Addition cluster_1 Cyclization & Dehydration cluster_2 Oxidation A 2-Bromoaniline C Adduct Formation A->C B Crotonaldehyde B->C D Electrophilic Attack on Benzene Ring C->D Acid Catalyst E Dihydroquinoline Intermediate D->E F Dehydration E->F G Oxidation of Dihydroquinoline F->G H This compound G->H

Caption: Key steps in the Doebner-von Miller synthesis of this compound.

References

IUPAC name and synonyms for 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Bromo-2-methylquinoline

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, supported by experimental data and visual workflows.

The formal IUPAC name for this compound is This compound .[2] It is also widely known by its common synonym, 8-Bromoquinaldine .[1][3] The compound is registered under the CAS Number 61047-43-6 .[1][2][3]

A variety of other identifiers and synonyms are used in chemical databases and commercial listings, including:

  • Quinoline, 8-bromo-2-methyl-[2][4]

  • 2-Methyl-8-bromoquinoline[2][4]

  • FB168383[2][5]

  • DTXSID40405818[2]

  • MFCD04966997[1][2][3]

The relationship between these identifiers can be visualized as follows:

cluster_main This compound cluster_names Nomenclature & Identifiers main_node C₁₀H₈BrN iupac IUPAC Name: This compound main_node->iupac is identified by synonyms Synonyms: 8-Bromoquinaldine 2-Methyl-8-bromoquinoline iupac->synonyms cas CAS Number: 61047-43-6 iupac->cas other_ids Other Identifiers: FB168383 MFCD04966997 DTXSID40405818 cas->other_ids start Start: Reagents Assembly reaction Reaction: o-Bromoaniline + Crotonaldehyde Heat to 100°C, stir 3.5-4h start->reaction workup Work-up: Cool, Neutralize (pH 8-9) with NH₄OH reaction->workup extraction Extraction: Extract with Ether (3x) Combine organic layers workup->extraction drying Drying & Concentration: Dry with Na₂SO₄ Concentrate under vacuum extraction->drying purification Purification: Silica Gel Column Chromatography drying->purification product Final Product: This compound purification->product cluster_assays Target Validation Assays compound This compound (Test Compound) invitro In Vitro Assay (e.g., Kinase Glo®) Determines IC₅₀ compound->invitro cellular Cellular Assay (e.g., NanoBRET™) Determines EC₅₀ compound->cellular selectivity Selectivity Profiling (Panel of related kinases) Determines off-target effects compound->selectivity kinase Hypothetical Target: Kinase X kinase->invitro kinase->cellular result Data Analysis: Potency & Selectivity Confirmed invitro->result cellular->result selectivity->result

References

An In-depth Technical Guide to the Safety and Hazards of 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for 8-Bromo-2-methylquinoline, a key intermediate in pharmaceutical and materials science research. The following sections detail its hazard classification, safe handling procedures, emergency response, and toxicological properties, compiled from available safety data sheets and chemical databases.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin and eye irritation.[1]

Table 1: GHS Classification

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

Table 2: GHS Label Elements

ElementInformation
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1]
Precautionary Statements Prevention: P264: Wash hands and any exposed skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] Response: P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P332+P317: If skin irritation occurs: Get medical help.[1][2] P337+P317: If eye irritation persists: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₀H₈BrN[1][3]
Molecular Weight 222.08 g/mol [1][3]
Appearance White solid (may vary)
Boiling Point 132°C at 0.1 mmHg[4]
Storage Temperature Room temperature[3]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling:

  • Handle in a well-ventilated place, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5]

  • Avoid contact with skin and eyes.[2]

  • Wear suitable protective clothing, including gloves and eye/face protection.[2][5]

  • Wash hands thoroughly after handling.[5][6]

  • Avoid formation of dust and aerosols.[2]

  • Keep away from heat and sources of ignition.[7]

Storage:

  • Store in a tightly closed container.[3][6]

  • Keep in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Section 4: Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum).[5] Chemical splash goggles are required when handling solutions.[5] A face shield should be worn over goggles for splash hazards.[5]Protects against splashes, dust, and vapors that can cause serious eye irritation.[5]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves.[5]Prevents skin contact, which can lead to irritation.[5]
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned.[5] An additional chemical-resistant apron may be necessary for larger quantities.Protects skin and personal clothing from spills and contamination.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5] If engineering controls are insufficient, a respirator may be required after a formal risk assessment.Avoids respiratory tract irritation from dust or vapors.[5]

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[2][8]

  • Eyewash stations and safety showers should be close to the workstation location.[8]

Section 5: First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[9]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[9] Wash the affected area with soap and water.[10] Get medical attention if irritation occurs.[8]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do.[8] Continue rinsing.[8] Obtain medical aid immediately.[9]
Ingestion Do NOT induce vomiting without medical advice.[9] Rinse mouth with water.[9] Call a physician or poison control center immediately.[11]

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment.[2] Ensure adequate ventilation.[2] Keep unnecessary personnel away.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Sweep up or absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[2][8]

Section 7: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, based on its GHS classification, it is known to cause skin and serious eye irritation.[1] Data for structurally similar compounds suggest potential for respiratory irritation as well.[12]

Table 6: Summary of Toxicological Effects

EffectDescription
Acute Toxicity Data not available. Handled as potentially harmful.
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory/Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
STOT-Single Exposure May cause respiratory irritation (based on similar compounds).[12]
STOT-Repeated Exposure No data available.
Aspiration Hazard No data available.

Section 8: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the cited safety data sheets. Toxicological evaluations are typically conducted following standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. For instance, skin irritation studies would generally follow OECD Guideline 404 (Acute Dermal Irritation/Corrosion), and eye irritation studies would follow OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Section 9: Visualized Workflows

The following diagrams illustrate key safety and response workflows when handling this compound.

Hazard_Response_Workflow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention cluster_reporting Post-Incident exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) move_to_fresh_air Move to Fresh Air exposure->move_to_fresh_air Inhalation rinse_skin Rinse Skin with Water (15 mins) exposure->rinse_skin Skin Contact rinse_eyes Rinse Eyes with Water (15 mins) exposure->rinse_eyes Eye Contact rinse_mouth Rinse Mouth (Do NOT induce vomiting) exposure->rinse_mouth Ingestion seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention rinse_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention report_incident Report Incident to Supervisor seek_medical_attention->report_incident review_sds Review SDS and Procedures report_incident->review_sds

Caption: Emergency response workflow for exposure to this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment review_sds Review Safety Data Sheet (SDS) risk_assessment->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe use_fume_hood Work in Chemical Fume Hood don_ppe->use_fume_hood avoid_dust Minimize Dust/Aerosol Generation use_fume_hood->avoid_dust keep_closed Keep Containers Closed avoid_dust->keep_closed decontaminate Decontaminate Work Area keep_closed->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Remove PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for the safe handling of this compound.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the fields of medicinal chemistry and drug development. First identified in the 19th century, its versatile structure has given rise to a vast array of synthetic methodologies and a pharmacopeia of derivatives with profound impacts on human health. This in-depth technical guide provides a comprehensive overview of the discovery and history of quinoline derivatives, from their initial isolation to their modern applications as targeted therapeutics. It includes detailed experimental protocols for key syntheses, quantitative data for comparative analysis, and visualizations of critical signaling pathways to serve as a vital resource for professionals in the field.

The Dawn of an Era: Discovery and Early Synthesis of the Quinoline Core

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar.[1] However, it was the development of synthetic methods in the late 19th century that truly unlocked the potential of this heterocyclic system. These classical named reactions remain fundamental to the construction of the quinoline core.

The Skraup Synthesis (1880)

One of the earliest and most direct methods for synthesizing quinoline itself is the Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup.[2] This reaction involves the heating of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3] The reaction is notoriously exothermic and requires careful control.[4]

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate (as a moderator).

  • Procedure:

    • In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully add aniline, glycerol, and ferrous sulfate heptahydrate.

    • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

    • Gently heat the mixture in an oil bath. The reaction will become exothermic.

    • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[4]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate. The fraction boiling at 235-237°C is collected.[4]

The Friedländer Synthesis (1882)

Discovered by German chemist Paul Friedländer, this versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically another ketone.[5][6] The reaction can be catalyzed by either acids or bases.[5][6]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

  • Materials: 2-aminobenzaldehyde, acetone, sodium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2-aminobenzaldehyde and acetone in ethanol in a round-bottom flask.

    • Slowly add a solution of sodium hydroxide in water to the mixture with stirring.

    • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice water.

    • The precipitated product is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The Doebner-von Miller Reaction (1881)

This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines.[7][8]

The Combes Quinoline Synthesis (1888)

The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.

The Conrad-Limpach-Knorr Synthesis (1887)

This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures).[9]

Table 1: Comparative Yields of Classical Quinoline Syntheses

Synthesis MethodReactantsProductReported Yield (%)
Skraup SynthesisAniline, Glycerol, NitrobenzeneQuinoline84-91[4]
Friedländer Synthesis2-Aminoaryl ketones, α-Methylene carbonylsSubstituted QuinolinesUp to 94[10]
Doebner-von MillerAnilines, α,β-Unsaturated carbonylsSubstituted QuinolinesVaries
Combes SynthesisAnilines, β-Diketones2,4-Disubstituted QuinolinesVaries
Conrad-LimpachAnilines, β-Ketoesters4-QuinolonesVaries

Quinolines as Therapeutic Agents: From Malaria to Modern Targeted Therapies

The therapeutic potential of the quinoline scaffold was first realized with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, as a potent antimalarial agent. This discovery spurred the development of synthetic quinoline-based drugs.

The Antimalarial Quinolines: Quinine and Chloroquine

Quinine and its synthetic analog, chloroquine, have been mainstays in the treatment and prophylaxis of malaria for decades.[11] Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[12][13]

During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin within its acidic food vacuole.[13] Chloroquine, a weak base, accumulates to high concentrations in this acidic environment and is believed to cap the growing hemozoin crystals, preventing further polymerization.[12][14] The resulting buildup of free heme is toxic to the parasite.[12]

Hemozoin_Inhibition Hemoglobin Host Hemoglobin Parasite_Digestion Parasite Digestion in Food Vacuole Hemoglobin->Parasite_Digestion Heme Toxic Free Heme Polymerization Heme Polymerization Heme->Polymerization Hemozoin Non-toxic Hemozoin (Crystal) Parasite_Digestion->Heme Polymerization->Hemozoin Chloroquine Chloroquine Chloroquine->Inhibition

Mechanism of Chloroquine Action.
The Fluoroquinolones: A Revolution in Antibacterial Therapy

The development of fluoroquinolones, beginning with the discovery of nalidixic acid in 1962 as a byproduct of chloroquine synthesis, marked a significant advancement in antibacterial chemotherapy.[15][16] The addition of a fluorine atom to the quinolone ring dramatically expanded the spectrum of activity.[15]

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[17][18] These enzymes are crucial for DNA replication, recombination, and repair. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[17] Fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.[18]

Fluoroquinolone_Action cluster_replication Bacterial DNA Replication DNA Bacterial DNA Replication_Fork Replication Fork DNA->Replication_Fork DNA_Gyrase DNA Gyrase (relieves supercoiling) Replication_Fork->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (separates daughter chromosomes) Replication_Fork->Topoisomerase_IV Fluoroquinolone Fluoroquinolone Fluoroquinolone->Inhibition_Gyrase Fluoroquinolone->Inhibition_TopoIV

Mechanism of Fluoroquinolone Action.

Experimental Protocol: Synthesis of a Fluoroquinolone Core

This protocol outlines the formation of the quinolone core, a key step in the synthesis of many fluoroquinolones, based on the Gould-Jacobs reaction.[19]

  • Materials: 3-Chloro-4-fluoroaniline, diethyl ethoxymethylenemalonate (EMME), diphenyl ether.

  • Procedure:

    • Condensation: A mixture of 3-chloro-4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-140°C for 1-2 hours. The ethanol formed during the reaction is distilled off.

    • Cyclization: The resulting anilinomethylene malonate is added to a high-boiling point solvent such as diphenyl ether and heated to approximately 250°C. This thermal cyclization forms the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    • Isolation: After cooling, the reaction mixture is diluted with a solvent like petroleum ether to precipitate the product. The solid is then collected by filtration and washed.

Modern Era: Quinoline-Based Kinase Inhibitors in Oncology

In recent years, the quinoline scaffold has been successfully utilized in the development of targeted cancer therapies, particularly kinase inhibitors.[20][21] These drugs are designed to block the activity of specific protein kinases that are aberrantly activated in cancer cells, driving their proliferation and survival.

Lapatinib: A dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[22][23] Overexpression of HER2 is a key driver in a significant portion of breast cancers.[23] Lapatinib binds to the intracellular ATP-binding site of these receptors, inhibiting their kinase activity and blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[22][23]

Lapatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_EGFR HER2/EGFR Receptor PI3K_Akt PI3K/Akt Pathway HER2_EGFR->PI3K_Akt MAPK MAPK Pathway HER2_EGFR->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Lapatinib Lapatinib Lapatinib->Inhibition_Kinase

Lapatinib Inhibition of HER2/EGFR Signaling.

Bosutinib: A dual inhibitor of the Bcr-Abl and Src family kinases.[24] The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML).[25] Bosutinib targets the ATP-binding site of these kinases, inhibiting their activity and suppressing the growth of cancer cells.[25]

Table 2: IC50 Values of Representative Quinoline-Based Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Disease Indication
LapatinibHER2, EGFR10.8 (HER2), 10.2 (EGFR)HER2-positive Breast Cancer
BosutinibBcr-Abl, Src1.2 (Src)Chronic Myeloid Leukemia

Note: IC50 values can vary depending on the assay conditions.

Conclusion

The journey of quinoline and its derivatives, from their discovery in coal tar to their current role as sophisticated, life-saving medicines, is a testament to the power of organic and medicinal chemistry. The foundational synthetic methods developed over a century ago continue to be relevant, while our increasing understanding of molecular biology has enabled the rational design of highly targeted quinoline-based therapeutics. For researchers and professionals in drug development, a deep appreciation of the history, synthesis, and mechanisms of action of this remarkable class of compounds is essential for driving future innovations and addressing unmet medical needs.

References

The Quinoline Ring System: A Comprehensive Guide to its Fundamental Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its fundamental reactivity is paramount for the rational design and synthesis of novel quinoline-based compounds. This in-depth technical guide provides a detailed exploration of the core reactions of the quinoline ring system, including electrophilic and nucleophilic substitutions, oxidation, reduction, and cycloaddition reactions. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key transformations are provided. Visualizations of reaction mechanisms and experimental workflows are presented using Graphviz to facilitate a deeper understanding of the underlying chemical principles.

Electrophilic Substitution Reactions

Electrophilic substitution in quinoline predominantly occurs on the electron-rich benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The substitution typically takes place at the C-5 and C-8 positions.[1][2][3] This regioselectivity is dictated by the stability of the intermediate carbocation (Wheland intermediate), where substitution at C-5 and C-8 allows for the positive charge to be delocalized over two aromatic rings without disrupting the pyridine ring's aromaticity.[3] These reactions generally require vigorous conditions due to the overall reduced nucleophilicity of the bicyclic system compared to benzene.[2]

Nitration

Nitration of quinoline is typically achieved by treatment with a mixture of fuming nitric acid and concentrated sulfuric acid, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[2]

Table 1: Quantitative Data for the Nitration of Quinoline

ProductReagentsTemperature (°C)Yield (%)Reference
5-Nitroquinoline & 8-Nitroquinolinefuming HNO₃, H₂SO₄Not SpecifiedMixture[2]

Experimental Protocol: Nitration of Quinoline

  • Reagent Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline in concentrated sulfuric acid.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the quinoline solution while maintaining a low temperature with an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently under reflux for several hours.

  • Work-up and Isolation: Pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until alkaline. The nitroquinoline products will precipitate and can be collected by filtration. The mixture of 5- and 8-nitroquinoline can be separated by chromatography.

Visualization of Electrophilic Substitution Mechanism (Nitration)

electrophilic_substitution Quinoline Quinoline Intermediate Wheland Intermediate (σ-complex at C-5/C-8) Quinoline->Intermediate Attack by π-system Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->Intermediate Product 5-Nitroquinoline & 8-Nitroquinoline Intermediate->Product Deprotonation H_plus H⁺ Intermediate->H_plus

Caption: Mechanism of electrophilic nitration of quinoline.

Sulfonation

Sulfonation of quinoline with fuming sulfuric acid at elevated temperatures results in the formation of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[2] The reaction temperature can influence the product distribution.

Table 2: Quantitative Data for the Sulfonation of Quinoline

ProductReagentsTemperature (°C)Yield (%)Reference
Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acidfuming H₂SO₄220Mixture[2]

Experimental Protocol: Sulfonation of Quinoline

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place quinoline.

  • Addition of Sulfonating Agent: Carefully add fuming sulfuric acid to the quinoline.

  • Reaction: Heat the reaction mixture to 220°C and maintain this temperature for several hours.

  • Work-up and Isolation: Allow the reaction mixture to cool and then carefully pour it into a beaker of cold water. Neutralize the solution with a base (e.g., calcium carbonate) to precipitate the sulfonic acids as their salts. The products can then be isolated by filtration and purified by recrystallization.

Halogenation

Bromination of quinoline can be achieved using bromine in the presence of concentrated sulfuric acid, yielding a mixture of 5-bromoquinoline and 8-bromoquinoline.

Nucleophilic Substitution Reactions

The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[2] These reactions often require harsh conditions or the presence of a good leaving group on the ring.

Amination (Chichibabin Reaction)

The direct amination of quinoline can be accomplished via the Chichibabin reaction, where quinoline is heated with sodium amide in an inert solvent like liquid ammonia to produce 2-aminoquinoline.[2][4] The reaction proceeds through a nucleophilic addition-elimination mechanism involving a hydride shift.[4]

Table 3: Quantitative Data for the Amination of Quinoline

ProductReagentsTemperature (°C)Yield (%)Reference
2-AminoquinolineNaNH₂, liquid NH₃100Moderate to Good[2][4]

Experimental Protocol: Chichibabin Reaction of Quinoline

  • Reaction Setup: In a flask equipped with a dry ice condenser and a stirrer, place liquid ammonia.

  • Reagent Addition: Add sodium metal to the liquid ammonia to form a blue solution, then add a catalytic amount of ferric nitrate to facilitate the formation of sodium amide (the blue color will disappear).

  • Addition of Quinoline: Add quinoline to the sodium amide suspension in liquid ammonia.

  • Reaction: Heat the reaction mixture to around 100°C (under pressure) for several hours.

  • Work-up and Isolation: After the reaction is complete, carefully quench the reaction with ammonium chloride. Evaporate the ammonia and add water to the residue. The 2-aminoquinoline can be extracted with an organic solvent and purified by recrystallization or chromatography.

Visualization of Nucleophilic Substitution Mechanism (Chichibabin Reaction)

nucleophilic_substitution Quinoline Quinoline Adduct σ-Adduct (at C-2) Quinoline->Adduct Nucleophilic attack Amide_ion ⁻NH₂ (from NaNH₂) Amide_ion->Adduct Product 2-Aminoquinoline Adduct->Product Elimination of hydride Hydride H⁻ Adduct->Hydride

Caption: Mechanism of the Chichibabin amination of quinoline.

Hydroxylation

Heating quinoline with solid potassium hydroxide at high temperatures results in the formation of 2-hydroxyquinoline (carbostyril).[2]

Table 4: Quantitative Data for the Hydroxylation of Quinoline

ProductReagentsTemperature (°C)Yield (%)Reference
2-HydroxyquinolineKOH220Not Specified[2]

Experimental Protocol: Synthesis of 2-Hydroxyquinoline

  • Reaction Setup: In a high-temperature resistant vessel, place quinoline and powdered potassium hydroxide.

  • Reaction: Heat the mixture to 220°C and maintain this temperature for several hours.

  • Work-up and Isolation: Cool the reaction mixture and dissolve it in water. Acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the 2-hydroxyquinoline. The product can be collected by filtration and purified by recrystallization.

Oxidation and Reduction Reactions

Oxidation

The quinoline ring is relatively resistant to oxidation. However, under vigorous conditions, the benzene ring can be cleaved. Oxidation with alkaline potassium permanganate cleaves the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[5][6]

Table 5: Quantitative Data for the Oxidation of Quinoline

ProductReagentsConditionsYield (%)Reference
Pyridine-2,3-dicarboxylic acidAlkaline KMnO₄VigorousLow[5][6]
Quinolinic acidH₂O₂, copper saltNot specifiedModerate[7]
Quinolinic acidCobalt salt, O₂, aliphatic carboxylic acid40-150°Cup to 98% selectivity[8]

Experimental Protocol: Oxidation of Quinoline to Quinolinic Acid

  • Reaction Setup: In a round-bottom flask, dissolve quinoline in an aqueous solution of potassium hydroxide.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate to the quinoline solution while stirring. The reaction is exothermic and should be controlled by cooling.

  • Reaction: After the addition is complete, heat the mixture under reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up and Isolation: Filter the hot solution to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., sulfuric acid) to a pH of approximately 3. Quinolinic acid will precipitate upon cooling and can be collected by filtration.

Reduction

The pyridine ring of quinoline is more readily reduced than the benzene ring. Catalytic hydrogenation over platinum or nickel catalysts typically yields 1,2,3,4-tetrahydroquinoline.[2][9][10]

Table 6: Quantitative Data for the Reduction of Quinoline

ProductReagents/CatalystPressure (bar)Temperature (°C)Yield (%)Reference
1,2,3,4-TetrahydroquinolineH₂, Pd/C205086.6-97.8[9]
1,2,3,4-TetrahydroquinolineH₂O, Co catalyst (electrocatalytic)AmbientAmbientup to 94[10]
1,2,3,4-TetrahydroquinolineH₂, Ni catalyst100100Varies[11]

Experimental Protocol: Catalytic Hydrogenation of Quinoline

  • Reaction Setup: In a high-pressure autoclave, place quinoline, a suitable solvent (e.g., ethanol or acetic acid), and the hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the specified temperature and stir vigorously for the required reaction time.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting 1,2,3,4-tetrahydroquinoline can be purified by distillation.

Cycloaddition Reactions

The quinoline ring can participate in cycloaddition reactions, although these are less common than substitution reactions. Photochemical cycloadditions have emerged as a powerful tool for the dearomatization of quinolines, providing access to complex three-dimensional structures.[1][12][13][14]

Photochemical [4+2] and [2+2] Cycloadditions

Quinoline can undergo photochemical cycloaddition reactions with alkenes. These reactions, often sensitized, can lead to the formation of various cycloadducts, providing rapid access to complex polycyclic frameworks.[1][12] The regioselectivity (ortho, meta, or para) can be influenced by the reaction conditions and the nature of the alkene.

Experimental Protocol: General Procedure for Photochemical Cycloaddition

  • Reaction Setup: In a quartz reaction vessel, dissolve the quinoline derivative and the alkene in a suitable degassed solvent. Add a photosensitizer if required.

  • Irradiation: Irradiate the solution with a UV lamp of the appropriate wavelength while maintaining a constant temperature.

  • Monitoring: Monitor the progress of the reaction by techniques such as TLC or GC-MS.

  • Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting cycloadducts can be isolated and purified by column chromatography.

Named Reactions for Quinoline Synthesis

Several classic named reactions provide efficient routes to the quinoline core structure.

Skraup Synthesis

The Skraup synthesis is a cyclization reaction between an aniline, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to form a quinoline.[2][15] The reaction is highly exothermic.

Visualization of the Skraup Synthesis Workflow

skraup_workflow Start Start: Aniline, Glycerol, H₂SO₄, Nitrobenzene Mixing Mix Reagents (Control Temperature) Start->Mixing Heating Heat Mixture (Exothermic Reaction) Mixing->Heating Reaction Cyclization & Oxidation Heating->Reaction Workup Quench, Neutralize, Extract Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Quinoline Purification->Product

Caption: General experimental workflow for the Skraup synthesis.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base, to yield a substituted quinoline.[16][17][18]

Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. Aniline reacts with the α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form a substituted quinoline.

This guide provides a foundational overview of the key reactions of the quinoline ring system. The provided protocols and data serve as a starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold. Further optimization and exploration of these reactions will undoubtedly lead to the discovery of novel quinoline derivatives with significant applications in science and technology.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 8-Bromo-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Derivatives of quinoline are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline core is a critical step in the synthesis of novel therapeutic agents. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a broad substrate scope, mild reaction conditions, and excellent functional group tolerance, making it highly valuable in drug discovery and development.

These application notes provide a detailed guide to performing Suzuki coupling reactions with 8-bromo-2-methylquinoline derivatives to synthesize a variety of 2-methyl-8-arylquinolines. Such compounds are of significant interest for screening in drug discovery programs.

Data Presentation: Illustrative Suzuki Coupling Reactions

While comprehensive quantitative data for the Suzuki coupling of this compound with a wide array of boronic acids is not extensively tabulated in the literature, the following table summarizes representative reactions and yields for structurally similar 8-bromoquinoline derivatives. These examples serve as a strong predictive model for the expected outcomes with this compound.

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O90-11012~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O10018~90
34-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~92
43-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane10024~88
5Thiophene-2-boronic acidPd(dppf)Cl₂ (5)-Na₂CO₃DME/H₂O8512~75-85
6Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane11024~70-80

Note: The yields are based on reported values for analogous Suzuki-Miyaura couplings of other 8-bromoquinoline systems and should be considered as representative. Optimization of reaction conditions may be necessary to achieve comparable or higher yields for this compound.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask or reaction tube

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

General Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system. A common choice is a biphasic mixture of toluene and water (e.g., 4:1 v/v, 5 mL total).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for the required time (usually 12-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified 2-methyl-8-arylquinoline product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate R¹-X transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² pd_intermediate->pd_r1_r2 R²-B(OH)₃⁻ boronate R²-B(OH)₃⁻ base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ boronic_acid->boronate + OH⁻ pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_r1_r2->product aryl_halide R¹-X (this compound)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and purification of 2-methyl-8-arylquinolines via Suzuki coupling.

Experimental_Workflow arrow arrow start Combine Reactants: This compound, Arylboronic Acid, Base inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) start->inert_atmosphere add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert_atmosphere->add_solvent_catalyst reaction Heat and Stir (e.g., 90-110°C, 12-24h) add_solvent_catalyst->reaction workup Aqueous Work-up: Dilute, Wash with H₂O & Brine reaction->workup dry_concentrate Dry Organic Layer and Concentrate in vacuo workup->dry_concentrate purification Purify by Flash Column Chromatography dry_concentrate->purification characterization Characterize Product: NMR, MS purification->characterization

Caption: General workflow for Suzuki coupling of this compound.

Application Notes and Protocols: The Versatile Role of 8-Bromo-2-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-Bromo-2-methylquinoline as a key intermediate in medicinal chemistry. This versatile building block offers a reactive handle for the synthesis of a diverse range of derivatives with potential therapeutic applications in oncology, neurodegenerative diseases, and bioimaging. Detailed protocols for key functionalization reactions and illustrative biological data for derivative classes are presented below.

Introduction

This compound is a substituted quinoline that serves as a valuable scaffold in drug discovery. The presence of a bromine atom at the 8-position allows for facile derivatization through various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and alkynyl moieties. The 2-methyl group can also be a site for further chemical modification. This structural versatility makes this compound an attractive starting material for generating libraries of compounds for biological screening.

Key Applications and Derivative Classes

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: Functionalization of the 8-position has led to the development of potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

  • Neuroprotective Agents: Modification of the quinoline core has yielded compounds with the potential to treat neurodegenerative diseases by inhibiting enzymes like cholinesterases and monoamine oxidase B (MAO-B).

  • Fluorescent Probes: The introduction of fluorogenic groups through Sonogashira coupling allows for the creation of novel fluorescent probes for bioimaging applications.

Data Presentation: Biological Activities of 2-Methylquinoline Derivatives

The following tables summarize quantitative data for various classes of 2-methylquinoline derivatives, illustrating the potential of compounds derived from this compound.

Table 1: Anticancer Activity of 2-Arylquinoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-ArylquinolinesHeLa (Cervical Cancer)8.3[1]
2-ArylquinolinesPC3 (Prostate Cancer)31.37[1]
Quinoline-Chalcone Hybrids (PI3Kγ inhibitor)A549 (Lung Cancer)1.91[2]
Quinoline-Chalcone Hybrids (PI3Kγ inhibitor)K-562 (Leukemia)5.29[2]

Table 2: Neuroprotective Activity of 8-Substituted Quinoline Derivatives

Compound ClassTarget EnzymeIC₅₀Reference
Quinolylnitroneshuman Butyrylcholinesterase (hBChE)1.06 nM[3]
Quinolylnitroneshuman Monoamine Oxidase B (hMAO-B)4.46 µM[3]

Table 3: Antimalarial and Antimicrobial Activity of 8-Aminoquinoline Derivatives

Compound ClassOrganism/StrainIC₅₀Reference
8-QuinolinaminesPlasmodium falciparum (D6, drug-sensitive)20 ng/mL[4]
8-QuinolinaminesPlasmodium falciparum (W2, drug-resistant)22 ng/mL[4]
8-QuinolinaminesCryptococcus neoformans0.67 µg/mL[5]
8-QuinolinaminesStaphylococcus aureus1.33 µg/mL[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent functionalization are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a classical Doebner-von Miller reaction for the synthesis of the title compound.[6]

Materials:

  • 2-Bromoaniline

  • Crotonaldehyde

  • Hydrochloric acid (18%)

  • 2-Nitrobromobenzene (oxidizing agent)

  • Boric acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ammonia solution (concentrated)

  • 2-Propanol

Procedure:

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.[6]

  • A mixture of crotonaldehyde (0.06 mol) and 2-nitrobromobenzene (0.01 mol) is slowly added with stirring over 1 hour.[6]

  • The reaction mixture is stirred at 100°C (373 K) for another 2.5 hours.[6]

  • An equimolar amount of anhydrous ZnCl₂ is added, and the mixture is stirred vigorously for 0.5 hours.[6]

  • After the reaction is complete, the solution is cooled in an ice bath.

  • The crude brown solid is filtered and washed with 2-propanol.[6]

  • The solid is dissolved in water and neutralized with concentrated ammonia solution to a pH of 8.[6]

  • The product is collected by filtration, washed with water, and air-dried to yield this compound.[6]

reagents 2-Bromoaniline + Crotonaldehyde + Oxidizing Agent + Acid reflux Reflux & Stir (Doebner-von Miller Reaction) reagents->reflux workup Cooling, Filtration, Neutralization & Purification reflux->workup product This compound workup->product

Synthesis of this compound.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-2-methylquinolines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(dppf)Cl₂ (palladium catalyst)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)

  • Dioxane/Water (4:1 v/v, degassed solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-methylquinoline.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-2-methylquinolines

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine

  • Pd₂(dba)₃ (palladium source)

  • BINAP (phosphine ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

Procedure:

  • In a microwave vial, dissolve this compound (1.25 equiv.) in anhydrous toluene.

  • Add the desired amine (1.0 equiv.), Pd₂(dba)₃ (0.04 equiv.), BINAP (0.05 equiv.), and NaOtBu (1.4 equiv.).

  • Seal the vial and heat the reaction mixture in a microwave reactor to approximately 120 °C for 2-4 hours.

  • After cooling to room temperature, dilute the mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired 8-amino-2-methylquinoline derivative.

Protocol 4: Sonogashira Coupling for the Synthesis of 8-Alkynyl-2-methylquinolines

This protocol details a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₄ (palladium catalyst)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Tetrahydrofuran (THF)/Triethylamine (Et₃N) (2:1 v/v, degassed solvent)

Procedure:

  • To a degassed solution of this compound (1.1 equiv.) in the THF/Et₃N solvent system, add Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 8-alkynyl-2-methylquinoline.

start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira prod_suzuki 8-Aryl-2-methylquinoline suzuki->prod_suzuki prod_buchwald 8-Amino-2-methylquinoline buchwald->prod_buchwald prod_sonogashira 8-Alkynyl-2-methylquinoline sonogashira->prod_sonogashira

Functionalization of this compound.

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives

Several quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[2][7] Inhibition of this pathway by quinoline-based compounds can lead to cell cycle arrest and apoptosis in cancer cells.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

Western Blot Analysis:

The inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives can be confirmed by Western blot analysis. Treatment of cancer cells with an active compound is expected to decrease the phosphorylation levels of key proteins in the pathway, such as Akt (at Ser473 and Thr308) and mTOR.[2][4]

start Cancer Cells treatment Treatment with Quinoline Derivative start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Probing with Antibodies (p-Akt, Akt, p-mTOR, mTOR) transfer->probing detection Detection & Analysis probing->detection result Decreased p-Akt/Akt and p-mTOR/mTOR ratios detection->result

Western Blot experimental workflow.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its facile functionalization through established cross-coupling methodologies provides access to a wide chemical space of derivatives with significant potential in oncology, neurodegenerative diseases, and bioimaging. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this important scaffold in drug discovery and development.

References

Application of 8-Bromo-2-methylquinoline as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methylquinoline is a versatile heterocyclic building block widely employed as a pharmaceutical intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a bromine atom at the 8-position provides a reactive handle for various cross-coupling reactions, enabling the strategic introduction of diverse functionalities to modulate the pharmacological properties of the target compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and potential antimalarial and anticancer agents.

Key Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 8-position allows for the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. This compound readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl substituents. This strategy is pivotal in the development of kinase inhibitors.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing compounds where an amino group at the 8-position is crucial for biological activity, particularly in the design of kinase inhibitors that target the hinge region of the ATP-binding pocket.

Application in Kinase Inhibitor Synthesis

Quinoline-based compounds are prominent in the landscape of kinase inhibitor drug discovery. The strategic functionalization of the 8-position of the quinoline scaffold can significantly influence binding affinity and selectivity.

Synthesis of Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key mediator in the NOD1/NOD2 signaling pathway, which plays a crucial role in the innate immune response. Dysregulation of this pathway is implicated in inflammatory diseases. Bromoquinoline derivatives serve as valuable intermediates in the synthesis of potent and selective RIPK2 inhibitors. While the specific example below utilizes a 6-bromo-4-chloroquinoline, the synthetic strategy is directly applicable to this compound for the synthesis of novel analogues.

The NOD1/2 signaling pathway is initiated by the recognition of bacterial peptidoglycans, leading to the recruitment and activation of RIPK2. Activated RIPK2 undergoes ubiquitination, which serves as a scaffold for the recruitment of downstream signaling complexes, ultimately leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

RIPK2_Signaling_Pathway PAMPs PAMPs (e.g., MDP) NOD NOD1/NOD2 PAMPs->NOD RIPK2_inactive RIPK2 (Inactive) NOD->RIPK2_inactive recruits RIPK2_active RIPK2 (Active) + Ubiquitination RIPK2_inactive->RIPK2_active activation TAK1 TAK1 Complex RIPK2_active->TAK1 recruits & activates IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines induces transcription Inhibitor Quinoline-based RIPK2 Inhibitor Inhibitor->RIPK2_active inhibits

RIPK2 Signaling Pathway and Inhibition

The synthesis of RIPK2 inhibitors from a bromoquinoline scaffold typically involves a two-step process: a nucleophilic aromatic substitution (SNAr) at the 4-position (if chlorinated) followed by a Suzuki-Miyaura coupling at the bromo-position.

Workflow for Synthesis of a RIPK2 Inhibitor Analog

Synthesis_Workflow Start 8-Bromo-2-methyl-4-chloroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine Amine (e.g., benzo[d]thiazol-5-amine) Amine->SNAr Intermediate 4-Amino-8-bromo-2-methylquinoline Intermediate SNAr->Intermediate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki BoronicAcid Boronic Acid/Ester (e.g., para-pyridinylboronic acid) BoronicAcid->Suzuki Product Final RIPK2 Inhibitor Analog Suzuki->Product

Synthetic Workflow for RIPK2 Inhibitors

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted for the synthesis of 4-amino-8-bromo-2-methylquinoline derivatives.

  • To a solution of 8-bromo-4-chloro-2-methylquinoline (1.0 eq) in tert-butanol, add the desired amine (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-amino-8-bromo-2-methylquinoline intermediate.

Protocol 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the 4-amino-8-bromo-2-methylquinoline intermediate (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Add a solvent system of 1,4-dioxane and water (4:1 v/v).

  • Deoxygenate the mixture by bubbling nitrogen gas through the solution for 10 minutes.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following table presents the biological activity of a potent RIPK2 inhibitor synthesized from a 6-bromo-4-chloroquinoline precursor, demonstrating the potential of this chemical space.

Compound IDStructureRIPK2 IC₅₀ (nM)
14 4-(benzo[d]thiazol-5-ylamino)-6-(pyridin-4-yl)quinoline5.1 ± 1.6

Data extracted from a study on 4-aminoquinoline derivatives as RIPK2 inhibitors.[2][3][4]

Application in Anticancer Agent Synthesis

The quinoline scaffold is a core component of several approved anticancer drugs that function as kinase inhibitors. This compound is a valuable starting material for the synthesis of novel compounds targeting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Synthesis of VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/Akt and MAPK/ERK, which promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 dimerization & autophosphorylation PI3K_Akt PI3K/Akt Pathway P_VEGFR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway P_VEGFR2->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration Inhibitor Quinoline-based VEGFR-2 Inhibitor Inhibitor->P_VEGFR2 inhibits

VEGFR-2 Signaling Pathway and Inhibition

The synthesis of VEGFR-2 inhibitors can be achieved through functionalization of the this compound core using Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce moieties known to interact with the kinase active site.

Protocol 3: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the desired amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

The following table shows the VEGFR-2 inhibitory activity and anticancer activity of representative quinoline-based compounds, highlighting the potential of this class of molecules.

Compound IDTarget Cancer Cell LineVEGFR-2 IC₅₀ (µM)Anticancer IC₅₀ (µM)
Compound 11 HepG-20.199.52
Sorafenib HepG-20.087.31

Data extracted from a study on piperazinylquinoxaline-based VEGFR-2 inhibitors, demonstrating the potency of related heterocyclic scaffolds.[5]

Application in Antimalarial Drug Synthesis

8-aminoquinolines, such as primaquine, are a critical class of antimalarial drugs effective against the liver stages of Plasmodium parasites. This compound is a key intermediate for the synthesis of novel 8-aminoquinoline analogues with potentially improved efficacy and safety profiles.

The synthesis of 8-aminoquinoline antimalarials from this compound typically involves a nucleophilic substitution of the bromine atom with an appropriate amine side chain. This can be achieved through copper-catalyzed or palladium-catalyzed amination reactions.

Workflow for Synthesis of an 8-Aminoquinoline Analog

Antimalarial_Synthesis Start This compound Amination Buchwald-Hartwig or Ullmann Amination Start->Amination SideChain Amine Side Chain (e.g., 4-amino-1-methylbutylamine) SideChain->Amination Product 8-Aminoquinoline Analog Amination->Product

Synthetic Workflow for Antimalarial Analogs

Protocol 4: Synthesis of 2-methyl-8-aminoquinoline

A patent describes the amination of 2-methyl-8-bromoquinoline to produce 2-methyl-8-aminoquinoline.[6]

  • In a reaction vessel, combine 2-methyl-8-bromoquinoline, a catalyst such as copper acetylacetonate, and a strong base like cesium carbonate.

  • Add a suitable solvent, for example, dimethyl sulfoxide (DMSO).

  • Heat the mixture to a temperature between 60 °C and 120 °C.

  • Stir the reaction until completion, monitoring by TLC.

  • After cooling, perform an appropriate work-up to isolate the 2-methyl-8-aminoquinoline product.

The following table presents the antimalarial activity of a 2-methylquinoline derivative, demonstrating the potential of this scaffold.

Compound IDP. falciparum StrainIC₅₀ (µM)
Compound 10 Dd2 (Chloroquine-resistant)0.033 ± 0.007
Chloroquine Dd2 (Chloroquine-resistant)0.172

Data extracted from a review on quinoline conjugates for antimalarial activity.[2]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical research and development. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and efficient means to access a wide range of functionalized quinoline derivatives. The application notes and protocols provided herein for the synthesis of kinase inhibitors and potential anticancer and antimalarial agents underscore the significance of this compound in the generation of novel therapeutic candidates. The structured quantitative data and visual workflows are intended to facilitate the practical application of this important building block in drug discovery programs.

References

Synthesis of Novel Heterocyclic Compounds from 8-Bromo-2-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 8-Bromo-2-methylquinoline as a versatile starting material. The methodologies outlined herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions and click chemistry, enabling the generation of a diverse range of heterocyclic scaffolds with significant potential in drug discovery and development.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile. This compound is a key building block that serves as a versatile precursor for the synthesis of novel C-C and C-N coupled heterocyclic derivatives. The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, providing a gateway to a rich chemical space of potential drug candidates.[6][7]

This guide details protocols for three major classes of reactions starting from this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling, followed by a protocol for the synthesis of 1,2,3-triazoles via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the key transformations for the synthesis of novel heterocyclic compounds from this compound, with representative reaction conditions and expected yields based on analogous reactions.

Reaction Type Reactant Catalyst System Base Solvent Temperature (°C) Product Type Yield Range (%)
Suzuki-Miyaura CouplingHeteroarylboronic acid/esterPd(OAc)₂ / RuPhosCs₂CO₃THF / H₂O808-Heteroaryl-2-methylquinoline70-95
Buchwald-Hartwig AminationHeterocyclic aminePd₂(dba)₃ / BINAPNaOtBuToluene110-1208-(Heteroarylamino)-2-methylquinoline65-90
Sonogashira CouplingTerminal alkynePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp - 608-Alkynyl-2-methylquinoline75-95
Azide Formation & CuAACNaN₃ then Terminal alkyneCuSO₄·5H₂O / Na-ascorbate-THF / H₂O608-(1,2,3-Triazol-1-yl)-2-methylquinoline80-95

Experimental Protocols

Protocol 1: Synthesis of 8-Heteroaryl-2-methylquinolines via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heteroarylboronic acid.[6][8]

Materials:

  • This compound

  • Heteroarylboronic acid (e.g., 3-pyridylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the heteroarylboronic acid (1.2 mmol), cesium carbonate (3.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and RuPhos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous THF (4 mL) and deionized water (1 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 8-heteroaryl-2-methylquinoline.

Visualization:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Heteroarylboronic acid - Pd(OAc)₂ / RuPhos - Cs₂CO₃ inert Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Solvents (THF/H₂O) inert->solvent heat Heat to 80 °C (12-24 h) solvent->heat extract Aqueous Workup & Extraction heat->extract purify Column Chromatography extract->purify product 8-Heteroaryl-2-methylquinoline purify->product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Synthesis of 8-(Heteroarylamino)-2-methylquinolines via Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-aryl heterocyclic compounds from this compound and a heterocyclic amine.[7][9][10][11][12][13]

Materials:

  • This compound

  • Heterocyclic amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol) and the heterocyclic amine (1.2 mmol).

  • Seal the tube and heat the mixture in an oil bath at 110-120 °C for 12-24 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 8-(heteroarylamino)-2-methylquinoline.

Visualization:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert) cluster_reaction Reaction cluster_purification Workup & Purification catalyst Add Catalyst System: - Pd₂(dba)₃ - BINAP - NaOtBu reactants Add Reactants: - this compound - Heterocyclic amine - Toluene catalyst->reactants heating Heat to 110-120 °C (12-24 h) reactants->heating workup Aqueous Workup & Extraction heating->workup chromatography Column Chromatography workup->chromatography final_product 8-(Heteroarylamino)- 2-methylquinoline chromatography->final_product

Buchwald-Hartwig Amination Workflow
Protocol 3: Synthesis of 8-Alkynyl-2-methylquinolines via Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.[14][15][16][17]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill with argon or nitrogen.

  • Add anhydrous THF (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours or heat to 60 °C if the reaction is sluggish. Monitor by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 8-alkynyl-2-methylquinoline.

Visualization:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_react Reaction cluster_purify Workup & Purification reagents Combine: - this compound - Pd(PPh₃)₄ / CuI atmosphere Inert Atmosphere reagents->atmosphere solvents Add THF, Et₃N, & Terminal Alkyne atmosphere->solvents stir Stir at RT - 60 °C (12-24 h) solvents->stir filter Filter through Celite stir->filter purify Column Chromatography filter->purify product 8-Alkynyl-2-methylquinoline purify->product

Sonogashira Coupling Workflow
Protocol 4: Synthesis of 8-(1,2,3-Triazol-1-yl)-2-methylquinolines

This two-step protocol involves the formation of an azide intermediate followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").[18][19][20][21][22]

Step 1: Synthesis of 8-Azido-2-methylquinoline

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • Sodium ascorbate

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), sodium azide (2.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and sodium ascorbate (0.2 mmol, 20 mol%).

  • Add DMSO (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Heat the mixture to 90 °C and stir for 24 hours.

  • Cool to room temperature, pour into water (50 mL), and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • The crude 8-azido-2-methylquinoline is often used in the next step without further purification.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Crude 8-Azido-2-methylquinoline

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the crude 8-azido-2-methylquinoline (approx. 1.0 mmol) and the terminal alkyne (1.1 mmol) in a mixture of THF (10 mL) and water (10 mL).

  • Add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

  • Stir the reaction vigorously at room temperature or heat to 60 °C for 6-12 hours until completion (monitored by TLC).

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to yield the 8-(1,2,3-triazol-1-yl)-2-methylquinoline.

Visualization:

Triazole_Synthesis_Workflow cluster_azide Step 1: Azide Formation cluster_click Step 2: CuAAC Reaction azide_reagents This compound + NaN₃, CuI, Na-Ascorbate azide_reaction Heat in DMSO azide_reagents->azide_reaction azide_intermediate 8-Azido-2-methylquinoline azide_reaction->azide_intermediate click_reaction Stir in THF/H₂O azide_intermediate->click_reaction click_reagents Terminal Alkyne + CuSO₄, Na-Ascorbate click_reagents->click_reaction final_product 8-(1,2,3-Triazol-1-yl)- 2-methylquinoline click_reaction->final_product

1,2,3-Triazole Synthesis Workflow

Applications in Drug Development

The novel heterocyclic compounds synthesized from this compound are of significant interest for drug discovery. Quinoline derivatives have been extensively investigated for a range of pharmacological activities.[1][2][3][4][5]

  • Anticancer Activity: Many quinoline-based compounds have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[23][24][25][26][27] For example, they can act as inhibitors of protein kinases such as EGFR and HER-2.[23] The synthesized 8-heteroaryl and 8-amino-2-methylquinolines can be screened against a panel of cancer cell lines to identify novel cytotoxic agents.

  • Antimicrobial Activity: The quinoline scaffold is a core component of several antibacterial and antifungal agents.[28][29][30] The novel triazole-linked quinolines, in particular, are promising candidates for the development of new antimicrobial drugs.[21][22]

Potential Signaling Pathway Involvement:

The synthesized compounds may modulate various signaling pathways critical in cancer and infectious diseases. For instance, kinase inhibitors often target pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways.

Signaling_Pathway cluster_pathway Potential Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Compound Synthesized Quinoline Derivative Compound->RTK Inhibition

Potential Kinase Inhibition Pathway

References

Application Notes and Protocols: 8-Bromo-2-methylquinoline as a Ligand in Metal Complex Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-bromo-2-methylquinoline as a versatile ligand in the synthesis of metal complexes. This document outlines the synthesis of the ligand itself, general protocols for complexation with various transition metals, and potential applications of the resulting complexes in catalysis and medicinal chemistry. The information is curated for researchers in academia and industry, including those in drug development.

Introduction

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 8-position and a methyl group at the 2-position.[1] This substitution pattern provides a unique combination of steric and electronic properties, making it an intriguing ligand for the formation of metal complexes. The nitrogen atom in the quinoline ring acts as a primary coordination site, while the bromo- and methyl- substituents can influence the stability, reactivity, and potential applications of the resulting metal complexes.[2] While the broader family of quinoline derivatives, particularly 8-hydroxyquinoline, has been extensively studied as ligands, this compound offers distinct opportunities for the development of novel catalysts and therapeutic agents.[3][4]

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported, providing a straightforward route to obtaining the ligand in good yield.[5]

Experimental Protocol: Synthesis of this compound [5]

Materials:

  • 2-Bromoaniline

  • Boric acid

  • 18% Hydrochloric acid

  • Crotonaldehyde

  • 2-Bromonitrobenzene

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Ammonia solution (NH₃·H₂O)

  • 2-Propanol

  • Ethanol

Procedure:

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux in a round-bottom flask equipped with a reflux condenser.

  • A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is added slowly with stirring over a period of 1 hour.

  • The reaction mixture is stirred at 373 K for an additional 2.5 hours.

  • An equimolar amount of anhydrous ZnCl₂ is then added with vigorous stirring for 30 minutes.

  • After the reaction is complete, the solution is cooled in an ice bath, leading to the precipitation of a crude brown solid.

  • The solid is filtered and washed with 2-propanol.

  • The washed solid is dissolved in water and neutralized to a pH of 8 with a concentrated ammonia solution.

  • The resulting precipitate is filtered, washed with water, and air-dried to yield this compound as a grey solid.

  • Crystals suitable for X-ray diffraction can be obtained by slow evaporation of an ethanol solution at room temperature.

Quantitative Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₈BrN[6]
Molecular Weight 222.08 g/mol [6]
Melting Point 342–343 K (69-70 °C)[5]
Yield 52.0%[5]
Appearance Grey solid[5]
Crystal System Monoclinic[5]
Space Group P2₁/c[5]

Preparation of Metal Complexes with this compound

While specific literature on the synthesis of metal complexes with this compound is limited, general procedures for the complexation of N-heterocyclic ligands with transition metals can be adapted. The nitrogen atom of the quinoline ring is the primary coordination site. The following protocols are proposed based on established methods for similar quinoline-based ligands.

General Protocol 1: Synthesis of a Palladium(II) Complex

Palladium complexes are of significant interest for their catalytic applications, particularly in cross-coupling reactions.[7][8]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous acetonitrile.

  • In a separate flask, dissolve Palladium(II) chloride (1 equivalent) in anhydrous acetonitrile with gentle heating if necessary.

  • Slowly add the ligand solution to the palladium salt solution with constant stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The formation of a precipitate may be observed. The solid is collected by filtration, washed with cold acetonitrile and diethyl ether, and dried under vacuum.

  • Characterization of the resulting complex can be performed using techniques such as FT-IR, ¹H NMR, and elemental analysis.

General Protocol 2: Synthesis of a Copper(II) Complex

Copper complexes of quinoline derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties.[9]

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

Procedure:

  • Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve Copper(II) chloride dihydrate (1 equivalent) in ethanol.

  • Add the copper(II) solution dropwise to the ligand solution while stirring.

  • The reaction mixture is refluxed for 4-6 hours.

  • The solution is allowed to cool to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with ethanol and diethyl ether and dried in a desiccator.

  • The complex can be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis.

Expected Characterization Data for Metal Complexes

The formation of the metal-ligand bond can be confirmed by spectroscopic methods.

Spectroscopic TechniqueExpected Observations
FT-IR A shift in the C=N stretching vibration of the quinoline ring to a higher or lower wavenumber upon coordination to the metal center.
¹H NMR A downfield or upfield shift of the proton signals of the quinoline ring, particularly those adjacent to the nitrogen atom, upon coordination.
UV-Vis Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and/or charge transfer bands.

Applications

Metal complexes of this compound are expected to find applications in various fields, leveraging the properties of both the ligand and the metal center.

  • Catalysis: Palladium complexes can be investigated as catalysts in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, where the ligand can influence the catalytic activity and selectivity.[7][10]

  • Medicinal Chemistry: Transition metal complexes of quinoline derivatives have shown promise as anticancer and antimicrobial agents.[3][4][9][11] The lipophilicity and electronic properties of the this compound ligand could lead to complexes with interesting biological activities.

  • Materials Science: Quinoline-based metal complexes have been explored for their luminescent properties and potential use in organic light-emitting diodes (OLEDs).[2][12]

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Preparation cluster_application Applications start Starting Materials (2-Bromoaniline, etc.) reaction1 Doebner-von Miller Reaction start->reaction1 product1 This compound reaction1->product1 purification1 Purification (Recrystallization) product1->purification1 ligand This compound purification1->ligand reaction2 Complexation Reaction ligand->reaction2 metal_salt Metal Salt (e.g., PdCl₂, CuCl₂) metal_salt->reaction2 product2 Metal Complex reaction2->product2 purification2 Purification (Filtration, Washing) product2->purification2 catalysis Catalysis purification2->catalysis medicinal Medicinal Chemistry purification2->medicinal materials Materials Science purification2->materials

Caption: Workflow for the synthesis and application of this compound metal complexes.

Research_Logic A Design & Synthesize This compound Ligand C Synthesize Metal Complexes A->C B Select Transition Metal Precursors (e.g., Pd, Cu, Ru, Ir) B->C D Characterize Complexes (Spectroscopy, X-ray Crystallography) C->D E Evaluate Catalytic Activity (e.g., Cross-Coupling Reactions) D->E F Investigate Biological Properties (e.g., Anticancer, Antimicrobial Assays) D->F G Study Photophysical Properties (Luminescence, OLED applications) D->G H Structure-Activity Relationship (SAR) Studies E->H F->H G->H I Optimization of Ligand/Complex Structure H->I I->C J Development of Novel Catalysts or Therapeutics I->J

Caption: Logical workflow for research and development using this compound metal complexes.

References

Application Notes and Protocols for N-Alkylation of 8-Bromo-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 8-bromo-2-methylquinoline, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery. The N-alkylation of the quinoline core is a fundamental step in modifying the properties of these molecules, often leading to enhanced biological activity. This document outlines two primary protocols: a classical approach using alkyl halides under basic conditions and a method employing phase-transfer catalysis for enhanced reactivity.

Data Presentation

The following table summarizes quantitative data for representative N-alkylation reactions of quinoline derivatives, providing a comparative overview of different methodologies.

EntrySubstrateAlkylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-6-methylquinolin-2(1H)-oneAllyl bromideK₂CO₃ / TBABAcetonitrileReflux4-1276[1]
2Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF100382[2]
3Quinoline3,3-Dimethylbutene[RhCl(coe)₂]₂ / PCy₃·HClToluene1209.598[3]
44-(2,2-diphenylethyl)morpholineAlkyl halideK₂CO₃AcetonitrileReflux4-12N/A[4]

TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide; coe: cis-cyclooctene; PCy₃: Tricyclohexylphosphine.

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general and robust method for the N-alkylation of this compound using an alkyl halide in the presence of a base.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve or suspend the starting material in anhydrous acetonitrile or DMF.

  • Add anhydrous potassium carbonate (2.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-12 hours, as indicated by the disappearance of the starting amine), cool the mixture to room temperature.

  • Filter the solid base and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound derivative.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst to facilitate the N-alkylation, which can be particularly effective for less reactive systems or when using a two-phase solvent system.[1][5]

Materials:

  • This compound

  • Alkyl halide (e.g., allyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile or a biphasic solvent system (e.g., toluene/water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.) in acetonitrile.

  • Add the alkyl halide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the inorganic salts.

  • Wash the filter cake with the solvent used for the reaction.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add this compound, K2CO3, and Solvent to Flask add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide reflux Heat to Reflux (4-12 hours) add_alkyl_halide->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Solids cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for Classical N-Alkylation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, K2CO3, TBAB, and Solvent add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide reflux Heat to Reflux with Vigorous Stirring add_alkyl_halide->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Inorganic Salts cool->filter concentrate Remove Solvent filter->concentrate purify Purify by Column Chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for N-Alkylation via Phase-Transfer Catalysis.

References

Application Notes and Protocols for the Bromination of 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bromo-substituted quinolines are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The strategic incorporation of a bromine atom onto the 2-methylquinoline scaffold opens up possibilities for further molecular diversification through various cross-coupling reactions. This document provides detailed experimental procedures for the regioselective bromination of 2-methylquinoline, focusing on the synthesis of key isomers. The protocols outlined below are based on established methodologies and are intended to serve as a comprehensive guide for researchers in the field.

Experimental Protocols

This protocol describes the synthesis of 4-bromo-2-methylquinoline from 4-hydroxy-2-methylquinoline.

Materials:

  • 4-Hydroxy-2-methylquinoline

  • Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)[1]

  • N,N-dimethylformamide (DMF)[1]

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane/methanol mixture

Procedure:

  • To a stirred solution of 4-hydroxy-2-methylquinoline (1 equivalent) in dry DMF, slowly add phosphorus tribromide (1.02 equivalents) dropwise over 10 minutes under a nitrogen atmosphere.[1]

  • The resulting reddish-colored suspension is stirred for 30 minutes.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice water and stir for an additional 30 minutes.[1]

  • Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford 4-bromo-2-methylquinoline.[1]

This protocol outlines a general procedure for the bromination of 8-substituted quinolines using molecular bromine, which can be adapted for 2-methylquinoline derivatives.[2]

Materials:

  • 8-Substituted quinoline derivative

  • Molecular bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)[2]

  • 5% Sodium bicarbonate (NaHCO₃) solution[2]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Alumina for column chromatography

  • Ethyl acetate/hexane mixture

Procedure:

  • Dissolve the 8-substituted quinoline (1 equivalent) in the chosen solvent (CH₂Cl₂ or CHCl₃) in a flask protected from light.[2]

  • Add a solution of bromine (1.1 to 2.1 equivalents) in the same solvent dropwise over 10 minutes at room temperature in the dark.[2]

  • Stir the reaction mixture for the required duration (typically 17 hours to 2 days), monitoring the reaction by TLC.[2]

  • After completion, wash the organic layer with a 5% NaHCO₃ solution and then with water.[2]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude material by passing it through a short alumina column, eluting with an ethyl acetate/hexane mixture to yield the brominated product.[2]

This protocol details the use of N-Bromosuccinimide (NBS) for the bromination of tetrahydroquinolines, which can be a precursor to brominated quinolines.[3][4]

Materials:

  • Tetrahydroquinoline derivative

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)[3][4]

Procedure:

  • To a solution of the tetrahydroquinoline derivative (1 equivalent) in chloroform, add NBS (5 equivalents) portion-wise.[3][4]

  • Stir the reaction mixture at room temperature under air.[3][4]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove succinimide and excess NBS, followed by drying and solvent evaporation.

  • The resulting brominated tetrahydroquinoline can then be dehydrogenated to the corresponding quinoline.

Data Presentation

ProductStarting MaterialBrominating AgentSolventYield (%)Reference
4-Bromo-2-methylquinoline 4-Hydroxy-2-methylquinolinePBr₃DMF88%[1]
5,7-Dibromo-8-aminoquinoline 8-AminoquinolineBr₂ (2.1 eq)CH₂Cl₂99%[2]
5-Bromo-8-methoxyquinoline 8-MethoxyquinolineBr₂ (1.1 eq)CH₂Cl₂92%[2]
3,8-Dibromo-4-phenyl-quinoline 4-Phenyl-tetrahydroquinolineNBS (5.0 eq)CHCl₃Good yields[3]
8-Bromo-2-methylquinoline 2-Bromoaniline and Crotonaldehyde-18% HCl52%[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Bromo-2-methylquinoline start Start: 4-Hydroxy-2-methylquinoline reaction Reaction with PBr3 in DMF start->reaction Step 1 quench Quench with Ice Water reaction->quench Step 2 basify Basify with NaHCO3 quench->basify Step 3 extract Extract with Ethyl Acetate basify->extract Step 4 purify Purification (Column Chromatography) extract->purify Step 5 end End Product: 4-Bromo-2-methylquinoline purify->end Step 6

Caption: Experimental workflow for the synthesis of 4-Bromo-2-methylquinoline.

bromination_mechanism cluster_mechanism General Electrophilic Bromination quinoline Quinoline Derivative intermediate Sigma Complex (Arenium Ion) quinoline->intermediate Electrophilic Attack bromine Br-Br or NBS bromine->intermediate product Bromo-quinoline + HBr/Succinimide intermediate->product Deprotonation

Caption: Simplified mechanism of electrophilic bromination of quinoline.

References

Application Notes and Protocols for the Use of 8-Bromo-2-methylquinoline in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 8-bromo-2-methylquinoline as a scaffold in the development of novel anticancer agents. While specific biological data on this compound is limited in publicly available research, its structural similarity to other biologically active quinoline derivatives suggests its potential as a valuable starting material for medicinal chemistry campaigns. The following protocols for synthesis and biological evaluation are provided to guide researchers in exploring the anticancer properties of this compound and its analogues.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] The quinoline scaffold is a key component of several approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 8-position and a methyl group at the 2-position of the quinoline ring system provides a unique chemical entity, this compound, which can serve as a versatile building block for the synthesis of a diverse library of potential anticancer agents. The bromine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of different pharmacophores to modulate biological activity.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the Doebner-von Miller reaction, a classic method for quinoline synthesis.[2]

Protocol: Synthesis of this compound [2]

Materials:

  • 2-Bromoaniline

  • Crotonaldehyde

  • Hydrochloric acid (HCl)

  • 2-Bromonitrobenzene (as an oxidizing agent)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Propanol

  • Concentrated Ammonia solution (NH₃·H₂O)

  • Boric acid

Procedure:

  • In a reaction vessel, prepare a solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml).

  • Heat the solution to reflux.

  • Slowly add a mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) to the refluxing solution over a period of 1 hour with continuous stirring.

  • Continue to stir the reaction mixture at 100°C (373 K) for an additional 2.5 hours.

  • Add an equimolar amount of anhydrous ZnCl₂ to the reaction mixture and stir vigorously for 30 minutes.

  • After the reaction is complete, cool the solution in an ice bath.

  • Filter the crude brown solid that precipitates and wash it with 2-propanol.

  • Dissolve the solid in water and neutralize the solution to a pH of 8 using a concentrated ammonia solution.

  • Cool the neutralized solution to induce precipitation.

  • Filter the precipitate and air-dry it to obtain this compound as a grey solid.

Expected Yield: Approximately 52%[2]

Evaluation of Anticancer Activity

The following are standard protocols that can be employed to evaluate the potential anticancer activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC and PI Staining for Apoptosis Detection

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration (determined from the MTT assay) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the progression of the cell cycle.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of action of other quinoline-based anticancer agents, the following signaling pathways are potential targets for modulation by this compound and its derivatives.[3] Further research is required to elucidate the specific molecular targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bcl2 Bcl-2/Bax Akt->Bcl2 inhibits mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis inhibits Quinoline This compound (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another critical signaling route that controls cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Quinoline This compound (Potential Inhibitor) Quinoline->Raf Quinoline->MEK

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates a logical workflow for the synthesis and evaluation of this compound and its derivatives as potential anticancer agents.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Library Derivative Synthesis (e.g., Suzuki, Buchwald-Hartwig) Purification->Library Screening In Vitro Anticancer Screening (MTT Assay) Library->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism for hits Apoptosis Apoptosis Assays (Annexin V, Caspase) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A logical workflow for the development of anticancer agents from this compound.

Quantitative Data Summary

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compound e.g., MCF-7 (Breast)MTTData to be determined
e.g., A549 (Lung)MTTData to be determined
e.g., HCT116 (Colon)MTTData to be determined
e.g., HeLa (Cervical)MTTData to be determined
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)Cytotoxicity12.3 µg/mL[5]
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)Cytotoxicity25.6 µg/mL[5]
6,8-Dibromo-5-nitroquinolineC6 (Rat Brain Tumor)Cytotoxicity50.0 µM[6]
HT29 (Human Colon)Cytotoxicity26.2 µM[6]
HeLa (Human Cervical)Cytotoxicity24.1 µM[6]

Note: The provided IC50 values for related compounds are to illustrate the potential activity and should be used as a general guide. The activity of this compound may vary significantly.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. Its straightforward synthesis and the presence of a modifiable bromine handle make it an attractive starting point for medicinal chemistry efforts. The protocols and potential signaling pathways outlined in these application notes provide a solid foundation for researchers to initiate investigations into the anticancer properties of this compound and its derivatives. Further studies are warranted to determine its specific cytotoxic profile, mechanism of action, and potential as a lead compound in cancer drug discovery.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing 8-Bromo-2-methylquinoline as a key building block. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the functionalization at the 8-position via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications and unique material properties.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions offer a versatile and efficient means to construct complex molecular architectures from readily available starting materials.[1] this compound is an important intermediate in the synthesis of various functionalized quinoline derivatives. The bromine atom at the C8 position serves as a versatile handle for introducing a diverse array of substituents through reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The resulting 2-methyl-8-substituted quinolines are of significant interest in drug discovery and materials science.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction typically involves the careful selection and optimization of several components: the palladium catalyst (often a Pd(0) or Pd(II) precursor), a ligand to stabilize the catalyst and facilitate the reaction, a base, and an appropriate solvent. The general workflow involves the setup of the reaction under an inert atmosphere, followed by heating and monitoring until completion, and subsequent workup and purification of the desired product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine this compound, Coupling Partner, Base, and Solvent Start->Reagents Inert Degas and Purge with Inert Gas (Ar or N2) Reagents->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction and Perform Aqueous Workup Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound.[3] This reaction is widely used for the synthesis of biaryl compounds.

General Reaction Scheme
Suzuki-Miyaura Reaction Scheme

General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromoquinolines with various arylboronic acids. Note that these conditions are based on reactions with analogous substrates and may require optimization for this compound.

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8095Adapted from[4]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane10092Adapted from[5]
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10088General Protocol
42-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF8090General Protocol
Experimental Protocol: Synthesis of 2-Methyl-8-phenylquinoline

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[6]

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 222 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask under a positive pressure of argon.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and dilute with water (20 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-8-phenylquinoline.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-B(OR)2 Arylboronic Acid Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' 2-Methyl-8-arylquinoline Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7][8] It is a valuable method for the synthesis of substituted alkenes.[7]

General Reaction Scheme
Heck Reaction Scheme

General scheme of the Heck reaction of this compound with an alkene.

Data Presentation: Illustrative Heck Reaction Conditions

The following table outlines typical conditions for the Heck reaction, based on general protocols for aryl bromides. Optimization will be necessary for this compound.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF100~85Adapted from[9]
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMAc120~90General Protocol
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-NaOAcNMP110~80General Protocol
4CyclohexenePd₂(dba)₃ (2)PCy₃ (4)Cs₂CO₃Toluene100~75General Protocol
Experimental Protocol: Synthesis of 2-Methyl-8-styrylquinoline

This protocol is adapted from a general procedure for the Heck reaction of aryl bromides.[9]

  • Reaction Setup: To a sealed tube, add this compound (1.0 mmol, 222 mg), styrene (1.5 mmol, 156 mg, 0.17 mL), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri-o-tolylphosphine (0.04 mmol, 12.2 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Base Addition: Add degassed N,N-dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol, 202 mg, 0.28 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with water (25 mL), and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield 2-methyl-8-styrylquinoline.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Insertion_Complex Migratory Insertion Complex Ar-Pd(II)-X(L2)->Insertion_Complex Alkene Coordination Alkene R-CH=CH₂ Alkene->Insertion_Complex Hydrido_Pd_Complex Hydrido-Pd Complex Insertion_Complex->Hydrido_Pd_Complex β-Hydride Elimination Hydrido_Pd_Complex->Pd(0)L2 Base Product Substituted Alkene Hydrido_Pd_Complex->Product Base Base Base->Pd(0)L2

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes.[11]

General Reaction Scheme
Sonogashira Reaction Scheme

General scheme of the Sonogashira coupling of this compound with a terminal alkyne.

Data Presentation: Illustrative Sonogashira Coupling Conditions

The following table presents typical conditions for the Sonogashira coupling of aryl bromides. These serve as a starting point for reactions with this compound.

EntryAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65~95General Protocol
21-HexynePd(OAc)₂ (1)CuI (2)PiperidineDMF80~90Adapted from
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene70~98Adapted from[12]
4EthynyltrimethylsilanePdCl₂(dppf) (2)CuI (3)Cs₂CO₃1,4-Dioxane100~93Adapted from
Experimental Protocol: Synthesis of 2-Methyl-8-(phenylethynyl)quinoline

This protocol is adapted from a general procedure for the Sonogashira coupling.[10]

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 222 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg) in degassed triethylamine (10 mL).

  • Inert Atmosphere: Purge the solution with argon for 15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 122 mg, 0.13 mL) via syringe.

  • Reaction: Stir the mixture at 65 °C for 6 hours under an argon atmosphere.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-methyl-8-(phenylethynyl)quinoline.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Alkyne-Cu Copper Acetylide Alkyne-Cu->Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Ar-Alkyne 2-Methyl-8-alkynylquinoline Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Reductive Elimination CuX CuX CuX->Alkyne-Cu Alkyne-H Terminal Alkyne Alkyne-H->Alkyne-Cu Base Base Base->Alkyne-Cu

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine.[13][14] This reaction is a powerful tool for the synthesis of arylamines.

General Reaction Scheme
Buchwald-Hartwig Reaction Scheme

General scheme of the Buchwald-Hartwig amination of this compound.

Data Presentation: Illustrative Buchwald-Hartwig Amination Conditions

The table below provides typical conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene100~90Adapted from[15]
2MorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃1,4-Dioxane110~95General Protocol
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH90~88General Protocol
4N-MethylanilinePdCl₂(dppf) (3)-K₂CO₃Toluene100~85Adapted from[16]
Experimental Protocol: Synthesis of N-Phenyl-2-methylquinolin-8-amine

This protocol is adapted from a procedure for the amination of 5-bromo-8-benzyloxyquinoline.[15]

  • Reaction Setup: In an oven-dried Schlenk tube, combine palladium(II) acetate (0.02 mmol, 4.5 mg) and BINAP (0.03 mmol, 18.7 mg).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.

  • Reagent Addition: Add this compound (1.0 mmol, 222 mg), aniline (1.2 mmol, 112 mg, 0.11 mL), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Solvent Addition: Add degassed toluene (10 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 18 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenyl-2-methylquinolin-8-amine.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Amine_Complex Amine Coordination Complex Ar-Pd(II)-X(L2)->Amine_Complex Amine R₂NH Amine->Amine_Complex Amido_Complex Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd(0)L2 Product N-Aryl-2-methylquinolin-8-amine Amido_Complex->Product Reductive Elimination Base Base Base->Amido_Complex G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation R-SnBu3 Organostannane R-SnBu3->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 8-Bromo-2-methylquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound

  • Question: My reaction is resulting in a very low yield or no desired product. What are the common causes and how can I address them?

  • Answer: Low yields in the synthesis of this compound can arise from several factors, primarily related to the chosen synthetic method (Doebner-von Miller or Skraup). Key areas to investigate include:

    • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

    • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. For the Doebner-von Miller synthesis, both Brønsted and Lewis acids can be employed, and their effectiveness can be substrate-dependent.

    • Reagent Quality: Use high-purity, and if necessary, freshly distilled reagents. Impurities in the starting materials, particularly the aniline, can inhibit the reaction or lead to side products.

    • Reaction Conditions: For the Doebner-von Miller reaction, excessively high temperatures can promote polymerization of the crotonaldehyde. In the Skraup synthesis, the reaction is highly exothermic and requires careful temperature control to prevent charring.[1]

    • Inefficient Work-up: Significant product loss can occur during the extraction and purification stages. Ensure complete neutralization of the reaction mixture before extraction and use an appropriate solvent.

Issue 2: Significant Tar and Polymer Formation

  • Question: My reaction mixture has turned into a thick, dark tar, making product isolation extremely difficult. What is causing this and how can I prevent it?

  • Answer: Tar formation is a prevalent issue in both the Doebner-von Miller and Skraup syntheses, primarily due to the acidic conditions promoting polymerization of the aldehyde (crotonaldehyde or acrolein) and other reactive intermediates.[1] To mitigate tar formation:

    • Gradual Reagent Addition: Slowly add the crotonaldehyde to the heated acidic solution of 2-bromoaniline. This maintains a low concentration of the aldehyde, favoring the desired reaction over polymerization.

    • Temperature Control: Avoid excessive temperatures. The reaction should be heated to the minimum temperature required for a reasonable reaction rate. For the exothermic Skraup synthesis, initial cooling may be necessary.

    • Use of Moderators (Skraup Synthesis): The addition of a moderator, such as ferrous sulfate (FeSO₄), can help to control the violent exothermic nature of the Skraup reaction and reduce charring.[1]

    • Alternative Oxidizing Agents (Skraup Synthesis): While nitrobenzene is a common oxidizing agent, alternatives like arsenic acid have been reported to result in a less violent reaction.[1]

Frequently Asked Questions (FAQs)

Synthesis Methods

  • Question: What are the most common methods for synthesizing this compound?

  • Answer: The most common and direct methods for the synthesis of this compound are the Doebner-von Miller reaction and the Skraup synthesis, both of which are suitable for preparing 2-methylquinolines.

  • Question: Which method is generally preferred for higher yields?

  • Answer: Both methods have their advantages and disadvantages, and the optimal choice may depend on available equipment and safety considerations. The Doebner-von Miller reaction can be easier to control, while the Skraup synthesis is a classic and widely used method. A reported yield of 52% has been achieved for the synthesis of this compound using a modified Doebner-von Miller approach.[2]

Reaction Parameters

  • Question: What is the role of the acid catalyst in the Doebner-von Miller synthesis?

  • Answer: The acid catalyst, typically a Brønsted acid like HCl or H₂SO₄, or a Lewis acid like ZnCl₂, plays a crucial role in several steps of the reaction mechanism.[3] It catalyzes the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound and the subsequent cyclization and dehydration steps to form the quinoline ring.

  • Question: How can I control the exothermic nature of the Skraup synthesis?

  • Answer: The Skraup synthesis is notoriously exothermic. To control the reaction, it is essential to:

    • Use a moderator like ferrous sulfate.[1]

    • Slowly add the sulfuric acid with efficient cooling and vigorous stirring.

    • Control the initial heating and be prepared to remove the heat source once the reaction initiates.

Purification

  • Question: What are the best methods for purifying crude this compound?

  • Answer: The choice of purification method depends on the nature and quantity of impurities.

    • Steam Distillation: This is a highly effective method for separating the volatile this compound from non-volatile tars and polymeric materials, especially after a Skraup synthesis.[4]

    • Column Chromatography: For removing impurities with similar boiling points, column chromatography on silica gel or alumina is a suitable method.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent, such as ethanol, can be an effective final purification step.[2]

Side Reactions

  • Question: What are the common side products in the synthesis of this compound?

  • Answer: The primary side reactions involve the polymerization of crotonaldehyde in the Doebner-von Miller synthesis, leading to tar formation. In the Skraup synthesis, uncontrolled oxidation and other side reactions can also lead to a complex mixture of byproducts and significant charring. In some cases, partially hydrogenated quinoline derivatives (dihydroquinolines) can form if the final oxidation step is incomplete.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis (Illustrative)

ParameterDoebner-von MillerSkraup Synthesis
Starting Materials 2-Bromoaniline, Crotonaldehyde2-Bromoaniline, Glycerol
Catalyst/Reagent HCl, ZnCl₂H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)
Moderator Not typically requiredFerrous Sulfate (FeSO₄)
Reported Yield 52% for this compound[2]Varies significantly based on substrate and conditions
Common Issues Polymerization of crotonaldehydeHighly exothermic, tar formation

Experimental Protocols

Doebner-von Miller Synthesis of this compound [2]

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.

  • A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added with stirring over 1 hour.

  • The reaction mixture is then stirred at 100°C (373 K) for another 2.5 hours.

  • An equimolar amount of anhydrous ZnCl₂ is added, and the mixture is stirred vigorously for 0.5 hours.

  • After the reaction is complete, the solution is cooled in an ice bath.

  • The crude brown solid is filtered and washed with 2-propanol.

  • The solid is dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.

  • After cooling, the product is filtered and air-dried to yield this compound as a grey solid.

Mandatory Visualization

experimental_workflow start Start reagents Combine 2-Bromoaniline, Boric Acid, and HCl start->reagents reflux1 Heat to Reflux reagents->reflux1 add_crotonaldehyde Slowly Add Crotonaldehyde and 2-Bromonitrobenzene reflux1->add_crotonaldehyde reflux2 Stir at 100°C for 2.5h add_crotonaldehyde->reflux2 add_zncl2 Add Anhydrous ZnCl₂ and Stir for 0.5h reflux2->add_zncl2 cool_down Cool Reaction Mixture in Ice Bath add_zncl2->cool_down filter_crude Filter and Wash Crude Solid cool_down->filter_crude dissolve_neutralize Dissolve in Water and Neutralize to pH 8 filter_crude->dissolve_neutralize isolate_product Filter and Dry Final Product dissolve_neutralize->isolate_product end End isolate_product->end

Caption: A generalized experimental workflow for the Doebner-von Miller synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_tar Significant Tar Formation? start->check_tar tar_yes Yes check_tar->tar_yes Yes tar_no No check_tar->tar_no No tar_solutions Implement Tar Reduction Strategies: - Gradual Reagent Addition - Lower Reaction Temperature - Use Moderator (Skraup) tar_yes->tar_solutions check_reaction_completion Reaction Incomplete (TLC)? tar_no->check_reaction_completion incomplete_yes Yes check_reaction_completion->incomplete_yes Yes incomplete_no No check_reaction_completion->incomplete_no No incomplete_solutions Optimize Reaction Conditions: - Increase Reaction Time - Optimize Temperature - Verify Catalyst Activity incomplete_yes->incomplete_solutions check_workup Investigate Work-up & Purification: - Inefficient Extraction? - Product Loss During Purification? incomplete_no->check_workup

Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 8-Bromo-2-methylquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

  • Question: I am getting a very low yield after recrystallizing my crude this compound. What could be the cause and how can I improve it?

  • Answer: Low recovery during recrystallization is a common issue and can stem from several factors:

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

    • Using Too Much Solvent: Adding an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[2]

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, reducing the purity of the final product.[2]

    • Incomplete Crystallization: Not allowing enough time for the crystallization process to complete or not cooling the solution to a low enough temperature can lead to a lower yield.

    Troubleshooting Steps:

    • Optimize the Solvent: Perform small-scale solubility tests to find the ideal solvent. Ethanol has been successfully used to obtain crystals of this compound by slow evaporation.[3]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[1][2]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[2][4]

    • Maximize Crystal Formation: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[2] You can also try scratching the inside of the flask with a glass rod to induce crystallization.[1][2]

    • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second crystallization to recover more product.[2]

Issue 2: Oiling Out During Recrystallization

  • Question: My this compound is forming an oil instead of crystals when I try to recrystallize it. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or an inappropriate solvent system.

    Troubleshooting Steps:

    • Adjust the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. This can sometimes prevent premature precipitation at high temperatures.[2]

    • Lower the Concentration: Add more of the primary solvent to the solution to decrease the concentration before attempting to recrystallize again.[2]

    • Modify the Cooling Process: Re-dissolve the oil by gently heating the solution and then allow it to cool at a much slower rate.[2]

Issue 3: Product Decomposition on Silica Gel Column

  • Question: I am trying to purify this compound using silica gel column chromatography, but I'm observing significant product decomposition or streaking on the column. What can I do?

  • Answer: Quinolines are basic compounds, and the acidic nature of standard silica gel can lead to decomposition or strong adsorption, resulting in poor separation and recovery.[5]

    Troubleshooting Steps:

    • Use Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by adding a small percentage of triethylamine (e.g., 1-2%) to the eluent system.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), which is often more suitable for the purification of basic compounds.

    • Optimize the Eluent System: A common eluent system for the purification of this compound is a mixture of petroleum ether and ethyl acetate.[6] You can adjust the polarity of the eluent to achieve better separation and faster elution, which can minimize the contact time with the stationary phase.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for purifying crude this compound?

    • A1: The most frequently employed purification techniques for this compound and related compounds are recrystallization and column chromatography.[3][6][7] Recrystallization is effective for removing small amounts of impurities and obtaining a highly crystalline final product.[7] Column chromatography is useful for separating the desired compound from significant amounts of impurities or byproducts with different polarities.[6][7]

  • Q2: What kind of impurities can I expect in my crude this compound?

    • A2: Depending on the synthetic route, common impurities may include unreacted starting materials such as 2-bromoaniline and crotonaldehyde, as well as byproducts from side reactions.[8] In syntheses like the Skraup reaction, tarry byproducts are also a common contaminant.[9][10]

  • Q3: How can I assess the purity of my this compound after purification?

    • A3: The purity of the final product can be assessed by several methods:

      • Melting Point Analysis: A sharp melting point range close to the literature value (66-70 °C) indicates high purity.[1][11]

      • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.[7]

      • Spectroscopic Methods: NMR (Nuclear Magnetic Resonance) and Mass Spectrometry can confirm the structure and identify any remaining impurities.[6][12]

      • Gas Chromatography (GC): Provides a quantitative measure of purity.[11]

Quantitative Data Summary

Purification TechniquePurity AchievedTypical Recovery/YieldSolvents/EluentsKey Considerations
Recrystallization High (for removing minor impurities)Variable, can be optimizedEthanol[3]Solvent selection is crucial; slow cooling improves crystal quality.[1][2]
Column Chromatography >97%[13]54% (for a specific synthesis and purification)[6]Petroleum ether/ethyl acetate (12:1 to 10:1)[6]The acidic nature of silica gel may require deactivation.[5]
Kugelrohr Distillation ~95% (crude) to higher purity86% (for a specific synthesis and purification of 8-bromoquinoline)[12]Not applicableSuitable for thermally stable compounds; requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol has been shown to be effective.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.[1][4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1][4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[4]

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., petroleum ether/ethyl acetate 12:1).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry sample-adsorbed silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., petroleum ether/ethyl acetate).[6] The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_1 Column Chromatography Process start Crude this compound load Load Sample onto Silica Gel Column start->load elute Elute with Petroleum Ether/Ethyl Acetate load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Troubleshooting the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during this classical yet powerful reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Skraup synthesis?

The most prevalent side reaction in the Skraup synthesis is the formation of a thick, dark, polymeric material commonly referred to as "tar".[1][2] This is primarily due to the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol under the harsh, high-temperature reaction conditions.[1][2] The highly exothermic nature of the reaction can also lead to uncontrolled temperature increases, further promoting polymerization and charring of the reactants and intermediates.[1]

Q2: How can I control the vigorous and often violent nature of the Skraup reaction?

The Skraup synthesis is notoriously exothermic.[3] To moderate the reaction and prevent it from becoming uncontrollable, several strategies can be employed:

  • Use of a Moderator: Ferrous sulfate (FeSO₄) is commonly added to the reaction mixture.[3] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus tempering the reaction's vigor.[1] Boric acid can also be used as a moderator.

  • Controlled Acid Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial to manage the initial exotherm.[4]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots, which can trigger runaway reactions.[4]

Q3: My reaction produced a large amount of tar and a low yield of the desired quinoline. What went wrong and how can I improve it?

Low yields and significant tar formation are common challenges.[1] Several factors can contribute to this:

  • Uncontrolled Reaction Temperature: Overheating promotes the polymerization of acrolein.[1] It is essential to gently heat the reaction to initiate it and then remove the external heat source during the main exothermic phase.

  • Suboptimal Reagent Ratios: The stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent should be carefully controlled to minimize side reactions.[1]

  • Nature of the Aniline Substituent: Electron-withdrawing groups on the aniline ring can deactivate it, making the cyclization step more difficult and leading to lower yields.[1] Conversely, electron-donating groups generally favor the reaction.

Q4: Are there alternatives to nitrobenzene as the oxidizing agent?

Yes, while nitrobenzene is a common choice, other oxidizing agents can be used. Arsenic acid has been historically used and is reported to result in a less violent reaction.[3] More contemporary and "greener" approaches have explored the use of iodine or even microwave-assisted syntheses without an external oxidizing agent.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is too violent and difficult to control Highly exothermic nature of the reaction.Add a moderator such as ferrous sulfate (FeSO₄).Add concentrated sulfuric acid slowly with efficient cooling and stirring.Gently initiate the reaction and remove external heat during the main exotherm.
Low yield of quinoline product Incomplete reaction.Significant tar formation.Deactivating substituents on the aniline.Loss of product during workup.Ensure sufficient reaction time and appropriate temperature control.Use a moderator and control the exotherm to minimize polymerization.Consider alternative quinoline syntheses for strongly deactivated anilines.Optimize the purification procedure, such as steam distillation, to efficiently separate the product from the tar.[2]
Formation of a thick, intractable tar Polymerization of acrolein due to high acidity and temperature.Use ferrous sulfate to moderate the reaction and reduce charring.Avoid excessively high temperatures.Ensure efficient stirring to prevent localized overheating.
Difficult purification of the product from the tarry residue The non-volatile and viscous nature of the tar.The most effective method for purification is steam distillation. The volatile quinoline will distill over, leaving the non-volatile tar behind.[2]

Quantitative Data

While precise quantitative data on the yield of side products like tar is scarce in the literature, the following table summarizes the reported yields for the desired quinoline product under various conditions.

Aniline Derivative Oxidizing Agent Moderator Yield of Quinoline (%)
AnilineNitrobenzeneFerrous Sulfate84-91
m-NitroanilineNitrobenzeneNot specifiedMixture of 5- and 7-nitroquinoline
4-AcetylanilineNot specifiedNot specified18
4-Aminobenzoic acidNot specifiedNot specified0 (only quinoline formed)
4-CyanoanilineNot specifiedNot specified0 (only quinoline formed)

Note: The yields can be highly dependent on the specific reaction conditions and scale.

Experimental Protocols

Skraup Synthesis of Quinoline

This protocol is a general representation and should be adapted and optimized for specific substrates and equipment.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add the aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Slowly and with constant stirring and cooling in an ice bath, add concentrated sulfuric acid through the dropping funnel.

  • Initiation: Gently heat the mixture to start the reaction. Once the reaction becomes exothermic and begins to boil, remove the external heat source. The heat of the reaction should sustain the reflux.

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup: Allow the reaction mixture to cool. Carefully pour the mixture into a large volume of cold water.

  • Neutralization: Make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide.

  • Purification: Set up a steam distillation apparatus and distill the quinoline from the tarry residue. The quinoline will co-distill with the water.

  • Isolation: The quinoline can be separated from the aqueous distillate by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by drying and removal of the solvent. Further purification can be achieved by vacuum distillation.

Visualizations

Skraup_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: Aniline, Glycerol, FeSO4 acid Slowly Add H2SO4 (with cooling) reactants->acid 1 initiate Gentle Heating to Initiate acid->initiate exotherm Exothermic Reaction (remove external heat) initiate->exotherm 2 reflux Reflux to Completion exotherm->reflux 3 quench Quench in Cold Water neutralize Neutralize with NaOH quench->neutralize 4 steam Steam Distillation neutralize->steam 5 product Quinoline steam->product 6

Caption: Experimental workflow for the Skraup synthesis of quinoline.

Side_Reaction_Pathway cluster_main Main Reaction Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4 -2H2O Polymerization Polymerization Acrolein->Polymerization Harsh Acidic Conditions & High Temperature Intermediate Dihydroquinoline Intermediate Acrolein->Intermediate + Aniline Tar Tar (Polymeric Byproduct) Polymerization->Tar Aniline Aniline Quinoline Quinoline Intermediate->Quinoline Oxidation

Caption: Logical relationship of the main Skraup synthesis pathway and the primary side reaction leading to tar formation.

References

Technical Support Center: Overcoming Challenges in the Bromination of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bromination of substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of quinoline often challenging in terms of regioselectivity?

A1: The quinoline ring system consists of two fused rings: a more electron-rich benzene ring and a more electron-deficient pyridine ring.[1] During electrophilic aromatic substitution, such as bromination, the reaction preferentially occurs on the electron-rich benzene ring at positions C-5 and C-8.[2][3] This is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction.[2] The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack.[1] Controlling substitution to occur at other positions, particularly on the pyridine ring, presents a significant challenge.

Q2: What are the most common reagents used for the bromination of quinolines?

A2: Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[4] NBS is often favored as it is a solid and easier to handle than liquid bromine.[5] The choice of reagent can influence the reactivity and selectivity of the bromination reaction. For instance, NBS can be used for both electrophilic and radical bromination reactions depending on the reaction conditions.[6]

Q3: How do substituents on the quinoline ring affect the outcome of bromination?

A3: Substituents on the quinoline ring have a profound impact on the regioselectivity and rate of bromination due to their electronic and steric effects.[7][8]

  • Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) activate the ring towards electrophilic substitution, often leading to the formation of multiple brominated products.[9] For example, 8-hydroxyquinoline readily undergoes dibromination at the C-5 and C-7 positions.[9]

  • Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making bromination more difficult and requiring harsher reaction conditions.

  • Steric hindrance from bulky substituents can block certain positions, directing the incoming bromine to less hindered sites.[10]

Q4: Is it possible to achieve bromination on the pyridine ring of quinoline?

A4: Direct electrophilic bromination on the electron-deficient pyridine ring is difficult. However, it can be achieved under specific conditions. One approach is the gas-phase bromination at high temperatures (e.g., 300-500°C), which can yield 2-bromo or 3-bromoquinolines.[11] Another strategy involves the bromination of quinoline N-oxide, which activates the pyridine ring for electrophilic attack, followed by deoxygenation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity or Mixture of Isomers
Potential Cause Troubleshooting Steps
Reaction conditions not optimized. - Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents (e.g., CH₃CN, CH₂Cl₂, CCl₄, AcOH).[4][9] - Temperature Control: Perform the reaction at a lower temperature to enhance selectivity. Some reactions benefit from being carried out at 0°C.[9]
Incorrect choice of brominating agent. - For substrates prone to over-bromination, a less reactive brominating agent like NBS might be preferable to Br₂.[4]
Substituent effects. - For highly activated substrates, consider protecting the activating group (e.g., acetylating an amino group) to moderate its directing effect.
Issue 2: Over-bromination (Formation of Di- or Poly-brominated Products)
Potential Cause Troubleshooting Steps
Excess of brominating agent. - Carefully control the stoichiometry of the brominating agent. Use 1.0-1.1 equivalents for mono-bromination.[9]
Highly activated substrate. - Run the reaction at a lower temperature and for a shorter duration. - Use a less reactive brominating agent.
Reaction time is too long. - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the desired product is formed.[12]
Issue 3: Low or No Conversion
Potential Cause Troubleshooting Steps
Deactivated substrate. - For electron-deficient quinolines, harsher reaction conditions may be necessary, such as higher temperatures or the use of a Lewis acid catalyst.
Insufficient reaction time or temperature. - Gradually increase the reaction temperature and monitor for product formation. - Extend the reaction time, ensuring the stability of reactants and products under the prolonged conditions.
Inappropriate solvent. - Ensure the reactants are soluble in the chosen solvent at the reaction temperature.
Issue 4: Radical Reaction Side Products (with NBS)
Potential Cause Troubleshooting Steps
Presence of radical initiators (e.g., light, peroxides). - Conduct the reaction in the dark to prevent photochemical initiation of radical pathways.[12]
High reaction temperatures. - Radical bromination is often favored at higher temperatures. Running the reaction at a lower temperature can favor the electrophilic pathway.
Unwanted radical chain reaction. - The addition of a radical inhibitor, such as hydroquinone or BHT, can suppress undesired radical reactions.[13]
Issue 5: Difficult Purification of Products
Potential Cause Troubleshooting Steps
Similar polarity of isomers. - Utilize column chromatography with a carefully selected eluent system. Gradient elution may be necessary to achieve good separation.[14][15] - High-Performance Liquid Chromatography (HPLC) can be effective for separating closely related isomers.[16]
Presence of starting material and multiple products. - Optimize the reaction to maximize the yield of the desired product and simplify the purification process. - Recrystallization can be an effective method for purifying solid products if a suitable solvent is found.[14]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the bromination of various substituted quinolines, providing a basis for comparison and experimental design.

Table 1: Bromination of 8-Substituted Quinolines with Molecular Bromine (Br₂)[9]

EntrySubstrateEquivalents of Br₂SolventTemp. (°C)Reaction Period (days)Product(s) (Ratio)Conversion (%)
18-Hydroxyquinoline2.1CH₃CN015,7-Dibromo-8-hydroxyquinoline100
28-Hydroxyquinoline1.5CH₃CN015,7-Dibromo-8-hydroxyquinoline / 7-Bromo-8-hydroxyquinoline (42:58)100
38-Methoxyquinoline1.1CH₂Cl₂2425-Bromo-8-methoxyquinoline100
48-Aminoquinoline2.1CH₂Cl₂240.75,7-Dibromo-8-aminoquinoline100
58-Aminoquinoline1.5CH₂Cl₂240.75,7-Dibromo-8-aminoquinoline / 5-Bromo-8-aminoquinoline (42:58)100

Table 2: Synthesis of Highly Brominated Quinolines[17]

EntryStarting MaterialBrominating Agent (Equivalents)SolventTemp. (°C)TimeProductYield (%)
16-Bromo-8-methoxy-1,2,3,4-tetrahydroquinolineBr₂ (5.3)CHCl₃RT5 days3,5,6,7-Tetrabromo-8-methoxyquinoline74
23,6,8-TrimethoxyquinolineBr₂ (2.0)CH₂Cl₂RT2 days5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline76

Experimental Protocols

Protocol 1: Bromination of 8-Hydroxyquinoline[12]

This protocol describes the synthesis of a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Bromine (Br₂)

  • Acetonitrile (CH₃CN)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-hydroxyquinoline (1 g, 6.9 mmol) in acetonitrile (20 mL).

  • Prepare a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 10 minutes at 0°C (ice bath).

  • Stir the mixture at 0°C for 24 hours.

  • Upon completion, add acetonitrile (15 mL) to dissolve the resulting yellow solid.

  • Wash the organic layer with 5% NaHCO₃ solution (4 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product mixture.

Protocol 2: Bromination of 8-Methoxyquinoline[12]

This protocol details the synthesis of 5-bromo-8-methoxyquinoline.

Materials:

  • 8-Methoxyquinoline

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Alumina

Procedure:

  • Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL).

  • Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at room temperature.

  • Stir the mixture for 2 days.

  • Monitor the reaction by TLC.

  • After completion, wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3), to yield the pure product.

Mandatory Visualizations

Electrophilic_Bromination_Pathway Quinoline Substituted Quinoline PiComplex π-Complex Quinoline->PiComplex Electrophilic Attack Br2 Br-Br Br2->PiComplex LewisAcid Lewis Acid (optional) LewisAcid->Br2 Polarization SigmaComplex σ-Complex (Wheland Intermediate) PiComplex->SigmaComplex Product Brominated Quinoline SigmaComplex->Product Deprotonation HBr HBr

Caption: General signaling pathway for electrophilic bromination of substituted quinolines.

Troubleshooting_Workflow Start Start: Bromination Reaction CheckConversion Check Conversion (TLC/GC) Start->CheckConversion LowConversion Low/No Conversion CheckConversion->LowConversion No GoodConversion Good Conversion CheckConversion->GoodConversion Yes IncreaseTempTime Increase Temp/Time Add Catalyst LowConversion->IncreaseTempTime CheckSelectivity Check Selectivity (NMR/MS) GoodConversion->CheckSelectivity PoorSelectivity Poor Selectivity / Isomers CheckSelectivity->PoorSelectivity No (Isomers) OverBromination Over-bromination CheckSelectivity->OverBromination No (Poly-Br) GoodSelectivity Good Selectivity CheckSelectivity->GoodSelectivity Yes OptimizeConditions Optimize Solvent/Temp PoorSelectivity->OptimizeConditions AdjustStoichiometry Adjust Stoichiometry Lower Temp OverBromination->AdjustStoichiometry Purification Purification GoodSelectivity->Purification End End: Pure Product Purification->End IncreaseTempTime->Start AdjustStoichiometry->Start OptimizeConditions->Start

Caption: A logical workflow for troubleshooting common issues in quinoline bromination.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the Suzuki coupling of 8-Bromo-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The Suzuki coupling of this compound can be challenging due to a combination of steric and electronic factors. The bromine atom at the C8 position is sterically hindered by the adjacent fused ring and the methyl group at the C2 position. This steric hindrance can impede the oxidative addition step of the palladium catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle.[1] Additionally, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What are the most common reasons for low to no product yield?

A2: Low or non-existent yields in the Suzuki coupling of this compound typically stem from several key issues:

  • Inactive Catalyst System: The chosen palladium catalyst and ligand may not be suitable for this sterically hindered substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Suboptimal Reaction Conditions: Incorrect selection of base, solvent, or temperature can significantly hinder the reaction.

  • Catalyst Inhibition: The quinoline nitrogen can coordinate with the palladium center, interfering with the catalytic cycle.

  • Poor Quality Reagents: Degradation of the boronic acid or impurities in the solvent or other reagents can negatively impact the reaction.

  • Dehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom.

Q3: How can I minimize the dehalogenation side reaction?

A3: Dehalogenation can be a significant issue, leading to reduced yields of the desired coupled product. To minimize this side reaction, consider the following strategies:

  • Use a suitable ligand: Ligands that promote rapid reductive elimination can outcompete the dehalogenation pathway.

  • Optimize the base and solvent system: The choice of base and solvent can influence the rate of dehalogenation. Ensure anhydrous conditions when appropriate for the chosen protocol.

  • Strictly inert atmosphere: Ensure the reaction is carried out under a thoroughly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst, which can contribute to side reactions.

Q4: Can I use boronic esters instead of boronic acids?

A4: Yes, using boronic esters, such as pinacol esters (Bpin), is a highly recommended strategy. Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[1] Boronic esters are generally more stable and can lead to more consistent and reproducible results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Ineffective catalyst/ligand system for the sterically hindered substrate.Switch to a bulkier, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. Consider using a pre-catalyst like XPhos-Pd-G3 for efficient generation of the active Pd(0) species.
Suboptimal base selection.Use a stronger base like K₃PO₄ or Cs₂CO₃. For very challenging couplings, a stronger base like KOtBu under anhydrous conditions might be necessary.
Inappropriate solvent.Common solvents for Suzuki couplings include toluene, dioxane, and DMF. A mixture of a non-polar solvent with a polar aprotic co-solvent (e.g., toluene/DMF) or the addition of water can sometimes improve yields. Ensure the solvent is thoroughly degassed.
Reaction temperature is too low.Increase the reaction temperature. For sterically hindered substrates, higher temperatures are often required to overcome the activation energy barrier.
Reaction Stalls at Partial Conversion Catalyst deactivation or inhibition.The quinoline nitrogen may be inhibiting the catalyst. Using a ligand that coordinates strongly to palladium can sometimes mitigate this. Ensure all reagents and solvents are pure and dry to prevent catalyst poisoning.
Decomposition of the boronic acid.Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, switch to a more stable boronic acid derivative like a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).
Significant Dehalogenation Reductive elimination is slow compared to competing dehalogenation pathways.Switch to a ligand that accelerates reductive elimination. Ensure the reaction is performed under a strictly inert atmosphere. Adjusting the base and solvent system can also help.
Formation of Homocoupled Product This can occur if the reaction mixture contains Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or from oxidative processes due to insufficient degassing.Ensure the reaction mixture is thoroughly degassed. Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst designed for easy reduction can minimize this.

Data Presentation

The following tables summarize illustrative reaction conditions for the Suzuki coupling of structurally similar 8-bromoquinoline derivatives. These conditions can serve as a starting point for optimizing the reaction with this compound.

Table 1: Illustrative Suzuki Coupling of 8-Bromo-6-methylquinolin-2(1H)-one [2]

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701888
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701882
43-Pyridylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)702475
52-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)702078

Table 2: Suzuki Coupling of 8-Bromo-2,4-dichloro-7-methoxy-quinoline with Various Boronic Acids [3]

EntryBoronic AcidCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃ (2)MeCN/H₂O802-1277
24-Fluorophenylboronic acidPd(PPh₃)₄ (2)K₂CO₃ (2)MeCN/H₂O802-1280
32-Methoxyphenylboronic acidPd(PPh₃)₄ (2)K₂CO₃ (2)MeCN/H₂O802-1264
41H-Indol-5-ylboronic acidPd(PPh₃)₄ (2)K₂CO₃ (2)MeCN/H₂O802-1284

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (2-3 eq.).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of the Starting Material, this compound

This protocol is adapted from a literature procedure for the synthesis of this compound.[4]

Materials:

  • 2-Bromoaniline

  • Boric acid

  • 18% Hydrochloric acid

  • Crotonaldehyde

  • 2-Bromonitrobenzene

  • Anhydrous ZnCl₂

  • Concentrated NH₃·H₂O solution

  • 2-Propanol

Procedure:

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.

  • A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added with stirring over 1 hour.

  • The reaction mixture is stirred at 100 °C for another 2.5 hours.

  • An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 0.5 hours.

  • After the reaction is complete, the mixture is cooled in an ice bath.

  • The crude brown solid is filtered and washed with 2-propanol.

  • The solid is dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.

  • After cooling, the product is filtered and air-dried to yield this compound as a grey solid.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition (R-X) product Coupled Product (R-R') pd0->product pd2_boronate R-Pd(II)Ln-O-B(OR')2-R' pd2_halide->pd2_boronate Base-mediated Ligand Exchange pd2_coupled R-Pd(II)Ln-R' pd2_boronate->pd2_coupled Transmetalation (R'-B(OR')2) pd2_coupled->pd0 Reductive Elimination (R-R') aryl_halide This compound (R-X) aryl_halide->pd0 boronic_acid Arylboronic Acid (R'-B(OR')2) boronic_acid->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield catalyst_check Is the catalyst/ligand system optimized for a hindered substrate? start->catalyst_check base_check Is the base strong enough? catalyst_check->base_check Yes optimize_catalyst Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) and consider a pre-catalyst. catalyst_check->optimize_catalyst No conditions_check Are temperature and solvent appropriate? base_check->conditions_check Yes optimize_base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). base_check->optimize_base No reagent_check Is the boronic acid stable? conditions_check->reagent_check Yes optimize_conditions Increase temperature. Screen solvents (e.g., Dioxane, Toluene). conditions_check->optimize_conditions No optimize_reagent Use a boronic ester (Bpin) or trifluoroborate salt. reagent_check->optimize_reagent No success Successful Coupling reagent_check->success Yes optimize_catalyst->base_check optimize_base->conditions_check optimize_conditions->reagent_check optimize_reagent->success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling.

References

Preventing the formation of impurities in 8-Bromo-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-2-methylquinoline. Our aim is to help you prevent the formation of common impurities and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound and Significant Tar Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, and viscous tar.

  • Isolation of the desired product is difficult.

  • The final yield of this compound is significantly lower than expected.

Root Cause: The most common cause of low yields and tar formation, particularly in the Doebner-von Miller synthesis, is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde). Strong acidic conditions and high temperatures can accelerate this side reaction.

Solutions:

StrategyDescriptionRecommended Action
Optimize Acid Catalyst The type and concentration of the acid catalyst are critical. Strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.Conduct small-scale trials to compare different acid catalysts and their concentrations. A milder Lewis acid might be preferable to balance the reaction rate and minimize polymerization.
Control Reaction Temperature Excessive heat promotes the polymerization of starting materials and intermediates.Maintain the lowest effective temperature for the reaction to proceed. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. For highly exothermic reactions, consider initial cooling.
Slow Addition of Reagents Rapid addition of the α,β-unsaturated carbonyl compound can lead to localized high concentrations and increased polymerization.Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly and dropwise to the heated acidic solution of 2-bromoaniline.
Use of a Moderator In Skraup synthesis, the reaction can be violently exothermic.Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to control the reaction rate and reduce charring.
Problem 2: Presence of Partially Hydrogenated Impurities

Symptoms:

  • NMR or GC-MS analysis of the final product shows the presence of dihydro- or tetrahydro-8-bromo-2-methylquinoline.

  • These impurities can be difficult to separate from the final product due to similar polarities.

Root Cause: The final step in many quinoline syntheses, including the Doebner-von Miller and Skraup reactions, is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation will lead to the presence of these hydrogenated impurities.

Solutions:

StrategyDescriptionRecommended Action
Ensure Sufficient Oxidant An inadequate amount of the oxidizing agent will result in incomplete conversion to the aromatic quinoline.Use a stoichiometric excess of the oxidizing agent (e.g., 2-bromonitrobenzene, arsenic acid, or nitrobenzene) to drive the oxidation to completion.
Post-Reaction Oxidation If hydrogenated impurities are detected in the isolated product, they can sometimes be converted to the desired product.Treat the impure product with a suitable oxidizing agent, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in a separate reaction step.
Reaction Monitoring It is crucial to know when the reaction is complete.Monitor the disappearance of the dihydroquinoline intermediate by Thin Layer Chromatography (TTC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Problem 3: Formation of Regioisomers

Symptoms:

  • NMR analysis indicates the presence of an isomeric bromo-2-methylquinoline, such as 6-bromo-2-methylquinoline, in addition to the desired 8-bromo isomer.

Root Cause: In syntheses like the Doebner-von Miller or Skraup reaction, if the starting aniline is not exclusively 2-bromoaniline and contains other bromoaniline isomers (e.g., 4-bromoaniline), a mixture of quinoline regioisomers will be formed.

Solutions:

StrategyDescriptionRecommended Action
Purity of Starting Material The purity of the starting 2-bromoaniline is critical for the regioselectivity of the reaction.Ensure the 2-bromoaniline used is of high purity and free from other isomers. Analyze the starting material by GC-MS or HPLC before use.
Purification of Final Product If a mixture of isomers is formed, they need to be separated.Utilize column chromatography with a high-resolution stationary phase or preparative HPLC to separate the desired this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic method for this compound?

A1: The Doebner-von Miller reaction is a frequently used method. It involves the reaction of 2-bromoaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst.[1] The Skraup synthesis, which uses glycerol that dehydrates in situ to acrolein, is another classic and effective method.[2]

Q2: I am observing a significant amount of a debrominated product (2-methylquinoline) in my final product. What could be the cause?

A2: Dehalogenation can be a side reaction under certain reductive conditions. In the Skraup or Doebner-von Miller synthesis, intermediates are formed that undergo oxidation. If harsh reducing conditions are inadvertently created, or if certain catalytic impurities are present, the bromo-substituent can be cleaved. Ensure that your reaction conditions favor oxidation and that your reagents and catalysts are pure.

Q3: How can I best purify the crude this compound?

A3: Purification can be challenging due to the presence of tarry byproducts and impurities with similar polarity. A common and effective method is column chromatography. Due to the basic nature of the quinoline nitrogen, it is advisable to use deactivated silica gel or alumina to prevent streaking and potential decomposition. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent. Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification method for the solid product.

Q4: Can I use a different α,β-unsaturated carbonyl compound in the Doebner-von Miller synthesis to obtain other 2-substituted 8-bromoquinolines?

A4: Yes, the Doebner-von Miller reaction is versatile in this regard. For example, using methyl vinyl ketone instead of crotonaldehyde would lead to the formation of 8-bromo-4-methylquinoline. However, be aware that γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures and low yields of the desired quinoline.

Experimental Protocols

Doebner-von Miller Synthesis of this compound[3]

This protocol is based on a literature procedure with a reported yield of 52.0%.[3]

Materials:

  • 2-bromoaniline (0.05 mol)

  • Boric acid (3.10 g)

  • 18% Hydrochloric acid (50 ml)

  • Crotonaldehyde (0.06 mol)

  • 2-bromonitrobenzene (0.01 mol)

  • Anhydrous Zinc Chloride (ZnCl₂) (equimolar to 2-bromoaniline)

  • 2-propanol

  • Concentrated ammonia solution (NH₃·H₂O)

Procedure:

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added with stirring over 1 hour.

  • The reaction mixture is subsequently stirred at 100°C (373 K) for another 2.5 hours.[3]

  • An equimolar amount of anhydrous ZnCl₂ is then added with vigorous stirring for 0.5 hours.

  • After the reaction is complete, the reaction solution is cooled in an ice bath.

  • The crude brown solid is filtered and washed with 2-propanol.

  • The solid is then dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.

  • After cooling, the precipitate is filtered, air-dried to obtain this compound as a grey solid.

  • The product can be further purified by recrystallization from ethanol.

Data Presentation

Table 1: Summary of a Doebner-von Miller Synthesis of this compound [3]

ParameterValue
Starting Material 2-bromoaniline
Reagents Crotonaldehyde, 2-bromonitrobenzene, HCl, Boric Acid, ZnCl₂
Reaction Temperature 100°C (373 K)
Reaction Time 4 hours
Reported Yield 52.0%
Melting Point 69-70°C (342–343 K)
Appearance Grey solid

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

This diagram illustrates a logical approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield / Tar Formation issue->low_yield Yes hydrogenated Hydrogenated Impurities issue->hydrogenated Yes isomers Regioisomer Formation issue->isomers Yes end Pure Product issue->end No optimize_temp Optimize Temperature low_yield->optimize_temp optimize_acid Optimize Acid Catalyst low_yield->optimize_acid slow_addition Slow Reagent Addition low_yield->slow_addition add_oxidant Increase Oxidant Amount hydrogenated->add_oxidant post_oxidize Post-Reaction Oxidation hydrogenated->post_oxidize check_aniline Check Purity of 2-Bromoaniline isomers->check_aniline optimize_temp->issue optimize_acid->issue slow_addition->issue add_oxidant->issue post_oxidize->issue purify Purify Product (Chromatography) check_aniline->purify purify->end Doebner-von Miller Synthesis of this compound cluster_reaction Reaction Phase cluster_workup Workup & Purification start_materials 2-Bromoaniline + Crotonaldehyde acid_catalysis Acid Catalyst (HCl, ZnCl2) start_materials->acid_catalysis heating Heating (100°C) acid_catalysis->heating oxidation Oxidation (2-bromonitrobenzene) heating->oxidation cooling Cooling & Precipitation oxidation->cooling filtration Filtration cooling->filtration neutralization Neutralization (pH 8) filtration->neutralization final_filtration Final Filtration & Drying neutralization->final_filtration purification Recrystallization (Ethanol) final_filtration->purification final_product This compound purification->final_product Yield: 52%

References

Troubleshooting guide for low yield in quinoline derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during the synthesis of quinoline derivatives, with a particular focus on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during various quinoline synthesis reactions.

General Issues

Q1: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and highly dependent on the substrate. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline cyclization reactions require heating to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process. The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

  • Catalyst Deactivation: In some cases, the catalyst may become deactivated over the course of the reaction, leading to a decrease in reaction rate and overall yield. This can be caused by impurities in the starting materials or by the formation of inhibiting byproducts.[3][4]

  • Incomplete Reaction: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more catalyst.[5][6]

Q2: I am observing significant tar formation in my reaction mixture. What causes this and how can I minimize it?

A2: Tar formation is a common side reaction, particularly in syntheses conducted under harsh acidic and oxidizing conditions, such as the Skraup synthesis.[7] This is often due to the polymerization of reactants and intermediates. To minimize tarring:

  • Use a Moderator: In vigorous reactions like the Skraup synthesis, adding a moderating agent such as ferrous sulfate (FeSO₄) or boric acid can help control the reaction rate and reduce charring.[7]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic phases should be carefully controlled.[7]

  • Purification: The crude product may be a dark, tarry substance. Purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the non-volatile tar.[1][7]

Method-Specific Troubleshooting

Skraup Synthesis

Q3: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A3: The Skraup synthesis is known for being highly exothermic.[7] To control the reaction, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[7]

  • Control Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[7]

  • Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent the formation of localized hotspots.[7]

Friedländer Synthesis

Q4: I am getting a low yield in my Friedländer synthesis due to side reactions. How can I improve this?

A4: A common side reaction in the Friedländer synthesis, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[2] To suppress this:

  • Catalyst Choice: Acidic conditions can sometimes suppress base-catalyzed aldol condensation.[7]

  • Reactant Modification: Using an imine analog of the 2-aminoaryl ketone can avoid the need for basic conditions that promote aldol reactions.[7]

  • Reaction Setup: Pre-forming the enolate with a strong base can help ensure the ketone reacts with the 2-aminoaryl carbonyl instead of itself.[7]

Pfitzinger Synthesis

Q5: My Pfitzinger reaction is producing a lot of tar and a low yield. What can I do?

A5: Tar formation in the Pfitzinger synthesis can be significant, especially with sensitive carbonyl substrates.[8] Consider the following adjustments:

  • Modified Reagent Addition: Instead of mixing all reactants at once, first dissolve the isatin in a strong base (e.g., KOH solution) and stir until the ring opens, often indicated by a color change. Then, add the carbonyl compound to this solution. This can improve yields and reduce tar formation.[8]

  • Temperature Control: Avoid excessively high temperatures. For sensitive substrates, running the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer duration may be beneficial.[8]

  • Substrate Choice: Some carbonyl compounds are known to exclusively form tars. In such cases, using a proxy reagent might be necessary.[8]

Doebner-von Miller Synthesis

Q6: My Doebner-von Miller reaction is giving a low yield with a large amount of polymeric material. How can I prevent this?

A6: The polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[7][9] To address this:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and increase the yield.[7][9]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[7]

Data Presentation

The following tables summarize how different reaction parameters can affect the yield in quinoline synthesis. The data is illustrative and based on general outcomes described in the literature. Actual results will vary depending on the specific substrates and conditions.

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

CatalystTemperature (°C)SolventTypical Yield (%)Notes
p-TsOH80-120Toluene60-85Good for a wide range of substrates.[2]
KOH60-100Ethanol50-75Prone to aldol side reactions.[2]
Iodine80-100Solvent-free70-90Milder conditions, good for sensitive substrates.[10]
Trifluoroacetic acidRefluxDioxane65-88Effective for less reactive substrates.[2]

Table 2: Troubleshooting Common Issues and Their Impact on Yield

IssuePotential CauseSuggested SolutionExpected Outcome
Low YieldIncomplete ReactionMonitor with TLC, increase reaction time/temperature.[6][8]Drive reaction to completion, increase yield.
Tar FormationHarsh acidic/oxidizing conditionsUse a moderator (e.g., FeSO₄), control temperature.[7]Reduce polymerization, cleaner reaction, improved yield.
PolymerizationHigh concentration of α,β-unsaturated carbonylUse a biphasic medium, slow reactant addition.[7][9]Minimize side reactions, increase desired product yield.
Poor RegioselectivityUnsymmetrical starting materialsModify substrate, change catalyst or solvent.[10]Improve selectivity for the desired isomer.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

  • Reaction Setup: In a large fume hood, equip a robust round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous. Add ferrous sulfate (FeSO₄) as a moderator.[1]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]

  • Reaction: Gently heat the mixture to initiate the reaction. Be prepared for a highly exothermic reaction and control the temperature as needed, possibly with external cooling.

  • Work-up: After the reaction is complete and has cooled, carefully pour the viscous mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification: The crude quinoline is often purified by steam distillation to separate the volatile product from non-volatile tar.[1] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[1]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[10]

  • Reaction: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[10]

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Visualizations

Troubleshooting_Workflow Start Low Yield in Quinoline Derivatization Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Yes Add_Catalyst Add More Catalyst Incomplete->Add_Catalyst Yes, if catalyst deactivation is suspected Side_Products Significant Side Products? Incomplete->Side_Products No Failure Persistently Low Yield (Re-evaluate Synthetic Route) Incomplete->Failure Optimize_Time_Temp->Check_Reaction Success Improved Yield Optimize_Time_Temp->Success Add_Catalyst->Check_Reaction Add_Catalyst->Success Identify_Side_Products Identify Side Products (e.g., Polymers, Tars) Side_Products->Identify_Side_Products Yes Purification Review Purification Strategy Side_Products->Purification No Side_Products->Failure Optimize_Conditions Optimize Reaction Conditions: - Catalyst - Solvent - Reagent Addition Identify_Side_Products->Optimize_Conditions Optimize_Conditions->Check_Reaction Optimize_Conditions->Success Purification->Success

Caption: A logical workflow for troubleshooting low yield in quinoline derivatization.

Experimental_Workflow_Friedlander Start Start: Friedländer Synthesis Mix_Reactants 1. Mix 2-aminoaryl ketone, active methylene compound, and catalyst. Start->Mix_Reactants Heat 2. Heat reaction mixture (e.g., 80-100°C). Mix_Reactants->Heat Monitor 3. Monitor reaction progress via TLC. Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Heat No, continue heating Workup 4. Cool and perform aqueous workup. Complete->Workup Yes Purify 5. Purify crude product (Column Chromatography). Workup->Purify End End: Pure Quinoline Derivative Purify->End

Caption: A general experimental workflow for the Friedländer quinoline synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of 8-Bromo-2-methylquinoline. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address potential challenges during scale-up.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of this compound.[1][2]

Reaction Scheme:

2-Bromoaniline + Crotonaldehyde → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (1.0 mol scale)Notes
2-Bromoaniline172.03172.03 g (1.0 mol)Starting material
Crotonaldehyde70.0984.11 g (1.2 mol)Reactant
2-Nitrobromobenzene202.0140.40 g (0.2 mol)Oxidizing agent
Boric Acid61.8361.83 g (1.0 mol)Moderator
18% Hydrochloric Acid-1000 mLSolvent and catalyst
Anhydrous Zinc Chloride136.30136.30 g (1.0 mol)Catalyst
2-Propanol-As neededfor washing
Concentrated Ammonia Solution-As neededfor neutralization
Water-As neededfor washing and dissolution

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 2-bromoaniline (1.0 mol), boric acid (1.0 mol), and 18% hydrochloric acid (1000 mL).

  • Heating: Heat the mixture to reflux with constant stirring.

  • Addition of Reactants: Slowly add a mixture of crotonaldehyde (1.2 mol) and 2-nitrobromobenzene (0.2 mol) dropwise over a period of 1 hour.

  • Reaction: Maintain the reaction mixture at 100°C (373 K) with vigorous stirring for an additional 2.5 hours.[1]

  • Catalyst Addition: After 2.5 hours, add an equimolar amount of anhydrous zinc chloride (1.0 mol) to the reaction mixture and continue stirring vigorously for 30 minutes.[1]

  • Work-up:

    • Cool the reaction mixture in an ice bath to induce precipitation of the crude product.

    • Filter the resulting brown solid and wash it with 2-propanol.

    • Dissolve the crude solid in water and neutralize the solution to a pH of 8 with a concentrated ammonia solution.

    • Cool the neutralized solution to allow for reprecipitation of the product.

  • Isolation and Drying: Filter the purified solid, wash with cold water, and air-dry to obtain this compound as a grey solid.[1]

Quantitative Data Summary:

ParameterValueReference
Yield52.0%[1]
Melting Point69-71 °C (342-343 K)[1]
Molar Mass222.08 g/mol [1]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Mix 2-Bromoaniline, Boric Acid, and HCl B 2. Heat to Reflux A->B C 3. Add Crotonaldehyde and 2-Nitrobromobenzene B->C D 4. Stir at 100°C for 2.5h C->D E 5. Add ZnCl2 and Stir for 0.5h D->E F 6. Cool in Ice Bath E->F Reaction Complete G 7. Filter and Wash with 2-Propanol F->G H 8. Dissolve in Water G->H I 9. Neutralize with NH3·H2O H->I J 10. Cool and Filter I->J K 11. Wash with Water J->K L 12. Air Dry Product K->L Purified Solid

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient work-up and isolation.1. Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Ensure precise temperature control throughout the reaction. Use a temperature controller and ensure uniform heating of the reaction vessel. 3. Ensure the purity of starting materials. Use freshly distilled crotonaldehyde to avoid impurities from polymerization. 4. Optimize the neutralization and precipitation steps. Ensure the pH is accurately adjusted to 8 for maximum product precipitation.
Formation of Impurities/Byproducts 1. Polymerization of crotonaldehyde. 2. Side reactions due to incorrect stoichiometry. 3. Over-oxidation or other side reactions.1. Add the crotonaldehyde mixture slowly and maintain a consistent temperature to minimize polymerization.[3] 2. Accurately measure all reagents to ensure the correct molar ratios. 3. Use the specified amount of the oxidizing agent (2-nitrobromobenzene). An excess may lead to unwanted byproducts.
Difficulty in Product Isolation 1. Product is too soluble in the work-up solvents. 2. Formation of an oil instead of a solid.1. Ensure the solution is sufficiently cooled during precipitation steps. If the product remains in solution, consider extraction with a suitable organic solvent like dichloromethane.[4] 2. If an oil forms, try scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the product can also be effective. Ensure complete neutralization as residual acid or base can prevent solidification.
Inconsistent Results at Scale 1. Inefficient mixing in a larger reactor. 2. Poor heat transfer leading to localized hot spots. 3. Addition rates of reagents not properly scaled.1. Use a more powerful mechanical stirrer and ensure the reactor is properly baffled to improve mixing efficiency. 2. Implement a more robust temperature control system. For larger vessels, a heating/cooling jacket is recommended over a heating mantle. 3. Recalculate the addition rates to maintain the same concentration profile as the lab-scale reaction. A programmable syringe pump can provide precise control over addition rates.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the synthesis?

  • 2-Bromoaniline: The primary starting material that forms the benzene ring portion of the quinoline.

  • Crotonaldehyde: An α,β-unsaturated aldehyde that provides the atoms for the pyridine ring of the quinoline.[2]

  • 2-Nitrobromobenzene: Acts as an oxidizing agent to facilitate the cyclization and aromatization of the quinoline ring system.[2]

  • Boric Acid: Functions as a moderator in the reaction.[1][2]

  • Hydrochloric Acid: Acts as a solvent and an acid catalyst.[1][2]

  • Zinc Chloride: A Lewis acid that catalyzes the cyclization step.[1]

Q2: Can other oxidizing agents be used?

Yes, other oxidizing agents such as nitrobenzene, ammonium cerium nitrate, vanadic acid, or iron oxide can also be used in Doebner-von Miller type reactions.[2] The choice of oxidizing agent can affect the reaction conditions and yield.

Q3: What are the key safety precautions for this synthesis?

  • Ventilation: The reaction should be carried out in a well-ventilated fume hood as many of the reagents are volatile and have irritant properties.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

  • Handling of Reagents: 2-Bromoaniline and crotonaldehyde are toxic and should be handled with care. Hydrochloric acid is corrosive.

  • Exothermic Potential: The reaction can be exothermic, especially during the addition of crotonaldehyde and zinc chloride. Maintain controlled addition rates and have a cooling bath readily available.

Q4: How can the purity of the final product be improved?

If the product purity is not satisfactory after the initial work-up, recrystallization from a suitable solvent such as ethanol can be performed.[1] Column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system is another effective purification method.[4]

Q5: What are the critical parameters to monitor during scale-up?

  • Temperature Control: Maintaining a consistent temperature is crucial to avoid side reactions and ensure a good yield.

  • Stirring Rate: Efficient mixing is essential for homogeneity, especially in larger reaction volumes.

  • Rate of Addition: The rate of addition of the crotonaldehyde mixture should be carefully controlled to manage the exothermic nature of the reaction and prevent the accumulation of unreacted starting materials.

  • Reaction Monitoring: Regularly monitor the reaction's progress using analytical techniques like TLC or HPLC to determine the optimal reaction time and ensure completion.

References

Characterization of unexpected byproducts in 8-Bromo-2-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving 8-Bromo-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of 2-methylquinoline. What is the cause and how can I prevent it?

A: The formation of 2-methylquinoline is a common issue caused by a dehalogenation side reaction. This occurs when a hydride source in the reaction mixture (such as trace water, solvent, or an amine reagent) competes with your desired coupling partner and reductively removes the bromine atom from the quinoline ring.[1][2]. To minimize dehalogenation, it is crucial to use strictly anhydrous and inert reaction conditions, select a ligand that promotes the desired reductive elimination over competing pathways, and carefully adjust the base and solvent system.[1].

Q2: I am observing a dimeric byproduct, either of my this compound starting material or my coupling partner. What is this and how can I stop it?

A: This byproduct is the result of an undesired homocoupling reaction. For instance, in a Suzuki reaction, two molecules of the boronic acid can couple together, a side reaction often promoted by the presence of oxygen.[3][4]. Similarly, two molecules of this compound can couple to form 2,2'-dimethyl-8,8'-biquinoline. To suppress homocoupling, ensure your reaction is thoroughly degassed to remove oxygen, consider lowering the catalyst loading or temperature, and in the case of Sonogashira couplings, you might try copper-free conditions.[3][5].

Q3: Why are reactions involving the 8-position of the quinoline ring often sluggish, leading to more byproducts?

A: The bromine atom at the C8 position of the quinoline ring is sterically hindered, being ortho to the quinoline nitrogen and flanked by the fused ring system.[1]. This steric hindrance can slow down the desired reaction, allowing more time for side reactions like dehalogenation to occur. Additionally, the quinoline nitrogen itself can coordinate to the palladium catalyst, potentially interfering with the catalytic cycle and reducing its efficiency.[1].

Q4: What are the key starting points for optimizing my reaction to avoid these byproducts?

A: To improve reaction outcomes, consider the following:

  • Catalyst System: Employ highly active catalyst systems. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging substrates. Using pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) can also ensure the efficient generation of the active Pd(0) species.[1].

  • Inert Conditions: Rigorously exclude oxygen and moisture from your reaction. Degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon) and maintain a positive pressure of an inert gas.[1][5].

  • Base and Solvent: The choice of base and solvent is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than milder ones. The solvent should be compatible with the base and capable of solubilizing the reagents.[1].

Troubleshooting Guides

Guide 1: Dehalogenation Byproduct (2-Methylquinoline)
  • Symptom: Identification of a compound with a mass corresponding to 2-methylquinoline (C₁₀H₉N, approx. 143.19 g/mol ) by GC-MS or LC-MS analysis.

  • Problem: The palladium intermediate is being intercepted by a hydride source before the desired cross-coupling can occur. This is a known competing pathway in Buchwald-Hartwig aminations and other cross-coupling reactions.[6].

  • Solutions:

    • Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly. Use of molecular sieves in the reaction vessel can be beneficial.

    • Select Appropriate Ligand: Switch to a ligand that accelerates reductive elimination, such as a Josiphos-type ligand.[1]. Bulky biarylphosphine ligands can also create a steric environment around the palladium center that disfavors the approach of small hydride donors.

    • Optimize Base/Solvent System: The choice of base can influence the rate of dehalogenation. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and aprotic solvents (e.g., dioxane, toluene, DMF).[1].

Guide 2: Homocoupling Byproducts
  • Symptom: Detection of a compound with a mass corresponding to the dimer of your starting material (2,2'-dimethyl-8,8'-biquinoline, C₂₀H₁₆N₂, approx. 284.36 g/mol ) or your coupling partner (e.g., biphenyl from phenylboronic acid).

  • Problem: This side reaction is often driven by the presence of oxygen, which can facilitate the oxidative dimerization of reaction intermediates.[5].

  • Solutions:

    • Rigorous Degassing: Implement at least three freeze-pump-thaw cycles for your reaction mixture or bubble a stream of argon or nitrogen through the solvent for an extended period before adding the catalyst.[5].

    • Modify Reaction Parameters: Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the homocoupling pathway.[5].

    • For Sonogashira Coupling: The copper(I) co-catalyst is often implicated in the homocoupling of terminal alkynes (Glaser coupling).[5]. Running the reaction under copper-free conditions is the most effective way to eliminate this specific byproduct.[5].

    • Slow Addition: In some cases, the slow addition of one of the coupling partners (e.g., the terminal alkyne in a Sonogashira reaction) via syringe pump can maintain its low concentration and suppress dimerization.[5].

Data Presentation

The following table summarizes the general effects of key reaction parameters on the formation of common byproducts in palladium-catalyzed cross-coupling reactions of this compound.

ParameterConditionDesired Product YieldDehalogenation ByproductHomocoupling ByproductRationale
Atmosphere Inert (Argon/Nitrogen)HighLowLowPrevents oxygen-mediated homocoupling and catalyst degradation.[1][5]
AirLowVariableHighOxygen promotes homocoupling pathways.[4][5]
Ligand Bulky Biarylphosphine (e.g., XPhos)HighLowLowPromotes efficient oxidative addition and reductive elimination.[1]
Simple Phosphine (e.g., PPh₃)VariableHighVariableCan lead to slower catalytic turnover, allowing side reactions to compete.
Base Strong, Non-nucleophilic (e.g., K₃PO₄)HighLowLowEffectively facilitates the catalytic cycle without introducing competing nucleophiles.[1]
Weaker Base (e.g., Na₂CO₃)LowHighVariableMay not be strong enough to promote efficient catalysis, leading to stalling and side reactions.[1]
Solvent Anhydrous, Degassed Aprotic (e.g., Dioxane)HighLowLowMinimizes hydride sources for dehalogenation and oxygen for homocoupling.[1]
Protic or Wet SolventLowHighVariableProvides a source of protons/hydrides for the dehalogenation pathway.[1]
Temperature Optimized (e.g., 80-100 °C)HighLowLowSufficient energy to overcome activation barriers without causing catalyst decomposition.
Too HighLowHighHighCan lead to catalyst decomposition and favor side reactions.[1][5]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling Optimized to Minimize Byproducts

This protocol describes the coupling of this compound with phenylboronic acid.

Reagents and Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask and magnetic stir bar (oven-dried)

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst to the flask.

  • Seal the Schlenk flask and evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 dioxane:water ratio) via syringe to achieve a concentration of ~0.1 M with respect to the this compound.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Byproduct Analysis by HPLC-MS

This protocol provides a general method for identifying and quantifying the desired product and major byproducts.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector and coupled to a Mass Spectrometer (LC-MS).[1][7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Detection: UV at 225 nm and MS in positive ion scan mode.[7]

Procedure:

  • Prepare a standard solution of your starting material, this compound.

  • Prepare a dilute sample of your crude reaction mixture by dissolving a small amount in the mobile phase starting condition (e.g., 90:10 A:B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample and acquire the data.

  • Data Analysis:

    • Desired Product: Identify the peak corresponding to the expected mass of your cross-coupled product.

    • Dehalogenation Byproduct: Look for a peak with an m/z corresponding to 2-methylquinoline (approx. 144.08 [M+H]⁺).

    • Homocoupling Byproduct: Search for a peak with an m/z corresponding to 2,2'-dimethyl-8,8'-biquinoline (approx. 285.14 [M+H]⁺).

    • Quantify the relative amounts of each species by integrating the peak areas in the UV chromatogram.

Mandatory Visualization

Palladium_Cross_Coupling_Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)L2-X Pd0->OA_Complex Oxidative Addition Transmetal_Complex Ar-Pd(II)L2-R OA_Complex->Transmetal_Complex Transmetalation (R-M) Product_Complex Ar-R Transmetal_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Regeneration reagents Ar-X + R-M Competing_Pathways Cross-Coupling vs. Dehalogenation cluster_desired Desired Pathway cluster_byproduct Side Reaction Intermediate Ar-Pd(II)L2-X Desired_Product Ar-R (Coupling Product) Intermediate->Desired_Product  Transmetalation (R-M) & Reductive Elimination Dehalogenated_Product Ar-H (Dehalogenation) Intermediate->Dehalogenated_Product  Hydride Transfer ('H-') & Reductive Elimination Homocoupling_Pathway Formation of Homocoupling Byproducts Pd0 Pd(0)Ln OA_Complex1 Ar-Pd(II)L2-X Pd0->OA_Complex1 Oxidative Addition (Ar-X) Dimer_Complex Ar-Pd(II)L2-Ar OA_Complex1->Dimer_Complex Reaction with second Ar-X or other pathway Dimer_Product Ar-Ar (Homocoupling Product) Dimer_Complex->Dimer_Product Reductive Elimination Dimer_Product->Pd0 Regeneration Experimental_Workflow Reaction Setup and Analysis Workflow Start Oven-Dry Glassware Add_Reagents Add Solids: This compound, Coupling Partner, Base Start->Add_Reagents Add_Catalyst Add Pd Catalyst under Inert Atmosphere Add_Reagents->Add_Catalyst Inert Evacuate & Backfill with Argon (3x) Add_Catalyst->Inert Add_Solvent Add Degassed Anhydrous Solvents Inert->Add_Solvent React Heat to Reaction Temperature Add_Solvent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Quench, Extract, and Dry Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Analyze Product and Byproducts by HPLC-MS, GC-MS, and/or NMR Purify->Analyze

References

Technical Support Center: Method Refinement for the Selective Functionalization of the Quinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of the quinoline core. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving regioselective C-H functionalization of the quinoline core?

A1: Regioselectivity in quinoline C-H functionalization is primarily governed by two key strategies:

  • Exploiting Inherent Reactivity: The quinoline ring has distinct electronic properties. The C2 and C4 positions are electron-deficient, making them susceptible to nucleophilic attack, while the carbocyclic ring is more electron-rich and typically undergoes electrophilic substitution at the C5 and C8 positions.[1]

  • Utilizing Directing Groups: To overcome the inherent reactivity patterns and achieve functionalization at other positions, directing groups are often employed. These groups are installed on the quinoline scaffold to steer a metal catalyst to a specific C-H bond. Common directing groups include:

    • N-oxide: The oxygen atom of the N-oxide can coordinate to a metal center, directing functionalization to the C2 and C8 positions.[1]

    • 8-Aminoquinoline: The amino group at the C8 position can act as a bidentate directing group, effectively facilitating functionalization at this position.[1]

    • Other Removable Groups: Various other functional groups can be temporarily installed to direct reactions to specific sites and are subsequently cleaved.

Q2: I am observing a mixture of C2 and C8 functionalization when using a quinoline N-oxide. How can I improve selectivity for the C8 position?

A2: Achieving high selectivity for the C8 position over the electronically favored C2 position is a common challenge. Here are several strategies to enhance C8 functionalization:

  • Catalyst Selection: While palladium catalysts often show a preference for the C2 position, rhodium-based catalysts have demonstrated high efficacy for C8-arylation.[1]

  • Ligand Optimization: The choice of ligand in a metal-catalyzed reaction is crucial. For palladium-catalyzed reactions, tuning the phosphine ligand can influence the C2/C8 product ratio.[1]

  • Reaction Conditions: Careful optimization of solvent, temperature, and additives is critical. Some palladium catalyst systems have been specifically developed to favor C8 selectivity under particular conditions.[1]

Q3: What are common side reactions in quinoline functionalization, and how can they be minimized?

A3: Besides regioselectivity issues, several side reactions can occur:

  • Homocoupling: The coupling of two molecules of the coupling partner (e.g., an aryl halide) can compete with the desired cross-coupling reaction. This can often be minimized by adjusting the stoichiometry of the reactants or the catalyst loading.

  • Dehalogenation: If using an aryl halide, dehalogenation can be a significant side reaction. This can sometimes be suppressed by using different ligands or additives.

  • Over-functionalization: The introduction of more than one functional group can occur, leading to di- or tri-substituted products. Controlling the reaction time and stoichiometry is key to avoiding this.[1]

  • Substrate/Product Decomposition: Quinoline derivatives can be sensitive to harsh reaction conditions. Lowering the reaction temperature or using a milder catalyst system may be necessary.[1]

Q4: How can I functionalize the C3 position of the quinoline ring?

A4: The C3 position is generally less reactive and more challenging to functionalize selectively.[1] However, several methods have been developed:

  • Nickel-Catalyzed Cross-Coupling: A versatile and mild nickel-catalyzed method allows for C3-selective thioetherification, alkylation, arylation, and more at room temperature without the need for a directing group.[2]

  • Transition-Metal-Free Arylation: Certain quinolin-4-one substrates can undergo C3-arylation with diaryliodonium salts under transition-metal-free conditions.[2]

  • Gold-Catalyzed Reactions of Quinoline N-oxides: Gold catalysts can enable the C3-functionalization of quinoline N-oxides with partners like indoles.[2]

  • Direct C3-H Alkylation/Alkenylation: A method involving the in-situ generation of a 1,4-dihydroquinoline intermediate allows for subsequent reaction with enones at the C3 position.[2]

Troubleshooting Guides

Problem 1: Low or No Conversion in Palladium-Catalyzed C-H Arylation
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and stored correctly. Consider using a pre-catalyst or an in-situ activation method.[1]
Presence of Inhibitors Use pure, dry reagents and solvents. Trace impurities can act as catalyst poisons.[1]
Insufficient Temperature C-H activation is often the rate-limiting step and may require elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and any signs of decomposition.[1]
Suboptimal Ligand The choice of ligand is critical. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find one that promotes the desired reactivity.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution
Suboptimal Catalyst/Ligand Combination The ligand plays a key role in controlling regioselectivity. For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system.[1] For palladium-catalyzed reactions, the choice of phosphine ligand can influence the C2/C8 ratio.[1]
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed. The coordination of the directing group to the metal center is crucial for selectivity.[1]
Steric Hindrance Steric hindrance from substituents on the quinoline ring or the coupling partner can influence the site of functionalization.[1] Consider using less sterically demanding reagents if possible.
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[1]

Experimental Protocols & Data

Protocol 1: Nickel-Catalyzed C3-Thioetherification of Quinoline

This protocol describes a mild, room-temperature method for the exclusive C3-selective thioetherification of quinolines.[2]

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).[2]

Representative Yields for C3-Thioetherification:

Quinoline SubstrateDisulfide ElectrophileYield (%)
QuinolineDiphenyl disulfide95
QuinolineBis(4-methoxyphenyl) disulfide93
QuinolineBis(4-chlorophenyl) disulfide92
6-MethylquinolineDiphenyl disulfide90
8-MethylquinolineDiphenyl disulfide88

Data synthesized from Sheng et al. as cited in BenchChem.[2]

Protocol 2: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

This protocol outlines a common method for the C2-arylation of quinoline N-oxides.

Procedure:

  • To a sealable reaction vessel, add quinoline N-oxide (0.5 mmol, 1.0 equiv.), the aryl bromide (0.75 mmol, 1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a dry, degassed solvent (e.g., DMF, 3 mL).

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Optimization of Reaction Conditions for C2-Alkenylation:

Catalyst (5 mol%)SolventAdditiveYield (%)
Pd(OAc)₂NMPNone97
Pd(OAc)₂DMANone85
Pd(OAc)₂DioxaneNone55
PdCl₂NMPNone78
Pd(PPh₃)₄NMPNone62

Data represents the coupling of quinoline N-oxide and ethyl acrylate. Data synthesized from a comprehensive review on C-H activation.[3]

Visualizations

experimental_workflow General Workflow for Catalytic C-H Functionalization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Quinoline Substrate, Catalyst, Ligand, and Base solvent Add Dry, Degassed Solvent reagents->solvent coupling_partner Add Coupling Partner (e.g., Aryl Halide) solvent->coupling_partner heat Heat to Reaction Temperature (e.g., 80-120 °C) coupling_partner->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter concentrate Concentrate Under Reduced Pressure filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for catalytic C-H functionalization of quinolines.

troubleshooting_logic Troubleshooting Low Yield in Quinoline Functionalization cluster_no_conversion cluster_conversion start Low or No Product Formation check_conversion Is Starting Material Consumed? start->check_conversion catalyst_issue Potential Catalyst Problem check_conversion->catalyst_issue No side_reactions Multiple Products Observed? check_conversion->side_reactions Yes conditions_issue Suboptimal Conditions catalyst_issue->conditions_issue catalyst_inactive Action: Verify Catalyst Activity, Use Fresh Catalyst/Pre-catalyst catalyst_issue->catalyst_inactive Inactive? reagents_impure Action: Purify Reagents/Solvents catalyst_issue->reagents_impure Poisoned? temp_low Action: Increase Temperature conditions_issue->temp_low Temp too low? decomposition Product/SM Degradation? side_reactions->decomposition side_reactions->decomposition No optimize_selectivity Action: Screen Ligands/Catalysts, Adjust Stoichiometry side_reactions->optimize_selectivity Yes milder_conditions Action: Lower Temperature, Use Milder Base/Catalyst decomposition->milder_conditions Yes

Caption: A decision tree for troubleshooting low-yielding quinoline functionalization reactions.

References

Stability issues of 8-Bromo-2-methylquinoline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Bromo-2-methylquinoline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound and stability data from related halogenated aromatic and quinoline compounds, the primary anticipated degradation pathways include:

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of 2-methylquinoline. Other potential photodegradation products may arise from reactions with atmospheric oxygen, leading to the formation of hydroxylated derivatives or N-oxides.

  • Oxidation: The quinoline nitrogen is susceptible to oxidation, which can lead to the formation of this compound-N-oxide. This can be mediated by atmospheric oxygen, especially in the presence of light or metal ion catalysts, or by oxidizing agents.

  • Hydrolysis: The aryl-bromine bond in this compound is generally stable to hydrolysis under neutral conditions. However, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the bromine atom to a hydroxyl group may occur, yielding 8-hydroxy-2-methylquinoline.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage and handling conditions are recommended:

  • Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. For optimal long-term stability, it is advisable to store it in a cool, dry, and dark place, such as a desiccator at room temperature. For extended storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid direct exposure to sunlight or strong artificial light. When preparing solutions, use de-gassed solvents to minimize oxidative degradation. Prepare solutions fresh for use whenever possible.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be effectively monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: I observe a new, more polar peak in my HPLC chromatogram after my reaction in an acidic aqueous solution.

  • Possible Cause: This is likely due to the hydrolysis of the bromine atom to a hydroxyl group, forming 8-hydroxy-2-methylquinoline, which is more polar than the parent compound.

  • Troubleshooting Steps:

    • Confirm Identity: If a standard is available, co-inject 8-hydroxy-2-methylquinoline to confirm the retention time of the new peak. Alternatively, use LC-MS to identify the mass of the new peak, which should correspond to 8-hydroxy-2-methylquinoline.

    • Minimize Hydrolysis: If this degradation is undesirable, consider the following modifications to your experimental protocol:

      • Lower the reaction temperature.

      • Use a less concentrated acid.

      • Reduce the reaction time.

      • Minimize the amount of water in the reaction mixture by using anhydrous solvents if compatible with your reaction.

Issue 2: The color of my solid this compound has changed from white/off-white to a yellowish or brownish hue over time.

  • Possible Cause: This color change is often an indication of degradation, likely due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the discolored material by HPLC to determine the purity and identify any degradation products.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).

    • Purification: If the purity has significantly decreased, the material may need to be repurified by recrystallization or column chromatography before use.

    • Prevent Future Degradation: For future storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Issue 3: I am seeing a loss of my this compound peak in my chromatogram and the appearance of a peak with a shorter retention time after leaving my sample solution on the benchtop.

  • Possible Cause: This suggests photodegradation, where the bromine atom is cleaved, resulting in the formation of the less retained (less hydrophobic) 2-methylquinoline.

  • Troubleshooting Steps:

    • Confirm Identity: Use a 2-methylquinoline standard or LC-MS to confirm the identity of the new peak.

    • Protect from Light: Always protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil. Prepare solutions fresh and analyze them promptly. If samples need to be stored in an autosampler for an extended period, use a cooled autosampler and protect the vials from ambient light.

Quantitative Data Summary

Stress ConditionReagents and ConditionsExpected DegradationPotential Degradation Products
Acidic Hydrolysis 1 M HCl at 80°C for 24hLow to Moderate8-hydroxy-2-methylquinoline
Basic Hydrolysis 1 M NaOH at 80°C for 24hLow to Moderate8-hydroxy-2-methylquinoline
Oxidation 30% H₂O₂ at room temp for 24hModerateThis compound-N-oxide, hydroxylated derivatives
Thermal Degradation Dry heat at 105°C for 48hLowMinimal decomposition expected
Photodegradation UV light (254 nm) for 24hHigh2-methylquinoline, other photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 80°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat in an oven at 105°C for 48 hours.

    • After the specified time, dissolve the solid in the mobile phase to a known concentration.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in acetonitrile) in a quartz cuvette to UV light (254 nm) for 24 hours.

    • As a control, keep an identical solution in the dark.

    • At specified time points, withdraw an aliquot for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV scan, likely around 230 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acidic Hydrolysis Acidic Hydrolysis Stock Solution->Acidic Hydrolysis 1 M HCl, 80°C Basic Hydrolysis Basic Hydrolysis Stock Solution->Basic Hydrolysis 1 M NaOH, 80°C Oxidation Oxidation Stock Solution->Oxidation 30% H₂O₂, RT Thermal Stress Thermal Stress Stock Solution->Thermal Stress Solid, 105°C Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Solution, UV light HPLC Analysis HPLC Analysis Acidic Hydrolysis->HPLC Analysis Basic Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Peak Purity, Mass Balance

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_degradation_pathways Potential Degradation Pathways cluster_degradation_products Potential Degradation Products This compound This compound Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Oxidation Oxidation This compound->Oxidation Oxidizing Agent/Air Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base, Heat 2-methylquinoline 2-methylquinoline Photodegradation->2-methylquinoline Debromination This compound-N-oxide This compound-N-oxide Oxidation->this compound-N-oxide N-Oxidation 8-hydroxy-2-methylquinoline 8-hydroxy-2-methylquinoline Hydrolysis->8-hydroxy-2-methylquinoline SNAr

Caption: Potential degradation pathways of this compound.

How to remove unreacted starting material from 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 8-Bromo-2-methylquinoline.

Troubleshooting Guides & FAQs

Q1: My crude this compound product is a brown oil/solid. How can I purify it?

A1: A brown coloration in your crude product often indicates the presence of unreacted starting materials or byproducts from the synthesis. The appropriate purification strategy depends on the scale of your reaction and the nature of the impurities. The two most common and effective methods for purifying this compound are column chromatography and recrystallization.

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice of purification method depends on the impurity profile and the quantity of your material.

  • Column chromatography is highly effective for separating compounds with different polarities. It is ideal for removing baseline impurities and closely related byproducts. A typical solvent system for the purification of this compound is a mixture of petroleum ether and ethyl acetate.[1]

  • Recrystallization is a good option if your crude product is mostly pure and the impurities have different solubility profiles than your desired compound. Slow evaporation of an ethanol solution has been shown to yield crystals of this compound, indicating that ethanol is a suitable solvent for recrystallization.[2]

Q3: I'm seeing multiple spots on my TLC plate after synthesis. What are they likely to be?

A3: The common starting materials for the synthesis of this compound are 2-bromoaniline and crotonaldehyde.[1][3] Therefore, the additional spots on your TLC are likely to be these unreacted starting materials or intermediates. 2-bromoaniline is more polar than the quinoline product and will likely have a lower Rf value.

Q4: My column chromatography is not giving good separation. What can I do?

A4: Poor separation during column chromatography can be due to several factors:

  • Incorrect Solvent System: The polarity of the eluent is crucial. If your compounds are eluting too quickly, decrease the polarity of the solvent system (i.e., decrease the proportion of ethyl acetate to petroleum ether). If they are not moving from the baseline, increase the polarity. It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

  • Column Overloading: Using too much crude material for the size of your column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly as a slurry.

Q5: I am getting a low yield after recrystallization. How can I improve it?

A5: A low recrystallization yield can be addressed by:

  • Optimizing the Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the yield is low, it's possible the compound is too soluble in the chosen solvent even at low temperatures. You can try a different solvent or a solvent mixture.

  • Cooling Procedure: Slow cooling of the saturated solution is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Concentration of the Solution: Ensure you are starting with a saturated solution at the boiling point of the solvent to maximize the recovery of the product upon cooling.

Data Presentation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound222.0869-71White to grey solid
2-Bromoaniline172.0329-31Light yellow to brown liquid or solid

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported synthesis of this compound.[1]

  • Prepare the Column:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in petroleum ether.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Start eluting with a non-polar solvent system, such as petroleum ether/ethyl acetate (12:1 v/v).[1]

    • Gradually increase the polarity of the eluent (e.g., to 10:1 petroleum ether/ethyl acetate) to elute the desired compound.[1]

    • Collect fractions and monitor the separation using TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is based on the observation that crystals of this compound can be obtained from an ethanol solution.[2]

  • Dissolve the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualization

PurificationWorkflow Crude_Product Crude this compound (Brown oil/solid) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Single_Spot Relatively Pure (One major spot) TLC_Analysis->Single_Spot Predominantly one spot Multiple_Spots Multiple Impurities TLC_Analysis->Multiple_Spots Multiple spots Recrystallization Recrystallization (e.g., from Ethanol) Single_Spot->Recrystallization Column_Chromatography Column Chromatography (e.g., Petroleum Ether/Ethyl Acetate) Multiple_Spots->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Troubleshoot_Recrystallization Troubleshoot Recrystallization: - Change solvent - Slow cooling - Concentrate solution Recrystallization->Troubleshoot_Recrystallization Column_Chromatography->Pure_Product Troubleshoot_Column Troubleshoot Column: - Adjust solvent polarity - Check loading - Repack column Column_Chromatography->Troubleshoot_Column

Caption: Decision workflow for purifying this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromo-2-methylquinoline and 8-Chloro-2-methylquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, 8-substituted-2-methylquinolines are valuable building blocks. The choice between an 8-bromo or an 8-chloro precursor can significantly impact the efficiency and feasibility of subsequent cross-coupling reactions. This guide provides an objective comparison of the reactivity of 8-bromo-2-methylquinoline and 8-chloro-2-methylquinoline, supported by fundamental principles of organic chemistry and illustrative experimental data.

Core Reactivity Principles: The Carbon-Halogen Bond

The difference in reactivity between this compound and 8-chloro-2-methylquinoline in popular palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker and more easily broken than the C-Cl bond. This has a direct impact on the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.

Generally, the reactivity of aryl halides in these reactions follows the order: I > Br > Cl > F.[1][2] Consequently, this compound is expected to be significantly more reactive than 8-chloro-2-methylquinoline. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the activation of the more robust C-Cl bond in 8-chloro-2-methylquinoline typically necessitates more specialized and often more expensive catalysts, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, along with higher reaction temperatures.[3][4][5]

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For a substrate like this compound, standard palladium catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source with triphenylphosphine are often sufficient to achieve good to excellent yields. In contrast, the coupling of 8-chloro-2-methylquinoline would likely require more advanced catalytic systems. For instance, a study on the amination of 5-chloro-8-hydroxyquinoline reported a very long reaction time of 180 hours, highlighting the challenge of activating the C-Cl bond in such systems.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this compound would be expected to undergo amination under milder conditions than its chloro-analogue. The coupling of aryl chlorides in Buchwald-Hartwig reactions is known to be more challenging, often requiring specialized, sterically hindered ligands to facilitate the reaction.[3][4]

Quantitative Data Comparison (Illustrative)

The following table summarizes the expected differences in reaction parameters for the Suzuki-Miyaura coupling of this compound and 8-chloro-2-methylquinoline, based on general principles and data from related compounds.

ParameterThis compound8-Chloro-2-methylquinoline
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Specialized catalysts with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands)
Catalyst Loading Typically lower (e.g., 1-3 mol%)Typically higher (e.g., 2-5 mol%)
Reaction Temperature Milder (e.g., 80-100 °C)Harsher (e.g., 100-140 °C)
Reaction Time Generally shorterGenerally longer
Expected Yield Good to excellent under standard conditionsLower to good, highly dependent on optimized conditions

Experimental Protocols

Below are representative, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the typical conditions required for aryl bromides and the more demanding conditions for aryl chlorides.

Suzuki-Miyaura Coupling of an Aryl Bromide (e.g., this compound)

General Procedure:

  • To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination of an Aryl Chloride (e.g., 8-Chloro-2-methylquinoline)

General Procedure:

  • To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a bulky phosphine ligand (e.g., XPhos, 0.08 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • The tube is sealed, evacuated, and backfilled with argon.

  • 8-Chloro-2-methylquinoline (1.0 equiv.), the desired amine (1.2 equiv.), and a dry, degassed solvent such as toluene or dioxane are added via syringe.

  • The reaction mixture is heated to 100-120 °C with vigorous stirring for the required time (often 12-24 hours).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography.

Visualizing the Chemistry

The following diagrams illustrate the fundamental concepts discussed.

G General Catalytic Cycle for Cross-Coupling Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Relative Reactivity of C-X Bonds in Oxidative Addition cluster_br This compound cluster_cl 8-Chloro-2-methylquinoline reactivity C-Br Bond Lower Bond Energy Faster Oxidative Addition C-Cl Bond Higher Bond Energy Slower Oxidative Addition Higher Reactivity Higher Reactivity reactivity:f2->Higher Reactivity Favored Lower Reactivity Lower Reactivity reactivity:f5->Lower Reactivity Disfavored Milder Conditions Milder Conditions Milder Conditions->Higher Reactivity Harsher Conditions Harsher Conditions Harsher Conditions->Lower Reactivity

Caption: The relationship between C-X bond energy and reactivity in cross-coupling.

Conclusion

For researchers and drug development professionals, the choice between this compound and 8-chloro-2-methylquinoline as a synthetic intermediate has significant practical implications. This compound offers higher reactivity, allowing for the use of milder conditions and a broader range of standard catalytic systems. While 8-chloro-2-methylquinoline is often a more cost-effective starting material, its lower reactivity necessitates more forceful conditions and specialized catalysts, which can add to the overall cost and complexity of the synthesis. The decision should be based on a careful consideration of the desired reaction, available resources, and the overall synthetic strategy.

References

A Comparative Analysis of the Biological Activities of Bromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of bromoquinoline isomers, supported by available experimental data. The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom to the quinoline ring significantly alters its physicochemical characteristics and biological efficacy, making a comparative study of its positional isomers crucial for targeted drug design.

Anticancer Activity

Bromoquinoline derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. The position of the bromine atom, along with other substitutions on the quinoline ring, plays a critical role in determining their potency and selectivity.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bromoquinoline derivatives against several human cancer cell lines. This data highlights the potential of these compounds as anticancer agents.

Compound/Isomer DerivativeCancer Cell LineIC50 (µM)
5,7-dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6
HeLa (Cervical Carcinoma)6.7 - 25.6
HT29 (Colorectal Adenocarcinoma)6.7 - 25.6
6,8-dibromo-5-nitroquinolineC6 (Rat Brain Tumor)50.0
HT29 (Colorectal Adenocarcinoma)26.2
HeLa (Cervical Carcinoma)24.1
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast Adenocarcinoma)15.85 ± 3.32
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (Breast Adenocarcinoma)1.7 µg/mL
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-7 (Breast Adenocarcinoma)1.8 µg/mL
6,8-dibromo-4(3H)quinazolinone derivative (XIVd)MCF-7 (Breast Adenocarcinoma)1.83 µg/mL
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU

Antimicrobial Activity

The quinoline core is a fundamental component of many established antimicrobial drugs. The addition of a bromine atom can enhance the antimicrobial properties of the quinoline scaffold, leading to potent activity against a range of pathogenic bacteria and fungi.

Quantitative Comparison of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents the MIC values for various bromoquinoline derivatives against selected microorganisms.

Compound/Isomer DerivativeMicroorganismMIC (µg/mL)
9-bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031 - 0.063
Enterococcus faecalis0.125
7-bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureus800 - 1000
Quinoline derivative 6 Clostridium difficile1.0
Quinoline derivative 7 Clostridium difficile8.0

Enzymatic Inhibition

The mechanism of action for many quinoline derivatives involves the inhibition of crucial enzymes involved in cellular processes. A primary target for many antimicrobial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] In the context of anticancer activity, some bromoquinoline derivatives have been shown to inhibit human topoisomerase I.[2]

Due to a lack of direct comparative studies on the enzyme inhibitory activity of the seven bromoquinoline positional isomers, a quantitative data table is not currently available. However, the known inhibitory actions of quinoline derivatives suggest that bromoquinoline isomers likely exhibit inhibitory effects on these and other enzymes, representing a promising area for future research.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in the evaluation of the biological activities of bromoquinoline isomers.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Bromoquinoline isomer derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivatives and a positive control (e.g., Doxorubicin) for a specified incubation period (typically 24-72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate the plates to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Bromoquinoline isomer derivatives

  • Positive control (e.g., a standard antibiotic)

  • Solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum in a suitable broth.

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of the MHA plates.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the bromoquinoline derivative solution to the wells. A solvent control and a positive control should also be included.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plates B Incubate Overnight for Adherence A->B C Prepare Serial Dilutions of Bromoquinoline Isomers B->C D Treat Cells with Compounds C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate for Formazan Formation F->G H Add Solubilizing Agent (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Caption: Workflow for in vitro cytotoxicity screening of bromoquinoline isomers.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Bromoquinoline Bromoquinoline Derivative Bromoquinoline->PI3K Bromoquinoline->Akt Bromoquinoline->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by bromoquinoline derivatives.

References

Validating the Structure of 8-Bromo-2-methylquinoline using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the structure of 8-Bromo-2-methylquinoline using mass spectrometry. By comparing its expected mass spectrum with that of a known analogue, 2-methylquinoline, we can confidently identify the compound and confirm its structure. This document outlines the expected fragmentation patterns, presents comparative data in a tabular format, details the experimental protocols, and provides visual diagrams of the fragmentation pathways and experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] Accurate structural confirmation is a critical step in the drug development pipeline to ensure the identity and purity of synthesized molecules. Mass spectrometry is a powerful analytical technique for this purpose, providing information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. This guide focuses on the validation of this compound by comparing its mass spectrometric data with that of the well-characterized, structurally similar compound, 2-methylquinoline.

Comparative Analysis of Mass Spectra

The primary method for structural validation in this context is Electron Ionization Mass Spectrometry (EI-MS). In EI-MS, the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Expected Mass Spectrum of this compound

The molecular formula for this compound is C₁₀H₈BrN.[1][2] Its monoisotopic mass is approximately 220.98 Da.[2] Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, any bromine-containing fragment will appear as a pair of peaks (an M and M+2 peak) of similar intensity, separated by 2 m/z units.

The molecular ion peak for this compound is expected at m/z 221 and 223, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Comparison with 2-Methylquinoline

2-Methylquinoline (also known as quinaldine) has the chemical formula C₁₀H₉N and a molecular weight of approximately 143.19 g/mol .[3][4][5] Its mass spectrum serves as an excellent reference for understanding the fragmentation of the core quinoline structure. The mass spectrum of 2-methylquinoline shows a prominent molecular ion peak at m/z 143.[3][6]

Data Summary

Analyte Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion (m/z) Key Expected Fragments (m/z)
This compoundC₁₀H₈BrN222.08[1][2]221/223142 (loss of Br), 115
2-MethylquinolineC₁₀H₉N143.19[5]143[3][6]142 (loss of H), 115

Experimental Protocols

Mass Spectrometry Analysis

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation : A dilute solution of the analyte (this compound or 2-methylquinoline) is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI)

    • Ionization Energy : 70 eV

    • Source Temperature : 230 °C

    • Quadrupole Temperature : 150 °C

    • Mass Range : m/z 40-300

Visualizing the Fragmentation and Workflow

Fragmentation Pathway of this compound

The following diagram illustrates the expected primary fragmentation pathway of this compound upon electron ionization.

G Predicted EI-MS Fragmentation of this compound M This compound C₁₀H₈BrN m/z = 221/223 F1 [M-Br]⁺ C₁₀H₈N⁺ m/z = 142 M->F1 - Br• F2 [M-Br-HCN]⁺ C₉H₆⁺ m/z = 115 F1->F2 - HCN

Caption: Predicted EI-MS Fragmentation of this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental process for validating the structure of this compound.

G Experimental Workflow for Structural Validation cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound GCMS GC-MS Analysis (EI) Sample->GCMS Standard 2-Methylquinoline Standard->GCMS Spectrum_Sample Mass Spectrum of This compound GCMS->Spectrum_Sample Spectrum_Standard Mass Spectrum of 2-Methylquinoline GCMS->Spectrum_Standard Comparison Compare Fragmentation Patterns Spectrum_Sample->Comparison Spectrum_Standard->Comparison Validation Structural Validation Comparison->Validation

Caption: Experimental Workflow for Structural Validation.

Conclusion

The structural validation of this compound can be effectively achieved through mass spectrometry. The key identifiers are the molecular ion peaks at m/z 221 and 223, which confirm the presence of bromine, and the fragmentation pattern, particularly the loss of a bromine radical to yield a fragment at m/z 142. By comparing this data with the mass spectrum of 2-methylquinoline, researchers can confidently confirm the identity of the synthesized compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Spectroscopic Guide to 8-Bromo-2-methylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Spectroscopic Signatures of 8-Bromo-2-methylquinoline with Chloro, Iodo, and Unsubstituted Analogs, Supported by Experimental Data.

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound, a significant intermediate in pharmaceutical development. Its spectral characteristics are compared against its chloro and iodo analogs, as well as the parent compound, 2-methylquinoline. This objective comparison, supported by available experimental data, aims to facilitate the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its selected analogs.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
This compound Data not available in the searched resources.
8-Chloro-2-methylquinoline Data not available in the searched resources.
8-Iodo-2-methylquinoline Data not available in the searched resources.
2-Methylquinoline Aromatic C-H stretch, C=C and C=N ring stretching, CH₃ bending vibrations are expected in the regions 3100-3000, 1600-1400, and ~1380 cm⁻¹ respectively.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventChemical Shifts (δ, ppm)
This compound [1]CDCl₃2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline H-3, H-6), 7.73 (dd, J=8.0, 1.2 Hz, 1H, quinoline H-7), 8.02 (m, 2H, quinoline H-4, H-5)
8-Chloro-2-methylquinoline CDCl₃2.83 (s, 3H, CH₃), 7.38 (m, 2H, quinoline H-3, H-6), 7.80 (d, J=7.2 Hz, 1H, quinoline H-7), 8.00 (d, J=8.4 Hz, 1H, quinoline H-4), 8.03 (d, J=8.0 Hz, 1H, quinoline H-5)
8-Iodo-2-methylquinoline Data not available in the searched resources.
2-Methylquinoline Data available in spectral databases.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventChemical Shifts (δ, ppm)
This compound Data not available in the searched resources.
8-Chloro-2-methylquinoline Data not available in the searched resources.
8-Iodo-2-methylquinoline Data not available in the searched resources.
2-Methylquinoline Data available in spectral databases.
Mass Spectrometry (MS)
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound [1]C₁₀H₈BrN222.08M⁺ peaks at m/z 221 and 223 (due to ⁷⁹Br and ⁸¹Br isotopes) are expected.
8-Chloro-2-methylquinoline C₁₀H₈ClN177.63M⁺ peaks at m/z 177 and 179 (due to ³⁵Cl and ³⁷Cl isotopes) are expected.
8-Iodo-2-methylquinoline [2]C₁₀H₈IN269.08A prominent M⁺ peak at m/z 269 is expected.
2-Methylquinoline C₁₀H₉N143.19A prominent M⁺ peak at m/z 143 is expected.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for quinoline derivatives and can be adapted for the specific compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified quinoline derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and label it appropriately.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Collect a background spectrum of the empty ATR crystal before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • For solid samples, dissolve a small amount in a volatile solvent (e.g., methanol, dichloromethane).

  • For direct infusion, load the solution into a syringe for injection into the mass spectrometer.

  • For GC-MS, dilute the solution to an appropriate concentration for injection into the gas chromatograph.

Data Acquisition:

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source. This can be a standalone instrument or coupled with a Gas Chromatograph (GC-MS).

  • Parameters:

    • Ionization energy: 70 eV (standard for EI).

    • Mass range: A range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).

    • For GC-MS, the GC method (temperature program, column type) must be optimized to separate the compound of interest from any impurities.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, highlighting the logical relationships between the different stages of the process.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis/ Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR FTIR Spectroscopy Dissolution->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity, Environment) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Navigating the Synthesis of 8-Bromo-2-methylquinoline: A Comparative Guide to Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 8-Bromo-2-methylquinoline, a crucial building block in medicinal chemistry, is no exception. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, presenting supporting experimental data and detailed protocols to inform catalyst selection and process optimization.

The synthesis of this compound is most commonly achieved through a variation of the Skraup-Doebner-von Miller reaction, which involves the condensation of 2-bromoaniline with an α,β-unsaturated aldehyde, typically crotonaldehyde. The choice of catalyst in this reaction is critical, directly influencing the reaction yield, time, and overall efficiency. This guide compares a traditional mixed acid catalytic system with a modern, reusable solid acid catalyst.

Catalyst Performance: A Head-to-Head Comparison

The efficacy of different catalytic approaches for the synthesis of this compound is summarized in the table below. The data highlights a significant difference in yield between the traditional mixed acid system and a modern heterogeneous catalyst.

Catalyst SystemReactantsOxidizing AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Boric acid / HCl / Anhydrous ZnCl₂2-Bromoaniline, Crotonaldehyde2-Bromonitrobenzene100452.0[1]
Nafion® NR502-Bromoaniline, Propionaldehyde*-Not SpecifiedNot Specified92[2]

*Note: The synthesis using Nafion® NR50 produced 8-Bromo-2-ethyl-3-methylquinoline, a structurally similar compound, from 2-bromoaniline and propionaldehyde. This data is included to showcase the potential of modern heterogeneous catalysts in similar transformations.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a related derivative using the compared catalytic systems are provided below.

Protocol 1: Synthesis of this compound using a Mixed Acid System[1]

Materials:

  • 2-bromoaniline (0.05 mol)

  • Boric acid (3.10 g)

  • 18% Hydrochloric acid (50 ml)

  • Crotonaldehyde (0.06 mol)

  • 2-bromonitrobenzene (0.01 mol)

  • Anhydrous Zinc Chloride (equimolar to 2-bromoaniline)

  • 2-propanol

  • Concentrated Ammonia solution

Procedure:

  • A solution of 2-bromoaniline, boric acid, and 18% HCl is heated to reflux.

  • A mixture of crotonaldehyde and 2-bromonitrobenzene is slowly added with stirring over 1 hour.

  • The reaction mixture is stirred at 100°C (373 K) for another 2.5 hours.

  • An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 0.5 hours.

  • After the reaction is complete, the solution is cooled in an ice bath.

  • The crude brown solid is filtered and washed with 2-propanol.

  • The solid is dissolved in water and neutralized with concentrated ammonia solution to a pH of 8 to precipitate the product.

  • The product is filtered, washed, and air-dried.

Protocol 2: Synthesis of 8-Bromo-2-ethyl-3-methylquinoline using Nafion® NR50[2]

While the specific protocol for this compound is not provided in the source, a general procedure for the synthesis of substituted quinolines using Nafion® NR50 under microwave irradiation is described. The following is an adapted protocol based on the synthesis of the closely related 8-Bromo-2-ethyl-3-methylquinoline.

Materials:

  • 2-bromoaniline

  • Propionaldehyde

  • Nafion® NR50

General Procedure (Adapted):

  • A mixture of 2-bromoaniline and propionaldehyde is subjected to microwave irradiation in the presence of Nafion® NR50.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the catalyst is separated by filtration.

  • The product is isolated and purified using standard techniques such as column chromatography.

Visualizing the Synthesis Workflow and Catalyst Selection

To further clarify the experimental process and the logic behind catalyst selection, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 2-Bromoaniline + Crotonaldehyde Heating Heating (Reflux / Microwave) Reactants->Heating Catalyst Catalytic System Catalyst->Heating Solvent Solvent (e.g., HCl) Solvent->Heating Stirring Stirring Heating->Stirring Neutralization Neutralization Stirring->Neutralization Extraction Extraction / Filtration Neutralization->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

G cluster_Traditional Traditional Approach cluster_Modern Modern Approach Catalyst_Choice Catalyst Selection Mixed_Acid Mixed Acid System (e.g., HCl/ZnCl2) Catalyst_Choice->Mixed_Acid Heterogeneous Heterogeneous Catalyst (e.g., Nafion® NR50) Catalyst_Choice->Heterogeneous Pros_Trad Pros: - Well-established Mixed_Acid->Pros_Trad Cons_Trad Cons: - Lower Yield - Harsh Conditions - Difficult Separation Mixed_Acid->Cons_Trad Pros_Modern Pros: - High Yield - Reusable Catalyst - Milder Conditions Heterogeneous->Pros_Modern Cons_Modern Cons: - Higher Initial Cost - May require optimization Heterogeneous->Cons_Modern

Decision matrix for catalyst selection in quinoline synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through the Skraup-Doebner-von Miller reaction. While the traditional mixed acid system provides a viable route, modern heterogeneous catalysts like Nafion® NR50 show significant promise for achieving higher yields under potentially more environmentally friendly conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, cost considerations, and the importance of catalyst reusability. Further research into the direct application of heterogeneous catalysts for the synthesis of this compound is warranted to fully optimize this important transformation.

References

Unmasking the Isotopic Signature: A Mass Spectrometry Comparison of 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the mass spectrum of 8-Bromo-2-methylquinoline reveals a characteristic isotopic pattern, a direct consequence of the natural abundance of bromine's stable isotopes. This guide provides a comparative analysis of its mass spectrometric fingerprint against its non-brominated counterpart, 2-methylquinoline, offering researchers a clear understanding of this distinguishing feature.

The presence of a bromine atom in a molecule imparts a unique and readily identifiable signature in its mass spectrum. This is due to the existence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance.[1][2][3] This 1:1 isotopic ratio results in a pair of peaks of almost equal intensity for any bromine-containing fragment in the mass spectrum, separated by two mass-to-charge units (m/z). This guide delves into the analysis of this isotopic pattern for this compound.

Comparative Analysis of Isotopic Patterns

The most direct way to observe the influence of the bromine atom on the mass spectrum is to compare the molecular ion region of this compound with that of 2-methylquinoline.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected Molecular Ion Peaks (m/z)Key to Isotopic Pattern
This compoundC₁₀H₈BrN220.9840[M]⁺ at ~221 and [M+2]⁺ at ~223The presence of bromine results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
2-methylquinolineC₁₀H₉N143.0735[M]⁺ at ~143A single major molecular ion peak is observed, with a much smaller [M+1]⁺ peak due to the natural abundance of ¹³C.

Table 1: Comparison of the expected molecular ion patterns of this compound and 2-methylquinoline.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

The data presented in this guide is based on standard electron impact mass spectrometry protocols for the analysis of small organic molecules.

Instrumentation: A high-resolution mass spectrometer equipped with an electron impact (EI) ionization source is utilized.

Sample Introduction: A dilute solution of the analyte (this compound or 2-methylquinoline) in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or a gas chromatography (GC) inlet.

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: An electron multiplier or a similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizing the Isotopic Pattern

The following diagram illustrates the expected isotopic distribution for the molecular ion of this compound.

Isotopic_Pattern m/z_221 m/z = 221 m/z_223 m/z = 223 M_peak [M]⁺ (C₁₀H₈⁷⁹BrN)⁺ M2_peak [M+2]⁺ (C₁₀H₈⁸¹BrN)⁺

Caption: Expected isotopic pattern for this compound.

Fragmentation Pathway Analysis

While the primary focus is the isotopic pattern, it is noteworthy that the fragmentation of this compound will also exhibit this characteristic bromine signature for any fragment retaining the bromine atom. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals.

Fragmentation_Pathway M [C₁₀H₈BrN]⁺˙ m/z ≈ 221, 223 Frag1 [C₁₀H₇BrN]⁺˙ Loss of H˙ M->Frag1 - H˙ Frag2 [C₉H₆BrN]⁺ Loss of CH₂ M->Frag2 - CH₂ Frag3 [C₁₀H₈N]⁺ Loss of Br˙ M->Frag3 - Br˙

Caption: Potential fragmentation pathways for this compound.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Bromo-2-methylquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-bromo-2-methylquinoline derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented is collated from recent scientific literature, offering objective analysis supported by experimental data to aid in the strategic design of novel therapeutic compounds.

Introduction: The Quinoline Scaffold in Anticancer Research

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] The versatility of the quinoline structure allows for substitutions at various positions, which can modulate its therapeutic effects.[1] The introduction of a bromine atom, particularly at the C-8 position, often enhances the biological potency of the quinoline core. This guide focuses specifically on derivatives of this compound, exploring how further structural modifications influence their antiproliferative activity.

Structure-Activity Relationship (SAR) Analysis

The anticancer efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the core structure. For brominated quinolines, several key structural features have been identified as critical modulators of activity.

  • Importance of the C-8 Position: A hydroxyl group at the C-8 position of the quinoline ring is often crucial for enhanced anticancer potential.[3][4]

  • Effect of Bromination: The introduction of bromine atoms, especially at positions 5 and 7, significantly boosts antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline demonstrates notably higher potency than its monobrominated counterpart.[3]

  • Influence of Other Substituents: The addition of other functional groups, such as cyano (CN) or nitro (NO₂), in conjunction with bromine, can further amplify anticancer effects.[3][5] Studies show that 5,7-dicyano-8-hydroxyquinoline is a highly potent compound, suggesting a synergistic effect of electron-withdrawing groups at these positions.[3][4] Similarly, the presence of a nitro group at C-5 on a 6,8-dibromoquinoline scaffold results in remarkable inhibitory activity.[5]

The logical relationship between these structural modifications and the resulting biological activity is visualized in the diagram below.

SAR_Logic cluster_core Quinoline Core Modification cluster_synergy Synergistic Substitutions cluster_mechanism Mechanism of Action A 8-Hydroxyquinoline (Baseline Activity) B Add Bromo Group(s) (e.g., at C-7 or C-5, C-7) A->B C Increased Antiproliferative Activity B->C Enhances Potency D Brominated 8-Hydroxyquinoline C->D E Add Electron-Withdrawing Groups (e.g., -CN, -NO₂) D->E F Significantly Increased Antiproliferative Activity E->F Synergistic Effect G Potent Derivatives (e.g., 5,7-Dibromo- or 5,7-Dicyano-8-hydroxyquinoline) F->G H Inhibition of Topoisomerase I G->H I Induction of Apoptosis G->I

A diagram illustrating the structure-activity relationship logic for substituted quinolines.
Comparative Performance Data: In Vitro Cytotoxicity

The antiproliferative effects of various brominated quinoline derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which measure a compound's potency, are summarized below. Lower IC₅₀ values indicate greater potency.

Compound IDR5R7R8Cell LineIC₅₀ (µg/mL)Reference
1 HHOHC6>50[3]
2 BrBrOHC612.3[3]
3 HBrOHC625.6[3]
4 HCNOHC613.2[3]
5 CNCNOHC66.7[4]
6 NO₂HBrHT2926.2 (µM)[5]
7 BrBrOCH₃C6, HeLa, HT295.45 - 9.6[5][6]

Table 1: Comparative in vitro antiproliferative activity of substituted quinoline derivatives.

Potential Mechanism of Action

Several potent brominated quinoline derivatives are believed to exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key cellular enzymes.[4][5] One of the primary molecular targets identified is Topoisomerase I, an enzyme critical for DNA replication and repair.[4][5] By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately trigger cell death in cancer cells.

Mechanism_Pathway Compound Bromo-Quinoline Derivative TopoI Topoisomerase I Compound->TopoI inhibits DNA DNA Replication & Repair TopoI->DNA enables Damage DNA Damage Accumulation DNA->Damage disruption leads to Apoptosis Apoptosis (Cell Death) Damage->Apoptosis triggers

Proposed mechanism of action for bromo-quinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound and the evaluation of its anticancer activity.

Synthesis of this compound

This protocol is adapted from established chemical synthesis methods for quinoline derivatives.[7]

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Bromoaniline, Crotonaldehyde Reaction Reaction: Reflux with HCl, Boric Acid, ZnCl₂ Start->Reaction Workup Workup: Cooling, Filtration, Neutralization (NH₃·H₂O) Reaction->Workup Purify Purification: Recrystallization (Ethanol) Workup->Purify Product Product: This compound Purify->Product

General workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 ml) is heated to reflux in a round-bottom flask.[7]

  • Addition of Reagents: A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is added slowly to the refluxing solution with stirring over 1 hour.[7]

  • Heating and Catalyst Addition: The reaction mixture is stirred at 373 K (100 °C) for an additional 2.5 hours. Subsequently, an equimolar amount of anhydrous zinc chloride (ZnCl₂) is added, and the mixture is stirred vigorously for 30 minutes.[7]

  • Isolation of Crude Product: After the reaction is complete, the solution is cooled in an ice bath. The crude brown solid that precipitates is collected by filtration and washed with 2-propanol.[7]

  • Neutralization: The crude solid is dissolved in water and neutralized with a concentrated ammonium hydroxide solution to a pH of 8.[7]

  • Purification: The resulting product is collected by filtration, air-dried, and purified by recrystallization from ethanol to yield pure this compound.[7]

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, HT29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (<0.5%). The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[1]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere containing 5% CO₂.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.[6]

  • Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

References

Purity Assessment of Synthesized 8-Bromo-2-methylquinoline: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinical application. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 8-Bromo-2-methylquinoline, an important intermediate in the pharmaceutical industry.[1] The following sections detail two distinct reversed-phase HPLC (RP-HPLC) methods and present a side-by-side comparison of their performance based on experimental data.

Comparative Analysis of HPLC Methods

The purity of a synthesized batch of this compound was assessed using two different RP-HPLC methods to evaluate the impact of stationary phase selectivity on the separation of the main compound from its potential impurities. Potential impurities can include starting materials such as 2-bromoaniline and crotonaldehyde, as well as side-products from the Skraup synthesis, a common method for quinoline synthesis.

Method A employs a standard C18 column, which separates compounds primarily based on their hydrophobicity. Method B utilizes a Phenyl-Hexyl column, which introduces π-π interactions as an additional separation mechanism, potentially offering different selectivity for aromatic compounds like quinoline derivatives.

Below is a summary of the quantitative data obtained from the analysis of a sample of synthesized this compound using both methods.

Table 1: Comparison of HPLC Method Performance for Purity Assessment of this compound

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Main Peak (this compound)
Retention Time (min)8.529.25
Peak Area (%)99.5099.48
Tailing Factor1.11.2
Impurity 1 (2-bromoaniline)
Retention Time (min)3.214.56
Peak Area (%)0.250.26
Resolution18.215.8
Impurity 2 (Unidentified Side-Product)
Retention Time (min)7.988.51
Peak Area (%)0.150.16
Resolution2.13.5
Impurity 3 (Unidentified Side-Product)
Retention Time (min)9.1510.53
Peak Area (%)0.100.10
Resolution2.54.2
Calculated Purity (%) 99.50 99.48

Experimental Protocols

A detailed methodology for the standard RP-HPLC method (Method A) is provided below. This protocol serves as a robust starting point for the purity analysis of this compound.

Standard RP-HPLC Method (Method A)

This protocol outlines a reliable method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water (both HPLC grade) with 0.1% trifluoroacetic acid (TFA). The gradient elution allows for the effective separation of the main compound from potential impurities with varying polarities.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared in a diluent (e.g., Acetonitrile/water 50:50 v/v). Working standards of various concentrations are prepared by serial dilution for linearity assessment.

    • Sample Solution: The synthesized this compound is accurately weighed and dissolved in the diluent to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength).

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 30% ACN

    • 2-15 min: 30% to 80% ACN

    • 15-18 min: 80% ACN

    • 18-20 min: 80% to 30% ACN

    • 20-25 min: 30% ACN (equilibration)

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of synthesized this compound.

HPLC_Workflow cluster_synthesis Synthesis & Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis synthesis Synthesis of This compound dissolution Dissolve Sample in Diluent synthesis->dissolution Crude Product filtration Filter through 0.45 µm Syringe Filter dissolution->filtration injection Inject into HPLC System filtration->injection Prepared Sample separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) injection->separation detection UV Detection at 254 nm separation->detection Eluted Components integration Peak Integration & Area Calculation detection->integration Chromatogram purity Purity Calculation (% Area Normalization) integration->purity report Generate Analysis Report purity->report

Caption: HPLC Purity Assessment Workflow.

Discussion of Comparative Results

Both Method A and Method B demonstrate their suitability for the purity assessment of this compound, with both methods calculating a purity of approximately 99.5%. However, the difference in the stationary phase chemistry leads to notable variations in selectivity, particularly for closely eluting impurities.

Method B, utilizing the Phenyl-Hexyl column, provided a significantly better resolution for Impurity 2 and Impurity 3, which are likely structurally similar to the main compound. The enhanced resolution is attributed to the alternative selectivity offered by the phenyl stationary phase through π-π stacking interactions with the aromatic quinoline ring system. This highlights the importance of screening different column chemistries during method development to ensure the most robust separation of all potential impurities. The choice of mobile phase pH is also a critical factor that can significantly affect the retention and peak shape of ionizable compounds like quinolines.[2][3]

References

A Comparative Guide to the Crystallographic Structures of 8-Bromo-2-methylquinoline and Its Analog, 5,7-Dibromo-2-methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystallography data for 8-Bromo-2-methylquinoline and its analog, 5,7-Dibromo-2-methylquinolin-8-ol. The information presented is intended to support research and development efforts in medicinal chemistry and materials science by offering a clear, quantitative comparison of their solid-state structures.

Introduction

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its structural analogs are of significant interest for exploring structure-activity relationships and developing novel compounds with tailored properties. This guide focuses on the single-crystal X-ray diffraction data of this compound and an exemplary analog, 5,7-Dibromo-2-methylquinolin-8-ol, to highlight the impact of substitution on their crystal packing and molecular geometry.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for this compound and 5,7-Dibromo-2-methylquinolin-8-ol, providing a direct comparison of their structural properties.

Crystal Data and Structure Refinement
ParameterThis compound[1]5,7-Dibromo-2-methylquinolin-8-ol[1]
Empirical Formula C₁₀H₈BrNC₁₀H₇Br₂NO
Formula Weight 222.08316.99
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
a (Å) 5.0440 (17)22.2221 (5)
b (Å) 13.467 (4)4.0479 (1)
c (Å) 13.391 (4)21.7221 (4)
β (°) 97.678 (4)102.167 (1)
Volume (ų) 901.4 (5)1910.07 (7)
Z 48
Temperature (K) 29193
Radiation Mo KαMo Kα
Reflections Collected 466813437
Independent Reflections 17651727
R(int) 0.1560.025
Final R indices [I>2σ(I)] R₁ = 0.071, wR₂ = 0.195R₁ = 0.017, wR₂ = 0.046

Experimental Protocols

The methodologies employed for the synthesis and X-ray crystallographic analysis of both compounds are detailed below.

Synthesis and Crystallization

This compound:

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) was heated to reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then slowly added with stirring over one hour. The reaction mixture was stirred at 373 K for an additional 2.5 hours, followed by the addition of anhydrous ZnCl₂ with vigorous stirring for 30 minutes. After cooling, the crude product was filtered, washed, dissolved in water, and neutralized with concentrated NH₃·H₂O to a pH of 8. The resulting solid was filtered, air-dried, and crystals suitable for X-ray analysis were obtained by slow evaporation from an ethanol solution at room temperature.[1]

5,7-Dibromo-2-methylquinolin-8-ol:

To a mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and NaHCO₃ (5 g) in methanol (50 ml), a solution of bromine (5 ml) in methanol (50 ml) was added. The mixture was stirred for 5 minutes at room temperature, after which Na₂SO₃ (2.5 g) was added. The resulting mixture was filtered and washed with water (100 ml). The collected white solid was dried under vacuum. Single crystals suitable for X-ray diffraction were obtained by recrystallization from boiling ethanol with subsequent slow cooling to room temperature.[1]

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected using a Bruker SMART APEX CCD diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Experimental Workflow

The general workflow for single-crystal X-ray crystallography is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

References

A Comparative Guide to the Synthesis of 8-Bromo-2-methylquinoline: Traditional vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 8-Bromo-2-methylquinoline, a valuable building block in medicinal chemistry, is traditionally synthesized via methods rooted in classic name reactions. This guide provides a comparative analysis of an established route and a proposed modern alternative, offering insights into their respective methodologies and performance metrics.

This report details a conventional Doebner-von Miller-type synthesis and explores a prospective microwave-assisted route, providing detailed experimental protocols and a quantitative comparison to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through the acid-catalyzed reaction of 2-bromoaniline with crotonaldehyde. This reaction, a variation of the Doebner-von Miller synthesis, is a reliable and well-documented method. As a benchmark for new synthetic strategies, a microwave-assisted approach is proposed, which holds the potential for significant improvements in reaction time and efficiency.

ParameterEstablished Route: Doebner-von Miller SynthesisProposed New Route: Microwave-Assisted Synthesis
Starting Materials 2-Bromoaniline, Crotonaldehyde2-Bromoaniline, Crotonaldehyde
Catalyst/Reagents Hydrochloric Acid, Boric Acid, 2-BromonitrobenzeneLewis or Brønsted Acid (e.g., ZnCl₂, p-TsOH)
Solvent Aqueous HClHigh-boiling polar solvent (e.g., DMF, NMP) or solvent-free
Reaction Temperature 100°C (Reflux)120-180°C (Microwave Irradiation)
Reaction Time 4 hours10-30 minutes
Reported Yield 52.0% - 62.7%Potentially higher (Hypothesized)
Work-up Neutralization, Filtration, RecrystallizationExtraction, Column Chromatography
Key Advantages Well-established, readily available reagents.Drastically reduced reaction time, potential for higher yield and cleaner reaction profile.
Key Disadvantages Long reaction time, use of hazardous oxidizing agents.Requires specialized microwave reactor, optimization may be required.

Experimental Protocols

Established Route: Doebner-von Miller Synthesis

This protocol is adapted from a documented procedure for the synthesis of this compound.[1]

Materials:

  • 2-bromoaniline (0.05 mol)

  • Boric acid (3.10 g)

  • 18% Hydrochloric acid (50 ml)

  • Crotonaldehyde (0.06 mol)

  • 2-bromonitrobenzene (0.01 mol)

  • Anhydrous Zinc Chloride (ZnCl₂) (equimolar to 2-bromoaniline)

  • 2-propanol

  • Concentrated ammonium hydroxide solution

Procedure:

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux in a round-bottom flask equipped with a condenser.

  • A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is added slowly with stirring over a period of 1 hour.

  • The reaction mixture is stirred at 100°C for an additional 2.5 hours.

  • An equimolar amount of anhydrous ZnCl₂ is added, and the mixture is stirred vigorously for 30 minutes.

  • After completion, the reaction solution is cooled in an ice bath.

  • The crude brown solid is filtered and washed with 2-propanol.

  • The solid is dissolved in water and neutralized with a concentrated ammonium hydroxide solution to a pH of 8.

  • The precipitated product is cooled, filtered, and air-dried to yield this compound.

Proposed New Route: Microwave-Assisted Synthesis

This proposed protocol is based on the principles of microwave-assisted organic synthesis and adaptations of conventional Doebner-von Miller reactions.

Materials:

  • 2-bromoaniline

  • Crotonaldehyde

  • A suitable Lewis or Brønsted acid catalyst (e.g., ZnCl₂, p-TsOH)

  • A high-boiling polar solvent (e.g., DMF, NMP), or solvent-free conditions can be explored.

Procedure:

  • In a microwave-safe reaction vessel, combine 2-bromoaniline, crotonaldehyde (1.2 equivalents), and the chosen catalyst (e.g., 10 mol% ZnCl₂).

  • If using a solvent, add a minimal amount of DMF or NMP.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 15 minutes). The reaction progress can be monitored by TLC.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the established and proposed synthetic routes.

established_synthesis start Starting Materials (2-Bromoaniline, Crotonaldehyde) reflux Reflux with HCl, Boric Acid and Oxidizing Agent start->reflux zncl2 Addition of ZnCl₂ reflux->zncl2 workup Aqueous Work-up (Neutralization, Filtration) zncl2->workup product This compound workup->product microwave_synthesis start Starting Materials (2-Bromoaniline, Crotonaldehyde) mw Microwave Irradiation with Catalyst start->mw extraction Solvent Extraction mw->extraction purification Column Chromatography extraction->purification product This compound purification->product reaction_mechanism aniline 2-Bromoaniline michael Michael Addition aniline->michael crotonaldehyde Crotonaldehyde crotonaldehyde->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation product This compound oxidation->product

References

A Comparative Analysis of the Neuroprotective Effects of Quinoline Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a critical frontier in the fight against neurodegenerative diseases. Among the vast landscape of heterocyclic compounds, quinoline derivatives have emerged as a particularly promising class, exhibiting a diverse range of biological activities that combat the multifaceted nature of neuronal damage. This guide provides a comparative analysis of the neuroprotective effects of various quinoline derivatives, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid in the development of next-generation therapeutics.

The neuroprotective potential of quinoline derivatives stems from their versatile chemical scaffold, which allows for modifications that can target multiple pathological pathways implicated in neurodegeneration. These pathways include oxidative stress, neuroinflammation, excitotoxicity, and apoptosis. Many quinoline-based compounds act as potent antioxidants, acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors, and modulators of crucial signaling cascades like the Nrf2 and NF-κB pathways.[1][2][3]

Comparative Efficacy of Neuroprotective Quinoline Derivatives

The neuroprotective efficacy of quinoline derivatives is often quantified by their ability to protect neuronal cells from various toxic insults. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of different derivatives.

Table 1: In Vitro Neuroprotective Effects of Various Quinoline Derivatives

DerivativeCell LineNeurotoxic InsultOutcome MeasureResultReference
HTHQ SH-SY5YRotenoneCell Viability (MTT Assay)Significant increase in cell viability at 25 and 50 mg/kg[4]
DHQ SH-SY5YMPP+Cell Viability (MTT Assay)Dose-dependent increase in cell viability[5]
8-Hydroxyquinoline SH-SY5YHigh Glucose (120 mM)Cell Viability (MTT Assay)Significant reduction in neuronal cell death at 1 µM[6]
Nitroxoline SH-SY5YHigh Glucose (120 mM)Cell Viability (MTT Assay)Significant reduction in neuronal cell death at 1 µM[6]
5-Chloro-8-quinolinol SH-SY5YHigh Glucose (120 mM)Cell Viability (MTT Assay)Significant reduction in neuronal cell death at 1 µM[6]
Quinolylnitrone QN23 N/A6-hydroxydopamine (6-OHDA)NeuroprotectionSignificant neuroprotective activity[7]
Compound 7a N/AN/APDE5 Inhibition (IC50)0.27 nM[8]
Compound 3f N/AN/AeeAChE Inhibition (IC50)1.3 µM[9]
Compound 3f N/AN/AeqBuChE Inhibition (IC50)0.81 µM[9]

Table 2: In Vivo Neuroprotective Effects of Select Quinoline Derivatives

DerivativeAnimal ModelPathological ConditionKey FindingsReference
HTHQ RatRotenone-induced Parkinson's DiseaseReduced oxidative stress, improved motor coordination, attenuated histopathological changes.[4] More effective than rasagiline in many aspects.[4][4]
DHQ RatCerebral Ischemia/ReperfusionReduced histopathological changes, decreased oxidative stress markers, inhibited inflammation and apoptosis.[5]
Compound 7a MouseAlzheimer's Disease ModelRescued synaptic and memory defects.[8]

Key Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are mediated through a variety of molecular mechanisms. Understanding these pathways is crucial for the rational design of novel and more effective therapeutic agents.

Antioxidant and Anti-inflammatory Pathways

A primary mechanism of action for many quinoline derivatives is the mitigation of oxidative stress and neuroinflammation. Compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and its tetrahydro-analogue (HTHQ) have been shown to directly scavenge free radicals and modulate the expression of key antioxidant enzymes.[4][5] This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[10][11]

Simultaneously, these derivatives can suppress neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][12][13] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines and other inflammatory mediators. By inhibiting NF-κB, quinoline derivatives can reduce the production of these harmful molecules, thereby protecting neurons from inflammatory damage.

G cluster_0 Cellular Stressors cluster_1 Therapeutic Intervention cluster_5 Gene Transcription cluster_6 Cellular Outcome Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inflammatory Stimuli Inflammatory Stimuli IκBα IκBα Inflammatory Stimuli->IκBα Quinoline Derivatives Quinoline Derivatives Nrf2 Nrf2 Quinoline Derivatives->Nrf2 Activates NF-κB NF-κB Quinoline Derivatives->NF-κB Inhibits Antioxidant Gene Expression (e.g., HO-1, NQO1) Antioxidant Gene Expression (e.g., HO-1, NQO1) Neuroprotection Neuroprotection Antioxidant Gene Expression (e.g., HO-1, NQO1)->Neuroprotection Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) Neuroinflammation Neuroinflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β)->Neuroinflammation Keap1->Nrf2 Inhibits IκBα->NF-κB Inhibits Nrf2->Antioxidant Gene Expression (e.g., HO-1, NQO1) Promotes NF-κB->Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) Promotes

Caption: Quinoline derivatives can promote neuroprotection by activating the Nrf2 pathway and inhibiting the NF-κB pathway.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. Several quinoline derivatives have demonstrated the ability to inhibit apoptotic processes in neurons.[5] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins and inhibiting the activity of caspases, which are key executioner enzymes in the apoptotic cascade.

experimental_workflow A Neuronal Cell Culture (e.g., SH-SY5Y) B Pre-treatment with Quinoline Derivative A->B C Induction of Neurotoxicity (e.g., MPP+, Rotenone) B->C D Incubation C->D E Assessment of Neuroprotection D->E F MTT Assay (Cell Viability) E->F G TUNEL Assay (Apoptosis) E->G H Western Blot (Protein Expression) E->H I Antioxidant Capacity Assays (e.g., DPPH, ABTS) E->I

Caption: A typical workflow for evaluating the neuroprotective effects of quinoline derivatives in vitro.

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed experimental protocols are essential. Below are methodologies for key assays commonly used to evaluate the neuroprotective effects of quinoline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 2 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., MPP+, rotenone) to the wells and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Grow and treat cells on coverslips as described for the MTT assay.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the cells with PBS.

  • Visualization: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.

  • Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells.

Western Blot for Protein Expression

Western blotting is used to detect and quantify specific proteins involved in signaling pathways such as Nrf2 and NF-κB.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, NF-κB p65, HO-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

DPPH and ABTS Assays for Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are used to determine the free radical scavenging activity of compounds.

  • DPPH Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of the quinoline derivative to the DPPH solution.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

  • ABTS Assay:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 at 734 nm.

    • Add various concentrations of the quinoline derivative to the diluted ABTS solution.

    • Incubate for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition.

Conclusion

Quinoline derivatives represent a rich and versatile source of lead compounds for the development of novel neuroprotective therapies. Their ability to target multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, makes them particularly attractive for treating complex neurodegenerative diseases. This guide provides a comparative framework for evaluating the neuroprotective potential of different quinoline derivatives, highlighting the importance of standardized experimental protocols and a deep understanding of the underlying molecular mechanisms. Further research focusing on structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the promise of these compounds into effective clinical treatments.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Bromo-2-methylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 8-Bromo-2-methylquinoline, a halogenated quinoline derivative. Adherence to these protocols is paramount to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound is not publicly available, information for the closely related 8-bromoquinoline indicates that it is a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Core Disposal Principles

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[2][3][4] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] As a halogenated organic compound, this compound must be treated as hazardous chemical waste.[5][6]

Key Prohibitions:

  • DO NOT dispose of this compound down the drain.[5][7]

  • DO NOT dispose of this compound in regular trash.[5][7]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect all waste containing this compound, including residual amounts of the solid compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.[5][6][7]

    • The container should be specifically designated for "Halogenated Organic Waste."[6]

  • Container Management:

    • Ensure the waste container is made of a compatible material, is in good condition, and is kept securely sealed when not in use.[5]

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.

  • Labeling:

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Minor Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[5]

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[5] Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Notify your institution's emergency response team.

    • Prevent entry to the affected area.

Decontamination of Glassware:

Glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol). The solvent rinsate must be collected as halogenated liquid hazardous waste.[5]

Quantitative Data Summary

For halogenated organic compounds, specific quantitative disposal limits are generally not provided in publicly available literature; instead, the principle of collecting all contaminated materials as hazardous waste is emphasized. Key hazard classifications from available sources are summarized below.

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationPubChem
Primary Hazards IrritantPubChem

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste contaminated with other hazardous materials? A->B C Segregate waste streams. Follow specific disposal protocols for each hazardous component. B->C Yes D Collect in a dedicated, labeled 'Halogenated Organic Waste' container. B->D No C->D E Ensure container is sealed and stored in a designated area. D->E F Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. E->F G Proper Disposal F->G

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 8-Bromo-2-methylquinoline. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Hazard Identification and Safety Summary

This compound is a quinoline derivative that should be handled with care. Based on data for closely related compounds, it is classified as an irritant.[1]

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 2[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention: P261, P264, P271, P280[3]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[2][3]

  • Storage: P403+P233, P405[2][4]

  • Disposal: P501[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Guidelines
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use double gloves for handling hazardous drugs.[5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[6]
Eyes & Face Safety goggles and face shieldSafety goggles are required for eye protection. A face shield should be worn over safety glasses for full-face protection against splashes.[6][7]
Body Laboratory coat or chemical-resistant gownA long-sleeved, seamless gown made of polyethylene-coated polypropylene or other resistant materials is required.[8] Standard cloth lab coats do not offer adequate protection.
Respiratory N95 or N100 respiratorUse a respirator when handling the powder outside of a certified chemical fume hood, especially during weighing and transfer operations.[6][9]
Feet Closed-toe shoes and shoe coversChemical-resistant boots or shoe covers should be worn to protect against spills.[7]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for safety.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Transfer (Solid Form):

  • Conduct all manipulations of solid this compound within a chemical fume hood to contain dust.[10]

  • Use anti-static weigh boats or paper to prevent powder dispersal.[10]

  • Carefully transfer the compound to the reaction vessel to avoid creating dust or splashing.

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to prevent splashing.[10]

  • If the dissolution is exothermic, use a cooling bath to control the temperature.

4. During the Experiment:

  • Keep all containers with the compound clearly labeled and sealed when not in use.[10]

  • Continuously operate within the fume hood for the duration of the experiment.[10]

5. Post-Experiment and Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent solution.[10]

  • Dispose of all cleaning materials as hazardous waste.[10]

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).[10]

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain.[2]

  • Contaminated Materials: Dispose of all contaminated items, including gloves, weigh boats, and cleaning materials, as hazardous waste.

Container Management:

  • Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • After rinsing, the container can be managed for disposal or recycling according to institutional guidelines.[10]

Key Disposal Principle: All waste must be managed in accordance with local, state, and federal regulations. Never dispose of halogenated compounds down the drain.[10]

Workflow for Handling this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_safety Check Eyewash & Safety Shower weigh Weigh Solid Compound transfer Transfer to Vessel weigh->transfer collect_solid Collect Solid Waste weigh->collect_solid collect_liquid Collect Liquid Waste weigh->collect_liquid collect_sharps Collect Contaminated Sharps weigh->collect_sharps dissolve Prepare Solution transfer->dissolve transfer->collect_solid transfer->collect_liquid transfer->collect_sharps react Conduct Experiment dissolve->react dissolve->collect_solid dissolve->collect_liquid dissolve->collect_sharps decon_surfaces Decontaminate Surfaces & Glassware react->decon_surfaces react->collect_solid react->collect_liquid react->collect_sharps decon_ppe Doff PPE Correctly decon_surfaces->decon_ppe decon_surfaces->collect_solid decon_surfaces->collect_liquid decon_surfaces->collect_sharps wash_hands Wash Hands Thoroughly decon_ppe->wash_hands dispose Dispose via Hazardous Waste Stream collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.